1-Bromobutane
Description
Structure
3D Structure
Propriétés
IUPAC Name |
1-bromobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9Br/c1-2-3-4-5/h2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPPKRYCTPRNTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9Br | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6021903 | |
| Record name | 1-Bromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
1-bromobutane appears as a clear colorless liquid. Flash point 65 °F. Denser than water and insoluble in water. Vapors heavier than air., Liquid, Colorless to pale straw-colored liquid; [HSDB] Colorless liquid; [MSDSonline] | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2852 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
214 °F at 760 mmHg (USCG, 1999), 101.3 °C at 760 mm Hg | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
65 °F (USCG, 1999), 18 °C, 65 °F (18 °C) (Open cup) | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2852 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Slightly soluble in carbon tetrachloride; soluble in chloroform; miscible with ethanol, ether, acetone, In water, 8.69X10+2 mg/L at 25 °C | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.276 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2686 at 25 °C/4 °C | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
4.72 (Air= 1) | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
77.55 mmHg (USCG, 1999), 42.0 [mmHg], 41.97 mm Hg at 25 °C | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Bromobutane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2852 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless to pale straw-colored liquid | |
CAS No. |
109-65-9 | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Butyl bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=109-65-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | n-Butyl bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butane, 1-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Bromobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6021903 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromobutane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.357 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUTYL BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAV6Y78U3D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
-170 °F (USCG, 1999), -112 °C, Heat fusion at melting point = 6.6944X10+6 J/kmol | |
| Record name | 1-BROMOBUTANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/5676 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-BROMOBUTANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2195 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Synthesis of 1-Bromobutane from 1-Butanol: A Technical Guide to the SN2 Mechanism and Experimental Protocol
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth exploration of the synthesis of 1-bromobutane from 1-butanol, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. It covers the underlying reaction mechanism, detailed experimental protocols, and key quantitative data.
Core Reaction Mechanism: SN2 Pathway
The conversion of 1-butanol, a primary alcohol, to this compound is typically achieved via an SN2 mechanism.[1] Because the hydroxyl (-OH) group is a poor leaving group, the reaction requires acidic conditions or specific reagents to facilitate its departure.[2][3] Two common and effective methods are detailed below.
Method A: Using Hydrobromic Acid (via NaBr and H₂SO₄)
This is the most common laboratory method, where hydrobromic acid (HBr) is generated in situ from the reaction of sodium bromide (NaBr) with concentrated sulfuric acid (H₂SO₄).[4] The excess sulfuric acid serves multiple purposes: it acts as a dehydrating agent, shifts the equilibrium towards the products, and protonates the alcohol.[4][5]
The mechanism proceeds in two main steps:
-
Protonation of the Alcohol: The oxygen atom of the 1-butanol's hydroxyl group is protonated by the strong acid (HBr), forming a protonated alcohol (an alkyloxonium ion). This step is a fast equilibrium. This conversion is crucial because it transforms the poor leaving group (-OH) into a good leaving group (H₂O).[1][6]
-
Nucleophilic Attack: The bromide ion (Br⁻), a strong nucleophile, attacks the electrophilic carbon atom bonded to the oxygen. This attack occurs from the backside (180° to the leaving group), leading to the displacement of a water molecule in a single, concerted step.[2][7][8] This bimolecular, rate-determining step is characteristic of the SN2 pathway.[9]
Caption: SN2 mechanism for the synthesis of this compound using HBr.
Method B: Using Phosphorus Tribromide (PBr₃)
An alternative, often milder, method for converting primary and secondary alcohols to alkyl bromides is the use of phosphorus tribromide (PBr₃).[10][11] This method avoids the use of strong, oxidizing acids and the potential for carbocation rearrangements (though not a major concern for primary alcohols).[10][12]
The mechanism involves two key stages:
-
Activation of the Alcohol: The alcohol's oxygen atom acts as a nucleophile, attacking the phosphorus atom of PBr₃ and displacing a bromide ion. This forms an alkoxy-dibromophosphite intermediate, which is an excellent leaving group.[10][12]
-
SN2 Displacement: The bromide ion generated in the first step then acts as the nucleophile, performing a backside attack on the carbon atom, displacing the activated oxygen group.[10][11] This step proceeds with an inversion of configuration if the carbon is a stereocenter.[13] One molecule of PBr₃ can react with up to three molecules of the alcohol.[10]
Caption: SN2 mechanism for the synthesis of this compound using PBr₃.
Experimental Protocols
The following is a generalized protocol for the synthesis of this compound using the sodium bromide and sulfuric acid method, compiled from multiple standard laboratory procedures.[4][5][14][15]
Materials and Reagents
-
1-Butanol
-
Sodium Bromide (NaBr)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) solution
-
Anhydrous Calcium Chloride (CaCl₂) or Anhydrous Sodium Sulfate (Na₂SO₄)
-
Boiling chips
Equipment
-
Round-bottom flask (e.g., 100-250 mL)
-
Reflux condenser
-
Heating mantle or sand bath
-
Separatory funnel
-
Distillation apparatus (simple)
-
Erlenmeyer flasks
-
Ice bath
Synthesis Procedure
-
Reaction Setup: In a round-bottom flask, dissolve sodium bromide in deionized water. Add 1-butanol to this solution and add a stir bar or boiling chips.[14]
-
Acid Addition: Cool the flask in an ice-water bath. Slowly and with constant swirling or stirring, add concentrated sulfuric acid dropwise.[15][16] This step is highly exothermic and generates HBr gas; it must be performed in a well-ventilated fume hood. Maintaining a low temperature minimizes side reactions, such as the formation of 1-butene or di-n-butyl ether.[5]
-
Reflux: Once the acid addition is complete, assemble a reflux apparatus. Heat the mixture to a gentle boil using a heating mantle for approximately 45-60 minutes.[4][14] This ensures the reaction proceeds to completion.
-
Isolation (Distillation): After the reflux period, allow the apparatus to cool. Rearrange the setup for simple distillation and distill the mixture. Collect the distillate, which will consist of crude this compound and water, until the temperature of the distilling vapor rises significantly or no more oily droplets are collected.[14][16] The collected liquid will typically form two layers.
Purification (Workup)
-
Separation: Transfer the distillate to a separatory funnel. The lower, denser layer is the crude this compound (density ≈ 1.27 g/mL).[16] Drain this layer into a clean flask.
-
Washing:
-
Wash the crude product with water to remove some of the remaining 1-butanol.[16]
-
Wash with cold, concentrated sulfuric acid to remove any remaining unreacted alcohol and ether byproducts.[5] Again, separate the lower organic layer.
-
Wash with an aqueous solution of sodium bicarbonate or sodium hydroxide to neutralize any residual acid.[4][5] Vent the separatory funnel frequently to release CO₂ pressure if using bicarbonate.
-
Perform a final wash with water or brine to remove any remaining salts.
-
-
Drying: Transfer the washed this compound to a dry Erlenmeyer flask and add an anhydrous drying agent like calcium chloride or sodium sulfate.[4][5] Swirl the flask until the liquid is clear.
-
Final Distillation: Decant or filter the dried liquid into a clean, dry round-bottom flask. Perform a final simple distillation, collecting the fraction that boils between 99-102°C.[16] This step yields the purified this compound.
Caption: Experimental workflow for the synthesis and purification of this compound.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the synthesis of this compound from 1-butanol using the H₂SO₄/NaBr method. The values are based on typical laboratory-scale preparations.
| Parameter | Value / Range | Source(s) | Notes |
| Reactant Molar Ratio | ~1 : 1.2 : 2 (1-Butanol : NaBr : H₂SO₄) | [4][14] | An excess of bromide and acid is used to drive the reaction to completion. |
| Reaction Time | 30 - 60 minutes | [4][5] | Refers to the reflux period after all reagents have been combined. |
| Reaction Temperature | Boiling point of the mixture (reflux) | [14] | The initial acid addition must be done at low temperature (0-10°C).[5] |
| Product Boiling Point | 101.5 °C | [16] | The collection range for the final distillation is typically 99-102°C.[16] |
| Product Density | ~1.276 g/cm³ | [16] | This property is used to identify the organic layer during separations. |
| Reported Yield | ~75-95% | [4][17] | Yield is highly dependent on careful execution of the workup and purification steps. |
| Refractive Index | ~1.439 | [5] | A useful parameter for assessing product purity. |
References
- 1. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]
- 2. homework.study.com [homework.study.com]
- 3. Chemistry 210 Experiment 8 [home.miracosta.edu]
- 4. scribd.com [scribd.com]
- 5. Lu Le Laboratory: Synthesis of this compound from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. scribd.com [scribd.com]
- 7. vernier.com [vernier.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. orgosolver.com [orgosolver.com]
- 11. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 14. PPT - Substitution Reactions 1: The Sn 2 Reaction The Synthesis of this compound PowerPoint Presentation - ID:525810 [slideserve.com]
- 15. prepchem.com [prepchem.com]
- 16. Preparation of this compound [rod.beavon.org.uk]
- 17. scribd.com [scribd.com]
An In-depth Technical Guide to the Physical Properties of 1-Bromobutane for Reaction Planning
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the essential physical properties of 1-bromobutane (n-butyl bromide), a crucial reagent in organic synthesis. Understanding these characteristics is paramount for effective reaction planning, safety, and process optimization in research and development settings, including pharmaceutical and drug development.
Core Physical and Chemical Properties
This compound is a primary alkyl halide with the chemical formula C₄H₉Br.[1][2] It presents as a clear, colorless to light-yellow liquid with a characteristic odor.[1][2][3] Its utility as an alkylating agent in reactions such as nucleophilic substitutions (typically Sₙ2) and the formation of Grignard reagents makes it a staple in the synthesis of more complex molecules.[1][4]
Summary of Quantitative Data
The following tables summarize the key physical properties of this compound, critical for planning and executing chemical reactions.
Table 1: General and Thermal Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉Br | [1][2] |
| Molecular Weight | 137.02 g/mol | [1][2] |
| Melting Point | -112 to -112.5 °C | [1][2][5][6][7][8] |
| Boiling Point | 101.4 to 102.9 °C | [1][2][3][5] |
| Flash Point | 10 to 18 °C | [1][3][5][7][9] |
| Autoignition Temperature | 265 °C (509 °F) | [2][3] |
Table 2: Density and Refractive Index
| Property | Value | Conditions | Source(s) |
| Density | 1.275 - 1.276 g/mL | at 20 °C | [1][5] |
| 1.276 g/mL | at 25 °C | [6] | |
| Refractive Index (n_D) | 1.439 - 1.440 | at 20 °C | [1][5][6][10] |
Table 3: Solubility Data
| Solvent | Solubility | Temperature | Source(s) |
| Water | Insoluble (~0.6 - 0.87 g/L) | 25-30 °C | [1] |
| Ethanol | Miscible | - | [11][12] |
| Diethyl Ether | Miscible | - | [11][12] |
| Chloroform | Soluble | - | [3][11][12] |
| Benzene | Miscible | - | [1] |
| Acetone | Miscible | - | [11] |
Table 4: Vapor and Other Properties
| Property | Value | Conditions | Source(s) |
| Vapor Pressure | ~42 mmHg | at 25 °C | [1] |
| Vapor Density (Air=1) | 4.7 | - | [3][6][11] |
| Viscosity | 0.606 mPa·s | at 25 °C | [11] |
| Henry's Law Constant | 8.7 x 10⁻³ atm·m³/mol | - | [11][13] |
Experimental Protocols for Property Determination
Accurate determination of physical properties is crucial for confirming the identity and purity of a reagent. Below are generalized, standard laboratory methodologies for measuring key properties of a liquid compound like this compound.
Boiling Point Determination (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. The capillary method is a common micro-scale technique.
Methodology:
-
A small amount of this compound (a few milliliters) is placed into a small test tube or fusion tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer and heated in a liquid bath (e.g., paraffin oil) using a Thiele tube or a similar apparatus for uniform heating.[3][11]
-
The bath is heated gently. As the boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[2]
-
Heating is discontinued when a steady stream of bubbles is observed.
-
The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.[11]
Density Determination
Density is the mass per unit volume and is a useful property for identification and for calculations involving mass-to-volume conversions.
Methodology:
-
An empty, dry graduated cylinder or pycnometer (for higher accuracy) is weighed on an analytical balance.[14][15]
-
A precisely measured volume of this compound is added to the container.
-
The container with the liquid is reweighed.[15]
-
The density is calculated by dividing the mass of the liquid (final mass - initial mass) by its volume.[7]
-
The measurement should be performed at a recorded temperature, as density is temperature-dependent.
Solubility Determination
Solubility tests provide qualitative information about the polarity of a compound and are essential for selecting appropriate reaction solvents and extraction media.
Methodology:
-
A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube.
-
A small volume of the solvent to be tested (e.g., 1 mL of water) is added to the test tube.[16]
-
The mixture is agitated vigorously.
-
The mixture is observed for homogeneity. If a single clear phase results, the compound is soluble. If two distinct layers remain or the mixture is cloudy, it is classified as insoluble or partially soluble.
-
This process is repeated with various polar and non-polar organic solvents to create a solubility profile.[16][17]
Visualization for Reaction Planning
The physical properties of this compound are critical when planning a reaction. For instance, its low solubility in water and higher density mean that in aqueous workups, it will form the lower organic layer. Its boiling point is important for setting reflux temperatures and for its removal by distillation. The following diagram illustrates the logical workflow for selecting an appropriate solvent for a reaction involving this compound, a key step in reaction planning.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 3. Class 11 Chemistry Determination Of Boiling Point Experiment [vedantu.com]
- 4. cdn.juniata.edu [cdn.juniata.edu]
- 5. vernier.com [vernier.com]
- 6. Chemistry 210 Experiment 8 [home.miracosta.edu]
- 7. homesciencetools.com [homesciencetools.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]
- 11. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 12. scribd.com [scribd.com]
- 13. Grignard Reagent Lab Report - 774 Words | Internet Public Library [ipl.org]
- 14. edu.rsc.org [edu.rsc.org]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 17. Khan Academy [khanacademy.org]
An In-depth Technical Guide to the Kinetics of the 1-Bromobutane Reaction with Sodium Azide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction kinetics between 1-bromobutane and sodium azide, a classic example of a bimolecular nucleophilic substitution (SN2) reaction. This reaction is of fundamental importance in organic synthesis for the introduction of the azide functionality, a versatile precursor for the synthesis of amines, triazoles, and other nitrogen-containing heterocycles. This document details the reaction mechanism, presents illustrative quantitative kinetic data, provides a detailed experimental protocol for kinetic analysis, and includes visualizations of the reaction pathway and experimental workflow.
Core Reaction Mechanism and Kinetics
The reaction of this compound, a primary alkyl halide, with sodium azide proceeds via a concerted, single-step SN2 mechanism. In this process, the azide anion (N3-), a potent nucleophile, attacks the electrophilic carbon atom of this compound from the backside, leading to the displacement of the bromide leaving group. This backside attack results in an inversion of stereochemical configuration at the carbon center.
Kinetic experiments have demonstrated that the reaction is second-order overall, being first-order with respect to both this compound and sodium azide.[1][2] Doubling the concentration of either reactant leads to a doubling of the reaction rate.[1][2] The rate law for this reaction is expressed as:
Rate = k[CH3CH2CH2CH2Br][NaN3]
Where 'k' is the second-order rate constant. The magnitude of 'k' is influenced by factors such as temperature and the solvent system employed.
Quantitative Data Summary
Due to the limited availability of specific, publicly accessible quantitative kinetic data for this reaction, the following tables present an illustrative but plausible dataset consistent with the known principles of SN2 reactions. These values are intended to serve as a practical guide for experimental design and data analysis.
Table 1: Illustrative Second-Order Rate Constants (k) for the Reaction of this compound with Sodium Azide in DMF at Various Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant (k) (x 10-3 L mol-1 s-1) |
| 25 | 298.15 | 1.25 |
| 35 | 308.15 | 3.50 |
| 45 | 318.15 | 9.10 |
| 55 | 328.15 | 22.5 |
Table 2: Illustrative Effect of Solvent on the Second-Order Rate Constant (k) at 25°C
| Solvent | Relative Rate Constant |
| Methanol | 1 |
| Ethanol | 2.5 |
| Acetone | 500 |
| Acetonitrile | 1500 |
| N,N-Dimethylformamide (DMF) | 2800 |
Note: The significant rate enhancement in polar aprotic solvents (Acetone, Acetonitrile, DMF) is attributed to the desolvation of the azide nucleophile, which increases its reactivity.
Table 3: Illustrative Arrhenius Parameters for the Reaction in DMF
| Parameter | Value |
| Activation Energy (Ea) | 85.0 kJ/mol |
| Pre-exponential Factor (A) | 1.2 x 1011 L mol-1 s-1 |
Experimental Protocols
The following section outlines a detailed methodology for the kinetic analysis of the reaction between this compound and sodium azide.
Materials and Reagents
-
This compound (≥99%)
-
Sodium Azide (≥99.5%)
-
N,N-Dimethylformamide (DMF), anhydrous (99.8%)
-
Standardized solution of Silver Nitrate (AgNO3) (e.g., 0.02 M)
-
Ferric Nitrate (Fe(NO3)3) indicator solution
-
Ammonium Thiocyanate (NH4SCN) standard solution (e.g., 0.02 M)
-
Acetone
-
Deionized Water
-
Thermostated water bath
-
Magnetic stirrer and stir bars
-
Reaction vessel (e.g., 100 mL three-necked round-bottom flask) with condenser
-
Pipettes and burettes (Class A)
-
Stopwatch
Experimental Procedure for Kinetic Runs
-
Preparation of Reactant Solutions:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).
-
Prepare a stock solution of sodium azide in anhydrous DMF (e.g., 0.2 M). Note: Sodium azide is highly toxic and should be handled with extreme care in a well-ventilated fume hood.
-
-
Reaction Setup:
-
Place a known volume of the sodium azide solution into the reaction vessel.
-
Equilibrate the reaction vessel in the thermostated water bath at the desired temperature (e.g., 25°C) for at least 20 minutes to ensure thermal equilibrium.
-
Separately, bring the this compound solution to the same temperature.
-
-
Initiation of Reaction and Sampling:
-
Rapidly add a known volume of the thermostated this compound solution to the reaction vessel and start the stopwatch simultaneously.
-
At recorded time intervals (e.g., every 15-20 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5.00 mL) using a pipette.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a mixture of ice-cold deionized water and a suitable organic solvent (e.g., diethyl ether) to halt the reaction by dilution and cooling.
-
-
Analysis of Unreacted Azide (Volhard Titration):
-
To the quenched aliquot, add a known excess of the standardized silver nitrate solution to precipitate the unreacted azide ions as silver azide (AgN3).
-
Add a few drops of the ferric nitrate indicator.
-
Back-titrate the excess silver nitrate with the standardized ammonium thiocyanate solution until a persistent reddish-brown endpoint is observed.
-
-
Data Analysis:
-
Calculate the concentration of unreacted azide at each time point.
-
For a second-order reaction with equal initial concentrations of reactants, a plot of 1/[N3-] versus time will yield a straight line with a slope equal to the rate constant, k.
-
If the initial concentrations are unequal, the integrated rate law for a second-order reaction should be used.
-
Repeat the experiment at different temperatures to determine the activation energy from an Arrhenius plot (ln(k) vs. 1/T).
-
Mandatory Visualizations
Caption: SN2 reaction mechanism of this compound with sodium azide.
Caption: Experimental workflow for the kinetic analysis of the reaction.
References
An In-depth Technical Guide to the SN1 vs. SN2 Reactivity of 1-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic substitution reactions are fundamental transformations in organic chemistry, pivotal in the synthesis of a vast array of molecules, including active pharmaceutical ingredients. The competition between the unimolecular (SN1) and bimolecular (SN2) pathways is a critical consideration in reaction design and optimization. This technical guide provides a comprehensive analysis of the SN1 and SN2 reactivity of 1-bromobutane, a primary alkyl halide. We will delve into the mechanistic underpinnings, kinetic data, and experimental considerations for each pathway, offering a detailed resource for professionals in the chemical and pharmaceutical sciences.
As a primary alkyl halide, this compound is sterically unhindered, making it an excellent substrate for the SN2 reaction. Conversely, the formation of a highly unstable primary carbocation makes the SN1 pathway energetically unfavorable under typical conditions. This guide will explore the factors that govern this reactivity profile, supported by quantitative data and detailed experimental protocols.
SN2 Reactivity of this compound
The bimolecular nucleophilic substitution (SN2) reaction is the dominant pathway for this compound. This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs.
Mechanism and Stereochemistry
The SN2 reaction proceeds via a backside attack, where the nucleophile approaches the carbon atom from the side opposite to the carbon-bromine bond. This leads to an inversion of stereochemistry at the reaction center. Although this compound itself is not chiral, this inversion is a hallmark of the SN2 mechanism. The reaction passes through a trigonal bipyramidal transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.
Kinetics
The rate of the SN2 reaction is dependent on the concentrations of both the substrate (this compound) and the nucleophile. The rate law is expressed as:
Rate = k[this compound][Nucleophile]
This second-order kinetics implies that the reaction rate can be enhanced by increasing the concentration of either reactant.
Factors Influencing SN2 Reactivity
-
Nucleophile Strength: Stronger nucleophiles lead to faster SN2 reaction rates. Nucleophilicity generally increases with basicity and polarizability.
-
Solvent: Polar aprotic solvents, such as acetone or dimethylformamide (DMF), are ideal for SN2 reactions. These solvents can solvate the cation of the nucleophilic salt but do not strongly solvate the anionic nucleophile, leaving it more available to attack the substrate. Polar protic solvents can hydrogen bond with the nucleophile, creating a solvent shell that hinders its reactivity.
-
Leaving Group: The bromide ion is a good leaving group, as it is the conjugate base of a strong acid (HBr) and is stable in solution.
Quantitative Data for SN2 Reactions of this compound
The following tables summarize relative rate data for the SN2 reaction of this compound with various nucleophiles and in different solvents.
| Nucleophile | Relative Rate |
| I⁻ | Very Fast |
| CN⁻ | Fast |
| N₃⁻ | Fast |
| SCN⁻ | Moderate |
| OH⁻ | Moderate |
| Cl⁻ | Slow |
| H₂O | Very Slow |
| Solvent | Relative Rate | Dielectric Constant (ε) |
| Acetone | Fast | 20.7 |
| Dimethylformamide (DMF) | Fast | 36.7 |
| Acetonitrile | Moderate | 37.5 |
| Ethanol | Slow | 24.6 |
| Water | Very Slow | 80.1 |
SN1 Reactivity of this compound
The unimolecular nucleophilic substitution (SN1) reaction is highly disfavored for this compound. This pathway involves a two-step mechanism with the formation of a carbocation intermediate.
Mechanism and Stereochemistry
The first and rate-determining step of the SN1 reaction is the spontaneous dissociation of the substrate to form a carbocation and a leaving group. For this compound, this would result in the formation of a primary butyl carbocation, which is highly unstable. The second step is the rapid attack of the nucleophile on the carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, leading to a racemic mixture if the starting material were chiral.
Kinetics
The rate of the SN1 reaction is dependent only on the concentration of the substrate, as the formation of the carbocation is the slow step. The rate law is:
Rate = k[this compound]
The nucleophile concentration does not affect the reaction rate.
Factors Influencing SN1 Reactivity
-
Substrate Structure: The stability of the carbocation intermediate is the most critical factor. Tertiary alkyl halides readily undergo SN1 reactions due to the formation of stable tertiary carbocations. Primary alkyl halides, like this compound, form highly unstable primary carbocations, thus hindering the SN1 pathway.
-
Solvent: Polar protic solvents, such as water and alcohols, favor SN1 reactions. These solvents can stabilize the carbocation intermediate through solvation and also assist in the departure of the leaving group through hydrogen bonding.
-
Leaving Group: A good leaving group is essential for the SN1 reaction to proceed.
Quantitative Comparison of SN1 vs. SN2 Activation Energies
Direct experimental measurement of the SN1 rate for this compound is challenging due to its extreme slowness. However, computational studies provide valuable insights into the energetics of both pathways.
| Reaction Pathway | Substrate | Calculated Activation Energy (kcal/mol) |
| SN2 | This compound | ~20-25 |
| SN1 | This compound | > 40 |
| SN1 | tert-Butyl bromide | ~20-25 |
As the data indicates, the activation energy for the SN1 reaction of this compound is significantly higher than that for the SN2 reaction, confirming that the SN2 pathway is kinetically favored.
Experimental Protocols
Protocol for Kinetic Study of the SN2 Reaction of this compound with Sodium Iodide
Objective: To determine the rate constant for the SN2 reaction of this compound with sodium iodide in acetone.
Materials:
-
This compound
-
Sodium iodide
-
Acetone (anhydrous)
-
NMR spectrometer
-
NMR tubes
-
Volumetric flasks and pipettes
-
Thermostatted water bath
Procedure:
-
Solution Preparation: Prepare stock solutions of known concentrations of this compound and sodium iodide in anhydrous acetone.
-
Reaction Setup: In an NMR tube, combine a precise volume of the this compound stock solution with a precise volume of the sodium iodide stock solution. To study pseudo-first-order kinetics, the concentration of sodium iodide should be in large excess (e.g., 10-fold or greater) compared to this compound.
-
Data Acquisition: Immediately after mixing, place the NMR tube in the NMR spectrometer, which has been pre-equilibrated to a constant temperature (e.g., 25 °C). Acquire a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the signals corresponding to a specific proton in both this compound and the product, 1-iodobutane. The concentration of this compound at each time point can be calculated from the relative integrals.
-
Rate Constant Calculation: Plot the natural logarithm of the concentration of this compound versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k'). The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the excess reagent (sodium iodide).
Protocol for a Comparative Study of SN1 Reactivity (Using a Model Substrate)
Objective: To demonstrate the methodology for measuring the rate of an SN1 solvolysis reaction. Due to the inertness of this compound to SN1, a more reactive substrate like tert-butyl bromide will be used for this illustrative protocol.
Materials:
-
tert-Butyl bromide
-
Ethanol-water solvent mixture (e.g., 80:20 v/v)
-
Sodium hydroxide solution (standardized)
-
Bromothymol blue indicator
-
Burette, pipette, and flasks
-
Constant temperature water bath
Procedure:
-
Reaction Setup: In a flask, dissolve a known amount of tert-butyl bromide in the ethanol-water solvent mixture. The flask is then placed in a constant temperature water bath.
-
Titration: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a flask containing cold acetone.
-
Analysis: Add a few drops of bromothymol blue indicator to the quenched sample and titrate the hydrobromic acid produced during the solvolysis with the standardized sodium hydroxide solution. The endpoint is indicated by a color change from yellow to blue.
-
Rate Calculation: The concentration of HBr produced at each time point corresponds to the amount of tert-butyl bromide that has reacted. The rate of the reaction can be determined by plotting the concentration of the alkyl halide remaining versus time and analyzing the kinetics (first-order for SN1).
Visualizing the Pathways and Influencing Factors
Signaling Pathway Diagrams
Caption: The concerted SN2 mechanism for this compound.
Caption: The stepwise SN1 mechanism for this compound.
Logical Relationship Diagram
Caption: Factors favoring SN1 versus SN2 reaction pathways.
Conclusion
The reactivity of this compound in nucleophilic substitution reactions is overwhelmingly dominated by the SN2 pathway. This is a direct consequence of its primary alkyl halide structure, which minimizes steric hindrance for backside nucleophilic attack and renders the formation of a primary carbocation, necessary for the SN1 mechanism, highly unfavorable. For researchers, scientists, and drug development professionals, a thorough understanding of these competing mechanisms is essential for predicting reaction outcomes, optimizing synthetic routes, and controlling product stereochemistry. The quantitative data and experimental protocols provided in this guide offer a practical framework for the study and application of the nucleophilic substitution reactions of primary alkyl halides like this compound.
A Technical Guide to the Theoretical Yield Calculation for the Synthesis of 1-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis of 1-bromobutane, with a core focus on the principles and practical application of theoretical yield calculations. This document outlines the essential chemical data, a detailed experimental protocol, and logical workflows to ensure accurate and reproducible results in a laboratory setting.
Core Chemical Principles
The synthesis of this compound from 1-butanol is a classic example of a nucleophilic substitution reaction (SN2).[1][2] In this process, the hydroxyl group (-OH) of 1-butanol is replaced by a bromide ion (Br-). The reaction is typically acid-catalyzed, utilizing a strong acid like sulfuric acid (H₂SO₄) to protonate the hydroxyl group, transforming it into a better leaving group (water).[3][4] The bromide ions are generated in situ from the reaction between sodium bromide (NaBr) and sulfuric acid.[3][5]
The overall balanced chemical equation for this reaction is:
CH₃CH₂CH₂CH₂OH + NaBr + H₂SO₄ → CH₃CH₂CH₂CH₂Br + NaHSO₄ + H₂O
For the purpose of theoretical yield calculation, the simplified net ionic equation is often considered, highlighting the 1:1 stoichiometric relationship between the primary reactant and the final product[6][7][8]:
CH₃CH₂CH₂CH₂OH + HBr → CH₃CH₂CH₂CH₂Br + H₂O[6][9]
Quantitative Data for Theoretical Yield Calculation
Accurate theoretical yield calculations are predicated on precise data regarding the reactants and products. The following tables summarize the essential quantitative information.
Table 1: Molar Masses of Key Compounds
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| 1-Butanol | C₄H₉OH | 74.12[6][7] |
| Sodium Bromide | NaBr | 102.89[7] |
| Sulfuric Acid | H₂SO₄ | 98.08[7] |
| This compound | C₄H₉Br | 137.02[6][7] |
Table 2: Physical Properties of Reactants and Product
| Compound | Density (g/mL) | Boiling Point (°C) | Melting Point (°C) |
| 1-Butanol | 0.810 | 117.7 | -89.8[7] |
| Sulfuric Acid (conc.) | 1.84 | ~337 | 10 |
| This compound | 1.276 | 101-103 | -112[7] |
Experimental Protocol for the Synthesis of this compound
This protocol provides a detailed methodology for the synthesis of this compound, adapted from established laboratory procedures.[1][10]
Materials:
-
1-Butanol
-
Sodium Bromide (NaBr)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Calcium Chloride or Sodium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
-
Beakers and Erlenmeyer flasks
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1-butanol and sodium bromide.[10]
-
Cooling: Cool the mixture in an ice-water bath.
-
Acid Addition: Slowly and with constant stirring, add concentrated sulfuric acid to the cooled mixture.[10]
-
Reflux: Assemble a reflux apparatus and heat the mixture gently for a specified period, typically 30-60 minutes, to ensure the reaction goes to completion.[1]
-
Distillation: After reflux, reconfigure the apparatus for simple distillation. Heat the mixture to distill the crude this compound. The distillate will contain this compound and some unreacted 1-butanol and byproducts.[1]
-
Washing and Extraction:
-
Transfer the distillate to a separatory funnel.
-
Wash the organic layer sequentially with water, cold concentrated sulfuric acid (to remove unreacted alcohol and ethers), water, and a saturated sodium bicarbonate solution (to neutralize any remaining acid).[1][11]
-
After each wash, allow the layers to separate and drain the lower aqueous layer.
-
-
Drying: Transfer the crude this compound to a clean, dry Erlenmeyer flask and add a drying agent such as anhydrous calcium chloride or sodium sulfate to remove residual water.[1]
-
Final Distillation: Decant the dried liquid into a clean distillation apparatus and perform a final distillation, collecting the fraction that boils in the range of 100-104°C.[7]
-
Characterization: Determine the mass of the purified this compound and calculate the percent yield. Further characterization can be performed using techniques like gas chromatography or refractive index measurements.[2]
Theoretical Yield Calculation Workflow
The following diagram illustrates the logical steps involved in calculating the theoretical yield of this compound.
Caption: Logical workflow for theoretical yield calculation.
Experimental Workflow Diagram
The following diagram provides a visual representation of the key stages in the synthesis and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
References
- 1. Lu Le Laboratory: Synthesis of this compound from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. vernier.com [vernier.com]
- 3. Solved Synthesis of this compound from 1-Butanol: a | Chegg.com [chegg.com]
- 4. Solved The conversion of 1-butanol to this compound using | Chegg.com [chegg.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. brainly.com [brainly.com]
- 9. brainly.com [brainly.com]
- 10. Chemistry 210 Experiment 8 [home.miracosta.edu]
- 11. scribd.com [scribd.com]
An In-depth Technical Guide to the Stability and Storage of 1-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromobutane (n-butyl bromide) is a versatile alkylating agent widely employed in organic synthesis, including the development of pharmaceutical compounds. Understanding its stability profile is critical for ensuring the integrity of chemical reactions, the purity of synthesized molecules, and for maintaining safe laboratory and manufacturing environments. This technical guide provides a comprehensive overview of the stability of this compound, detailing its degradation pathways, recommended storage conditions, and methodologies for stability assessment. Quantitative data from available literature is summarized, and detailed experimental protocols for stability testing are provided to aid researchers in establishing robust handling and storage procedures.
Introduction
This compound (C₄H₉Br) is a primary alkyl halide that is a colorless to light yellow, flammable liquid. Its utility as a synthetic building block is predicated on its chemical reactivity, which also makes it susceptible to degradation under various conditions. The primary modes of degradation for this compound include hydrolysis, thermal decomposition, and photodegradation. These processes can lead to the formation of impurities such as 1-butanol, butene isomers, and hydrobromic acid, which can compromise the outcome of synthetic procedures and introduce contaminants into final products. This guide aims to provide a detailed technical resource on the stability and appropriate storage of this compound for professionals in research and drug development.
Chemical Stability and Degradation Pathways
The stability of this compound is influenced by several factors, including temperature, light, moisture, and the presence of incompatible materials.[1] The molecule is generally stable under recommended storage conditions, but deviations can lead to significant degradation.[2]
Hydrolysis
In the presence of water, this compound can undergo hydrolysis to form 1-butanol and hydrobromic acid. This reaction is a nucleophilic substitution (SN2) reaction, where water acts as the nucleophile.[3] The rate of hydrolysis is dependent on temperature and pH. While specific kinetic data for the hydrolysis of this compound under various pH conditions is not extensively published in readily available literature, the general principles of SN2 reactions suggest that the rate will increase with temperature. Basic conditions, with the presence of hydroxide ions, will significantly accelerate the hydrolysis compared to neutral water.[4][5]
The reaction proceeds as follows:
CH₃CH₂CH₂CH₂Br + H₂O → CH₃CH₂CH₂CH₂OH + HBr
Under basic conditions:
CH₃CH₂CH₂CH₂Br + OH⁻ → CH₃CH₂CH₂CH₂OH + Br⁻
Thermal Decomposition
This compound is a flammable liquid and should be kept away from heat and ignition sources.[1] Thermal decomposition can occur at elevated temperatures, leading to the formation of various products. The primary thermal degradation pathway involves the elimination of hydrogen bromide (HBr) to form butene isomers (primarily 1-butene). At higher temperatures, such as in a fire, hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen bromide gas.[6][7] The C-Br bond is the weakest bond in the molecule and is therefore the most likely to break first upon heating.[8]
Photodegradation
Exposure to light, particularly ultraviolet (UV) radiation, can induce the photodegradation of this compound. This process typically proceeds via a free-radical mechanism initiated by the homolytic cleavage of the carbon-bromine bond to form a butyl radical and a bromine radical. These radicals can then participate in a variety of secondary reactions. To mitigate photodegradation, this compound should be stored in amber or opaque containers.
The initiation step is as follows:
CH₃CH₂CH₂CH₂Br + hν → CH₃CH₂CH₂CH₂• + Br•
Recommended Storage and Handling
Proper storage and handling are essential to maintain the purity and stability of this compound. The following conditions are recommended based on safety data sheets and general chemical safety guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, dry place.[1] | To minimize thermal degradation and evaporation. |
| Light | Store in a tightly sealed, light-resistant (amber) container. | To prevent photodegradation. |
| Atmosphere | Store in a well-ventilated area.[9] | To prevent the accumulation of flammable vapors. |
| Moisture | Keep container tightly closed to prevent moisture ingress. | To minimize hydrolysis. |
| Incompatible Materials | Avoid strong oxidizing agents, strong bases, and reactive metals (e.g., alkali and alkaline earth metals).[1][7] | To prevent vigorous or explosive reactions. |
Quantitative Stability Data
While extensive quantitative stability data for this compound is not widely published, the following table summarizes available information and typical expectations for its stability.
| Condition | Parameter | Value/Observation | Reference |
| Shelf Life | General | "Fair" shelf life. Store in a cool, dry place. | [1] |
| Hydrolysis | Relative Rate | Slower than 1-iodobutane, faster than 1-chlorobutane. | [10] |
| Thermal Decomposition | Onset | Begins to decompose at elevated temperatures, with HBr formation around 230°C for similar brominated compounds. | [8] |
| Flammability | Flash Point | 10 °C (50 °F) | [6] |
Experimental Protocols for Stability Assessment
To assess the stability of this compound under specific conditions, a forced degradation study can be performed. This involves subjecting the compound to stress conditions (heat, light, humidity, and chemical agents) and analyzing the extent of degradation over time.
General Experimental Workflow for a Forced Degradation Study
Caption: General workflow for a forced degradation study of this compound.
Protocol for Hydrolytic Stability Testing
Objective: To determine the rate of hydrolysis of this compound at neutral, acidic, and basic pH.
Materials:
-
This compound (high purity)
-
Deionized water
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Buffer solutions (pH 4, 7, 9)
-
Thermostated water bath or incubator
-
Vials with inert caps
-
Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID)
-
Suitable GC column (e.g., DB-1 or equivalent)
Procedure:
-
Prepare three sets of aqueous solutions: deionized water (neutral), 0.1 M HCl (acidic), and 0.1 M NaOH (basic).
-
In separate vials, add a known concentration of this compound to each of the aqueous solutions. A co-solvent such as acetonitrile may be used to ensure solubility, but its effect on the reaction rate should be considered.
-
Seal the vials and place them in a thermostated water bath set to a specific temperature (e.g., 40°C).
-
At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial.
-
Quench the reaction by neutralizing the acidic and basic samples and/or diluting with a suitable solvent (e.g., dichloromethane) containing an internal standard.
-
Analyze the samples by a validated GC method to quantify the remaining this compound and the formation of 1-butanol.
Protocol for Thermal Stability Testing
Objective: To evaluate the thermal stability of this compound.
Materials:
-
This compound (high purity)
-
Oven or heating block
-
Sealed ampules or vials with inert caps
-
GC-MS or GC-FID
Procedure:
-
Place a known amount of this compound into several sealed ampules or vials.
-
Place the samples in an oven set to the desired temperatures (e.g., 40°C, 60°C, 80°C).
-
At specified time points, remove a sample from each temperature condition.
-
Allow the sample to cool to room temperature.
-
Dilute the sample with a suitable solvent and analyze by GC to determine the percentage of remaining this compound and identify any degradation products.
Protocol for Photostability Testing
Objective: To assess the stability of this compound upon exposure to light.
Materials:
-
This compound (high purity)
-
Photostability chamber with controlled light (UV and visible) and temperature output
-
Quartz or borosilicate glass vials (for exposure) and amber vials (for controls)
-
GC-MS or GC-FID
Procedure:
-
Place this compound in transparent quartz or borosilicate glass vials.
-
Prepare control samples in amber vials wrapped in aluminum foil to protect from light.
-
Place both sets of samples in a photostability chamber.
-
Expose the samples to a defined light source (e.g., consistent with ICH Q1B guidelines).
-
At selected time intervals, withdraw samples and analyze by GC to quantify the degradation of this compound.
Analytical Methods for Stability Assessment
A stability-indicating analytical method is crucial for accurately quantifying the decrease in the concentration of this compound and the increase in its degradation products. Gas chromatography is a well-suited technique for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds.
-
Principle: The sample is vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
-
Application: GC-MS can be used to identify and quantify this compound, 1-butanol, butene isomers, and other potential degradation products.
Caption: Basic workflow of a GC-MS analysis for this compound stability testing.
Conclusion
This compound is a moderately stable alkyl halide that is susceptible to degradation via hydrolysis, thermal decomposition, and photolysis. For researchers, scientists, and drug development professionals, maintaining the purity of this reagent is paramount. This can be achieved by adhering to strict storage conditions, including refrigeration, protection from light, and exclusion of moisture. The implementation of forced degradation studies and the use of stability-indicating analytical methods, such as GC-MS, are essential for understanding the degradation profile of this compound and for ensuring the quality and reliability of experimental outcomes. The protocols and data presented in this guide provide a framework for the safe and effective management of this compound in a research and development setting.
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of this compound | UK Science Technician Community [community.preproom.org]
- 6. fishersci.com [fishersci.com]
- 7. westliberty.edu [westliberty.edu]
- 8. Thermal Decomposition of Brominated Butyl Rubber - PMC [pmc.ncbi.nlm.nih.gov]
- 9. technopharmchem.com [technopharmchem.com]
- 10. Hydrolysis of Halogenoalkanes - Chemistry Class 24/7 [chemistryclassblog.weebly.com]
Technical Guide: Solubility of 1-Bromobutane in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-bromobutane in a range of common organic solvents. The information is intended to support research, development, and formulation activities where this compound is used as a reagent or solvent.
Core Concept: Miscibility
For many common organic solvent pairings with this compound, the concept of solubility is best described by the term miscibility . Miscibility refers to the ability of two liquids to mix in all proportions, forming a single, homogeneous phase.[1] In such cases, a quantitative measure of solubility (e.g., grams per 100 mL) is not applicable, as the components are soluble in each other without limit.
Based on available chemical literature, this compound is widely reported to be miscible with a variety of common organic solvents.[2][3][4][5][6][7][8] This property is attributed to the principle of "like dissolves like," where the relatively nonpolar nature of this compound allows for favorable intermolecular interactions with other nonpolar and moderately polar organic solvents.
Qualitative Solubility Data
The following table summarizes the qualitative solubility of this compound in several common organic solvents.
| Solvent Class | Solvent Name | Qualitative Solubility |
| Alcohols | Ethanol | Miscible[2][3][4][6][7][8] |
| Methanol | Soluble[9] | |
| Ethers | Diethyl Ether | Miscible[2][3][4][6][7][8] |
| Ketones | Acetone | Miscible[2][10][6][11] |
| Halogenated Solvents | Chloroform | Soluble[6][8] |
| Carbon Tetrachloride | Slightly Soluble[6] |
Experimental Protocol: Determination of Miscibility of this compound with an Organic Solvent by Refractive Index Measurement
Since this compound is miscible with many common organic solvents, a critical experimental objective is the confirmation of this miscibility and the precise determination of the composition of any prepared binary mixtures. The following protocol describes a standard method for this purpose using a refractometer, an instrument that measures the refractive index of a liquid.[12][13][14][15] The refractive index of a binary liquid mixture is a function of its composition.[12][13][14][15]
Objective: To determine if this compound and a selected organic solvent are miscible and to prepare a calibration curve correlating the refractive index of the mixture with its composition.
Materials:
-
This compound (high purity)
-
Selected organic solvent (e.g., ethanol, high purity)
-
Abbe refractometer or a digital refractometer
-
Thermostatic water bath
-
Calibrated analytical balance
-
A series of volumetric flasks with stoppers (e.g., 10 mL)
-
Glass pipettes and syringes
-
Lint-free tissues
-
Distilled water and appropriate cleaning solvent for the refractometer prism
Procedure:
-
Instrument Calibration and Setup:
-
Calibrate the refractometer according to the manufacturer's instructions, typically using distilled water of a known refractive index at a specific temperature.
-
Connect the refractometer to a thermostatic water bath to maintain a constant temperature (e.g., 25.0 ± 0.1 °C) for all measurements.
-
-
Preparation of Standard Mixtures:
-
Prepare a series of binary mixtures of this compound and the chosen organic solvent with varying mole fractions (or mass fractions).
-
For each standard, accurately weigh the required mass of this compound and the solvent directly into a volumetric flask using an analytical balance.
-
Stopper the flask and mix thoroughly to ensure homogeneity.
-
Prepare at least five standard mixtures covering a range of compositions (e.g., 0.2, 0.4, 0.6, 0.8 mole fraction of this compound).
-
-
Measurement of Refractive Index:
-
Measure the refractive index of pure this compound and the pure organic solvent at the constant temperature.
-
For each prepared standard mixture, carefully apply a few drops to the prism of the refractometer.
-
Allow the sample to equilibrate to the set temperature before taking a reading.
-
Record the refractive index to the fourth decimal place.
-
Clean the refractometer prism thoroughly with an appropriate solvent and lint-free tissue between each measurement.
-
-
Data Analysis and Calibration Curve:
-
Plot the measured refractive index of the standard mixtures as a function of the mole fraction (or mass fraction) of this compound.
-
If the two liquids are miscible, the data points should form a continuous, monotonic curve or a straight line.[16]
-
Perform a linear regression analysis on the data to obtain an equation that relates the refractive index to the composition of the mixture. This equation serves as the calibration curve.
-
-
Determination of an Unknown Sample Composition:
-
The composition of an unknown mixture of the two components can be determined by measuring its refractive index at the same temperature and using the calibration curve.
-
Experimental Workflow Diagram
Caption: Workflow for determining miscibility and composition of binary liquid mixtures.
Conclusion
This compound is a versatile organic compound that exhibits complete miscibility with many common organic solvents, including ethanol, diethyl ether, and acetone. This high degree of solubility simplifies its use in various chemical reactions and formulations. For precise quantitative analysis of binary mixtures containing this compound, the refractive index measurement method provides a reliable and straightforward approach for determining the composition. The experimental protocol outlined in this guide offers a robust framework for researchers and scientists to verify miscibility and characterize these important solvent systems.
References
- 1. researchgate.net [researchgate.net]
- 2. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. Page loading... [wap.guidechem.com]
- 7. synthetikaeu.com [synthetikaeu.com]
- 8. This compound [chembk.com]
- 9. homework.study.com [homework.study.com]
- 10. ud.goldsupplier.com [ud.goldsupplier.com]
- 11. Solved Draw the reaction equation of this compound reacting | Chegg.com [chegg.com]
- 12. ajrconline.org [ajrconline.org]
- 13. asianpubs.org [asianpubs.org]
- 14. Refractive index of liquid mixtures: theory and experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. repository.up.ac.za [repository.up.ac.za]
- 16. fpharm.uniba.sk [fpharm.uniba.sk]
1-Bromobutane as a Precursor in Organometallic Chemistry: A Technical Guide
Introduction
1-Bromobutane, also known as n-butyl bromide, is a primary alkyl halide that serves as a fundamental and versatile precursor in organometallic chemistry.[1][2][3] Its utility lies in its capacity to act as an efficient alkylating agent, enabling the introduction of a butyl group into various molecular frameworks.[2][3] This colorless liquid is a cornerstone for the synthesis of a wide array of organometallic reagents, which are indispensable tools for forming new carbon-carbon and carbon-heteroatom bonds in academic and industrial research, particularly in the development of pharmaceuticals and fine chemicals.[2][3] The most prominent of these reagents include organolithium compounds like n-butyllithium (n-BuLi), Grignard reagents such as n-butylmagnesium bromide, and organocuprates. This guide provides an in-depth technical overview of the synthesis, properties, and applications of these key organometallic compounds derived from this compound.
Physical and Chemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is critical for its safe handling and effective use in synthesis. It is a highly flammable, colorless liquid with a characteristic odor.[1][4] It is insoluble in water but soluble in common organic solvents like ethanol, diethyl ether, and chloroform.[4][5][6]
| Property | Value |
| Molecular Formula | C₄H₉Br[1] |
| Molecular Weight | 137.02 g/mol [1] |
| Boiling Point | 101-104 °C[1][4][7] |
| Melting Point | -112 °C[1] |
| Density | ~1.276 g/mL at 20-25 °C[1][4][5][7] |
| Flash Point | 10-18 °C[1][4][7] |
| Refractive Index (n²⁰/D) | ~1.439[1][4] |
| Solubility in Water | Insoluble (~0.608 g/L)[1][5] |
| Appearance | Clear, colorless to slightly yellow liquid[1][4][5] |
Core Organometallic Reagents from this compound
This compound is the starting point for several of the most common and powerful organometallic reagents used in organic synthesis.
Organolithium Reagent: n-Butyllithium (n-BuLi)
n-Butyllithium is a premier organolithium reagent, widely employed as a potent base (superbase), a nucleophile, and an initiator for anionic polymerization.[8][9][10][11][12] It is typically prepared by the reaction of this compound with lithium metal in a hydrocarbon solvent.[8][13] The reaction proceeds more rapidly if the lithium metal contains 1-3% sodium.[8]
Materials:
-
Lithium metal containing 1-3% sodium (18 g, 2.57 mol)
-
This compound (172.7 g, 1.1 mol)
-
Anhydrous diethyl ether (800 mL, plus additional for dilution)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, flatten lithium metal to a thickness of ~1.5 mm and cut it into small chips (2 x 10 mm).
-
Place the lithium chips into a flame-dried reaction flask containing 800 mL of anhydrous diethyl ether.
-
Cool the flask to -25 °C and purge the headspace with a stream of inert gas.
-
Add 10 g of this compound to the stirred mixture at once to initiate the reaction. The appearance of turbidity and a rise in temperature indicate initiation.
-
Once the initial reaction subsides (approx. 10 minutes), add the remaining this compound dropwise over 1 hour, maintaining the internal temperature between -20 and -15 °C. The lithium metal should appear bright and silver-like.[14]
-
After the addition is complete, continue stirring at -15 °C for an additional hour.
-
Allow the reaction temperature to rise to 0 °C.
-
The resulting solution can be decanted or filtered under an inert atmosphere to remove any unreacted lithium.
-
Dilute the solution with anhydrous diethyl ether to a final volume of 1 liter to obtain an approximately 1 M solution. The yield is typically around 90%.[14]
-
The concentration of the n-BuLi solution must be determined by titration before use.
Grignard Reagent: n-Butylmagnesium Bromide
The Grignard reagent, n-butylmagnesium bromide, is formed through the reaction of this compound with magnesium turnings in an anhydrous ether solvent.[15][16][17] This organomagnesium compound is a powerful nucleophile widely used for creating carbon-carbon bonds by reacting with electrophiles, most notably the carbonyl carbons of aldehydes, ketones, and esters.[15][18]
Materials:
-
Magnesium turnings (2.4 g, 0.1 mol), oven-dried
-
This compound (13.7 g, 0.1 mol)
-
Anhydrous diethyl ether (50 mL)
-
Iodine crystal (optional, as initiator)
Procedure:
-
Assemble a flame- or oven-dried apparatus consisting of a round-bottom flask, reflux condenser, and a dropping funnel, all protected from atmospheric moisture with drying tubes.
-
Place the magnesium turnings in the flask.
-
Prepare a solution of this compound in 50 mL of anhydrous diethyl ether and place it in the dropping funnel.
-
Add approximately 5-10 mL of the this compound/ether solution to the magnesium turnings.
-
If the reaction does not start spontaneously (indicated by cloudiness and gentle boiling of the ether), add a small crystal of iodine or gently warm the flask.[19]
-
Once the exothermic reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady but controlled reflux.[20][19] Keep an ice bath handy for emergency cooling.[20]
-
After the addition is complete, gently reflux the mixture for an additional 30-60 minutes to ensure complete reaction.[19]
-
The resulting grey-to-black solution of n-butylmagnesium bromide is ready for immediate use.[20]
Organocuprate Reagent: Lithium Dibutylcuprate (Gilman Reagent)
Organocuprates, specifically Gilman reagents, are prepared in a two-step sequence. First, two equivalents of n-butyllithium are synthesized from this compound. This organolithium reagent is then treated with one equivalent of a copper(I) halide, such as copper(I) iodide (CuI), to form lithium dibutylcuprate.[21][22] These reagents are softer nucleophiles than Grignard or organolithium reagents and are primarily used for 1,4-conjugate additions to α,β-unsaturated carbonyl compounds and in coupling reactions.
Materials:
-
n-Butyllithium solution (2 equivalents), freshly prepared and titrated
-
Copper(I) iodide (1 equivalent), purified
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
Procedure:
-
In a flame-dried, inert-atmosphere flask, suspend copper(I) iodide in anhydrous ether or THF.
-
Cool the suspension to a low temperature (e.g., -78 °C to 0 °C, depending on the specific protocol).
-
Slowly add 2 equivalents of the n-butyllithium solution to the stirred CuI suspension.
-
The reaction mixture will typically change color as the Gilman reagent forms.
-
The resulting solution/suspension of lithium dibutylcuprate is used in situ for subsequent reactions.
Applications and Experimental Workflows
The organometallic reagents derived from this compound are central to many synthetic transformations.
Workflow 1: Grignard Addition to a Ketone
A classic application of a Grignard reagent is its reaction with a ketone to produce a tertiary alcohol.[15] The reaction of n-butylmagnesium bromide with acetone, followed by an acidic workup, yields 2-methyl-2-hexanol.[20]
References
- 1. grokipedia.com [grokipedia.com]
- 2. europeanbusinessmagazine.com [europeanbusinessmagazine.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 109-65-9 [chemicalbook.com]
- 5. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Page loading... [guidechem.com]
- 7. etcnmachining.com [etcnmachining.com]
- 8. n-Butyllithium - Wikipedia [en.wikipedia.org]
- 9. Page loading... [guidechem.com]
- 10. scribd.com [scribd.com]
- 11. assets.ascensusspecialties.com [assets.ascensusspecialties.com]
- 12. marketpublishers.com [marketpublishers.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. prepchem.com [prepchem.com]
- 15. brainly.com [brainly.com]
- 16. A laboratory student added this compound to a flask containing dr... | Study Prep in Pearson+ [pearson.com]
- 17. quora.com [quora.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. prepchem.com [prepchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Solved Practice Problem 21.11 (a) Show how this compound | Chegg.com [chegg.com]
- 22. homework.study.com [homework.study.com]
The Electrophilic Nature of Carbon in 1-Bromobutane: A Technical Guide for Researchers
For Immediate Release
This whitepaper provides a detailed technical guide on the electrophilicity of the carbon atom in 1-bromobutane, a crucial characteristic that underpins its utility in organic synthesis. This document is intended for researchers, scientists, and professionals in drug development and other chemical industries who utilize alkyl halides in their synthetic protocols.
Core Concepts: The Electrophilic Carbon in this compound
This compound (CH₃(CH₂)₃Br) is a primary alkyl halide where the carbon atom bonded to the bromine atom (C1) exhibits significant electrophilic character. This electrophilicity arises from the polarization of the carbon-bromine (C-Br) bond due to the higher electronegativity of bromine. The bromine atom inductively withdraws electron density from the carbon atom, resulting in a partial positive charge (δ+) on the carbon and a partial negative charge (δ-) on the bromine. This electron-deficient carbon is susceptible to attack by nucleophiles, species with an excess of electrons.
The primary nature of the alkyl halide means that the electrophilic carbon is relatively unhindered sterically, making it an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. The rate of these reactions is a direct measure of the electrophilicity of the carbon center.
Quantitative Analysis of Electrophilicity
The electrophilicity of the C1 carbon in this compound can be quantified through kinetic studies of its reactions with various nucleophiles. The rate constants of these Sₙ2 reactions provide a direct measure of the susceptibility of the electrophilic carbon to nucleophilic attack.
Table 1: Reaction Rate Constants for this compound with Various Nucleophiles
| Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| Iodide (I⁻) | Acetone | 20 | 1.1 x 10⁻⁴ | [1] |
| Iodide (I⁻) | Acetone | 30 | 3.0 x 10⁻⁴ | [1] |
| Iodide (I⁻) | Acetone | 40 | 7.8 x 10⁻⁴ | [1] |
| Azide (N₃⁻) | Methanol | 25 | (Relative rate vs. HMPA) | [2] |
| Azide (N₃⁻) | HMPA | 25 | 200,000-fold increase vs. Methanol | [2] |
HMPA = Hexamethylphosphoramide
The data clearly indicates that the reaction rate is sensitive to temperature and the nature of the solvent. Polar aprotic solvents like HMPA significantly enhance the rate of Sₙ2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively bare and more reactive.[2]
Experimental Protocols
Synthesis of this compound from 1-Butanol
This protocol describes the synthesis of this compound via an Sₙ2 reaction using 1-butanol as the starting material.
Materials:
-
1-Butanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water
-
Anhydrous calcium chloride
-
Ice bath
-
Reflux apparatus
-
Distillation apparatus
-
Separatory funnel
Procedure:
-
Dissolve sodium bromide in water in a round-bottom flask.
-
Add 1-butanol to the sodium bromide solution and cool the flask in an ice bath.
-
Slowly and with constant stirring, add concentrated sulfuric acid to the cooled mixture.
-
Assemble a reflux apparatus and heat the mixture to reflux for a specified period (e.g., 45-60 minutes).
-
After reflux, allow the mixture to cool and then reconfigure the apparatus for simple distillation.
-
Distill the mixture, collecting the crude this compound.
-
Wash the distillate in a separatory funnel sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol and byproducts), water, and a final wash with a basic solution like sodium bicarbonate to neutralize any remaining acid.
-
Dry the organic layer with a drying agent such as anhydrous calcium chloride.
-
Perform a final distillation to purify the this compound.
Kinetic Measurement of the Sₙ2 Reaction of this compound with Iodide via ¹H NMR Spectroscopy
This protocol outlines a method to determine the rate constant for the reaction of this compound with sodium iodide in acetone.
Materials:
-
This compound
-
Sodium iodide (NaI)
-
Acetone-d₆ (for NMR)
-
NMR spectrometer with temperature control
-
NMR tubes
Procedure:
-
Prepare stock solutions of this compound and sodium iodide in acetone-d₆ of known concentrations.
-
Equilibrate the NMR spectrometer to the desired reaction temperature (e.g., 40°C).
-
In an NMR tube, mix the solutions of this compound and sodium iodide to initiate the reaction.
-
Immediately acquire a series of ¹H NMR spectra at timed intervals.
-
Process the spectra and integrate the signals corresponding to a specific proton (e.g., the α-methylene protons) of both this compound and the product, 1-iodobutane.
-
The concentration of each species at each time point is proportional to its integral value.
-
Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction (if [I⁻] >> [this compound]), the plot should be linear with a slope equal to -k_obs.
-
The second-order rate constant (k₂) can be calculated from the observed rate constant (k_obs) and the concentration of the excess reagent.
Reaction Pathways and Workflows
The electrophilic carbon of this compound is a key player in several fundamental organic reactions.
Sₙ2 Reaction Pathway
The quintessential reaction of this compound, where a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion in a concerted step.
References
A Comprehensive Technical Guide to the Safe Handling of 1-Bromobutane
For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount. This guide provides an in-depth overview of the safety precautions and handling guidelines for 1-bromobutane, a common alkylating agent in organic synthesis. Adherence to these protocols is crucial for minimizing risks and ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor, a skin and eye irritant, and may cause respiratory irritation.[1][2][3][4] Prolonged or repeated exposure may lead to more severe health effects, including potential damage to the liver and kidneys, and it is suspected of causing cancer and may damage fertility or the unborn child.[1][5]
GHS Classification:
-
Specific target organ toxicity — single exposure (Category 3), Respiratory tract irritation[1][2]
-
Carcinogenicity (Category 2)
-
Reproductive toxicity (Category 1B)
-
Hazardous to the aquatic environment, long-term hazard (Category 2)[5]
Quantitative Safety Data
A clear understanding of the physical, chemical, and toxicological properties of this compound is essential for its safe handling. The following tables summarize key quantitative data.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₄H₉Br | [4][5][7] |
| Molecular Weight | 137.02 g/mol | [4][7][8] |
| Appearance | Colorless to light yellow liquid | [1][9][10][11] |
| Odor | Characteristic, sometimes described as pleasant | [1][7][10] |
| Melting Point | -112 °C (-169.6 °F) | [6][7][12] |
| Boiling Point | 100 - 104 °C (212 - 219.2 °F) at 760 mmHg | [6][12] |
| Flash Point | 10 °C (50 °F) - closed cup | [6][12] |
| Density | 1.276 g/cm³ at 25 °C | [12] |
| Vapor Density | 4.73 (Air = 1.0) | [12] |
| Vapor Pressure | 53 hPa at 25 °C; 200 hPa at 50 °C | [12] |
| Solubility in Water | Insoluble (approx. 0.6 g/L) | [1][7][12] |
| Solubility in Organic Solvents | Soluble in alcohol and ether | [1] |
| Autoignition Temperature | 265 °C (509 °F) | [1] |
| Explosive Limits | Lower: 2.6% (V); Upper: 6.6% (V) | [1][12] |
Table 2: Toxicological Data
| Route of Exposure | Species | Value | Source(s) |
| Oral LD50 | Rat | 2761 mg/kg | [4][6][12] |
| Dermal LD50 | Rat | > 2000 mg/kg | [6] |
| Inhalation LC50 | Rat | 37.06 mg/L (4 h) | [6] |
Table 3: Fire Safety Data
| Parameter | Information | Source(s) |
| NFPA 704 Rating | Health: 2; Flammability: 3; Instability: 0 | [1][4][12] |
| Suitable Extinguishing Media | Water spray, carbon dioxide (CO₂), dry chemical, alcohol-resistant foam | [3][5][6][13][14] |
| Unsuitable Extinguishing Media | Do not use a heavy water stream | [13] |
| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO₂), Hydrogen halides | [6][14] |
Personal Protective Equipment (PPE)
The selection and use of appropriate PPE are critical to prevent exposure. The following workflow outlines the decision-making process for selecting PPE when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
Experimental Protocols: Safe Handling and Storage
Adherence to standardized procedures is crucial for minimizing the risk of exposure and accidents.
Protocol 4.1: General Handling and Dispensing
-
Preparation:
-
Ensure that a chemical fume hood is operational and available.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary PPE as outlined in the PPE selection workflow.
-
Place absorbent, chemical-resistant pads on the work surface within the fume hood.
-
-
Dispensing:
-
All handling and dispensing of this compound must be conducted within a certified chemical fume hood.[1]
-
Ground all metal containers and receiving equipment to prevent static discharge.[1][13]
-
Slowly open the container to release any pressure.
-
Carefully pour the required amount of this compound into a suitable, labeled container.
-
-
Post-Handling:
Caption: Step-by-step workflow for the safe handling and dispensing of this compound.
Protocol 4.2: Storage
-
Location:
-
Container:
-
Incompatible Materials:
Emergency Procedures
Rapid and appropriate response to emergencies can significantly mitigate harm.
Protocol 5.1: Accidental Release or Spill
-
Immediate Actions:
-
Containment and Cleanup:
-
For small spills, absorb the material with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[1][15] Do not use combustible materials like sawdust.
-
Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[15]
-
For large spills, a vapor-suppressing foam may be used to reduce vapors.[15] Prevent the spill from entering waterways, sewers, or confined areas.[15]
-
-
Decontamination:
-
Ventilate the area and wash the spill site after the material has been removed.
-
References
- 1. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 2. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. dept.harpercollege.edu [dept.harpercollege.edu]
- 5. carlroth.com [carlroth.com]
- 6. fishersci.com [fishersci.com]
- 7. grokipedia.com [grokipedia.com]
- 8. etcnmachining.com [etcnmachining.com]
- 9. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 10. This compound | 109-65-9 [chemicalbook.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. This compound - Safety Data Sheet [chemicalbook.com]
- 13. technopharmchem.com [technopharmchem.com]
- 14. cdnisotopes.com [cdnisotopes.com]
- 15. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Methodological & Application
Application Notes and Protocols: 1-Bromobutane as a Versatile Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Bromobutane (n-butyl bromide) is a primary alkyl halide extensively utilized in organic synthesis as a fundamental and versatile alkylating agent.[1][2] Its utility stems from its capacity to introduce a butyl group into a wide array of molecules, enabling the construction of more complex molecular architectures.[3] This reactivity is central to the formation of carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds, making it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2][3][4] This document provides detailed application notes and experimental protocols for the use of this compound in key organic transformations, including O-alkylation (Williamson Ether Synthesis), N-alkylation, and C-alkylation, with a focus on applications in drug development.
Core Applications in Organic Synthesis
This compound's primary role is as an electrophile in nucleophilic substitution reactions, predominantly proceeding through an S_N2 mechanism.[1][5] The primary nature of the carbon bearing the bromine atom makes it highly susceptible to backside attack by nucleophiles, leading to predictable and efficient alkylation.[5]
O-Alkylation: The Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers.[6] It involves the reaction of an alkoxide or phenoxide with a primary alkyl halide, such as this compound.[6] This S_N2 reaction is highly efficient for producing unsymmetrical ethers.[6]
General Reaction:
R-O⁻Na⁺ + CH₃CH₂CH₂CH₂Br → R-O-CH₂CH₂CH₂CH₃ + NaBr
Table 1: O-Alkylation Reactions using this compound
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-Naphthol | NaOH | Ethanol | Reflux (78°C) | 0.83 | Not specified | [7] |
| Phenol | K₂CO₃ | DMF | 80 | 4 | ~95 | Varies |
| 4-Nitrophenol | K₂CO₃ | Acetone | Reflux (56°C) | 6 | ~98 | Varies |
| Hydroquinone | K₂CO₃ | Acetone | Reflux (56°C) | 8 | ~60 (mono-alkylated) | Varies |
N-Alkylation of Amines and Heterocycles
N-alkylation is a critical transformation in the synthesis of many pharmaceuticals and bioactive molecules. This compound is an effective reagent for the butylation of primary and secondary amines. However, the reaction can sometimes be challenging to control, as the newly formed secondary or tertiary amine can also react with the alkylating agent, leading to over-alkylation.[8] The synthesis of quaternary ammonium salts from tertiary amines, known as the Menshutkin reaction, is a more straightforward application.[8]
General Reaction (Primary Amine):
R-NH₂ + CH₃CH₂CH₂CH₂Br → R-NH-CH₂CH₂CH₂CH₃ + HBr
Table 2: N-Alkylation Reactions using this compound
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aniline | Micellar (surfactant) | Water | Not specified | Not specified | High selectivity | [1] |
| Benzylamine (as HBr salt) | Triethylamine | DMF | 20-25 | 9 | 76 (mono-alkylated) | [9] |
| Indole (as K salt) | N/A | Ionic Liquid | 25 | Varies | Moderate | [3] |
| 2-(Dimethylamino)ethyl 4-aminobenzoate | K₂CO₃ | DMF | 50 | 5 | 82.8 | CN106518697A |
C-Alkylation of Enolates
The formation of new carbon-carbon bonds via the alkylation of enolates is a cornerstone of organic synthesis. This compound is a suitable primary alkyl halide for the S_N2 reaction with soft carbon nucleophiles like enolates derived from malonic esters, acetoacetic esters, and other carbonyl compounds.[10]
General Reaction (Malonic Ester):
CH₂(COOEt)₂ + NaOEt → Na⁺[CH(COOEt)₂]⁻ --(CH₃CH₂CH₂CH₂Br)→ CH₃(CH₂)₃CH(COOEt)₂
Table 3: C-Alkylation Reactions using this compound
| Nucleophile (Substrate) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Diethyl malonate | NaOEt | Ethanol | Reflux | 2 | 80-90 | Organic Syntheses |
| Ethyl acetoacetate | NaOEt | Ethanol | Reflux | 6-10 | 69-72 | [11] |
| 2-Nitropropane | NaOEt | Ethanol | Reflux | 8 | ~70 | Varies |
Application in Drug Development
This compound serves as a key building block in the synthesis of several active pharmaceutical ingredients (APIs).[3] Its ability to introduce a butyl group is crucial for modulating the lipophilicity and pharmacological activity of drug molecules.
Synthesis of Local Anesthetics
-
Tetracaine: A potent local anesthetic, is synthesized via the N-alkylation of an aromatic amine precursor with this compound.[1][3]
-
Bupivacaine: Another widely used local anesthetic, its synthesis involves the N-alkylation of a piperidine derivative with this compound.
Synthesis of Other Pharmaceuticals
-
Phenobarbital: While not a direct reaction with this compound, the synthesis of this anticonvulsant involves the alkylation of phenylmalonic ester with an ethyl group (often from ethyl bromide, a close analog of this compound), showcasing a similar synthetic strategy.[4][5]
-
Butylscopolamine (Buscopan): An antispasmodic medication, is prepared by the quaternization of scopolamine with this compound.[12][13]
Experimental Protocols
General Protocol for Williamson Ether Synthesis: Synthesis of Butyl Phenyl Ether
-
Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Base Addition: Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the solution.
-
Alkylation: Add this compound (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80°C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel, add water and diethyl ether. Shake and separate the layers. Wash the organic layer with 1M NaOH solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation to obtain pure butyl phenyl ether.
General Protocol for N-Alkylation: Synthesis of Tetracaine
This protocol is adapted from patent literature (CN106518697A).
-
Reaction Setup: To a 100 mL three-neck flask, add 2-(dimethylamino)ethyl 4-aminobenzoate (5.0 g, 0.024 mol), potassium carbonate (10.0 g, 0.072 mol), and 50 mL of N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: Add this compound (3.3 g, 0.024 mol) to the mixture.
-
Reaction Conditions: Stir the mixture and heat to 50°C. Maintain this temperature for 5 hours.
-
Cooling and Filtration: Stop heating and allow the reaction to cool to room temperature. Filter the mixture to remove solid residues.
-
Extraction: Extract the filtrate with 50 mL of dichloromethane. Separate the aqueous layer and extract it again with another 50 mL of dichloromethane.
-
Isolation: Combine the organic phases and evaporate the solvent to obtain the solid product.
-
Reported Yield: 82.8% (5.3 g of white solid).[1]
-
General Protocol for C-Alkylation: Synthesis of Diethyl n-butylmalonate
This protocol is adapted from Organic Syntheses.
-
Preparation of Sodium Ethoxide: In a suitable flask, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere.
-
Enolate Formation: To the sodium ethoxide solution, add diethyl malonate (1.05 eq) slowly.
-
Alkylation: Add this compound (1.0 eq) dropwise to the solution. The reaction is exothermic and may require cooling.
-
Reaction: After the addition is complete, heat the mixture to reflux for approximately 2 hours, or until the solution is neutral to moist litmus paper.
-
Solvent Removal: Distill off the ethanol.
-
Work-up: To the residue, add water and shake thoroughly. Separate the upper layer containing the product.
-
Purification: Distill the crude product under reduced pressure.
-
Reported Yield: 80-90%.
-
Visualizations
S_N2 Reaction Mechanism
Caption: S_N2 mechanism of this compound alkylation.
Experimental Workflow for Alkylation
Caption: General experimental workflow for alkylation reactions.
Safety and Handling
This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of fire, use a dry chemical or carbon dioxide extinguisher.
Conclusion
This compound remains a cornerstone alkylating agent in modern organic synthesis due to its predictable reactivity, commercial availability, and versatility. Its application spans fundamental transformations like the Williamson ether synthesis to the complex, multi-step synthesis of life-saving pharmaceuticals. The protocols and data presented herein provide a comprehensive resource for researchers and professionals seeking to effectively utilize this compound in their synthetic endeavors.
References
- 1. Selective N-Alkylation of Aniline by Micellar Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Phenobarbital [maxbrainchemistry.com]
- 5. PHENOBARBITAL Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. CN102146079A - Preparation method of scopolamine butylbromide - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. hooghlywomenscollege.ac.in [hooghlywomenscollege.ac.in]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. CN103864777A - Simple synthesis method of scopolamine butylbromide - Google Patents [patents.google.com]
- 13. Butylscopolamine bromide | C21H30BrNO4 | CID 11957696 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of n-Butylmagnesium Bromide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the preparation of the Grignard reagent, n-butylmagnesium bromide, from 1-bromobutane and magnesium turnings in an anhydrous ether solvent. Grignard reagents are powerful organometallic compounds, serving as potent nucleophiles for the formation of carbon-carbon bonds in a wide array of chemical syntheses.[1][2][3] The successful formation of these reagents is critically dependent on maintaining strictly anhydrous (water-free) conditions, as they react readily with protic solvents, including water.[4][5][6] This protocol outlines the necessary precautions, apparatus setup, reaction initiation, and execution to achieve a high yield of the desired reagent, which is typically used in situ for subsequent reactions.
Reaction Scheme
The overall reaction involves the oxidative insertion of magnesium metal into the carbon-bromine bond of this compound.[3]
CH₃CH₂CH₂CH₂Br + Mg → CH₃CH₂CH₂CH₂MgBr (this compound + Magnesium → n-Butylmagnesium Bromide)
Materials and Reagents
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser[7]
-
Pressure-equalizing dropping funnel (125 mL)[7]
-
Glass stoppers
-
Calcium chloride drying tubes[7]
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Nitrogen or Argon) with bubbler[5]
-
Syringes and needles
-
Heat gun or oven for drying glassware
Chemicals
| Reagent | Molar Mass ( g/mol ) | Purity | Supplier | Notes |
| Magnesium Turnings | 24.31 | >99% | N/A | Must be clean and free of oxide layer. |
| This compound | 137.02 | >99% | N/A | Must be anhydrous. |
| Diethyl Ether (anhydrous) | 74.12 | Anhydrous Grade | N/A | Must be freshly distilled or from a sealed bottle.[5] |
| Iodine | 253.81 | Reagent Grade | N/A | A few small crystals for initiation.[7][9][10] |
Quantitative Data
The following table outlines the quantities of reagents required for this protocol, based on magnesium as the limiting reagent.
| Reagent | Molar Mass ( g/mol ) | Mass (g) | Volume (mL) | Moles | Equivalents |
| Magnesium | 24.31 | 5.8 | N/A | 0.239 | 1.0 |
| This compound | 137.02 | 34.8 | 27.2 | 0.254 | 1.06 |
| Diethyl Ether | 74.12 | N/A | 85 | N/A | Solvent |
Experimental Protocol
Preparation and Apparatus Setup
-
Glassware Preparation: All glassware must be scrupulously cleaned and dried to remove any trace of water.[11][12] Place the round-bottom flask, condenser, and dropping funnel in an oven at 120°C for several hours (or overnight) and assemble while still hot under a stream of dry nitrogen or argon.[5][9] Alternatively, flame-dry the assembled apparatus under an inert gas flow, being careful not to heat near ground glass joints.[4]
-
Apparatus Assembly: Assemble the three-necked flask with the reflux condenser in the central neck and the dropping funnel and a gas inlet adapter in the side necks. Attach calcium chloride drying tubes to the top of the condenser and the dropping funnel to protect the system from atmospheric moisture.[7]
-
Inert Atmosphere: Place 5.8 g of magnesium turnings into the cooled flask. If available, add a small crystal of iodine to aid in activation.[7] Seal the system and flush with dry nitrogen or argon for 10-15 minutes to create an inert atmosphere. Maintain a gentle positive pressure of inert gas throughout the reaction.
Grignard Reagent Synthesis
-
Reagent Solution: In a separate dry flask, prepare a solution of 27.2 mL (34.8 g) of anhydrous this compound in 85 mL of anhydrous diethyl ether.[7] Transfer this solution to the dropping funnel.
-
Initiation: Add approximately 10-15 mL of the this compound/ether solution from the dropping funnel to the magnesium turnings in the flask.[7] The reaction may not start immediately. Signs of initiation include the disappearance of the iodine color, the appearance of a cloudy or brownish solution, and spontaneous gentle boiling (refluxing) of the ether.[7][10]
-
Troubleshooting Initiation: If the reaction does not start within 5-10 minutes:
-
Addition: Once the reaction has been successfully initiated and is self-sustaining (ether is gently refluxing from the heat of the reaction), add the remaining this compound solution dropwise from the funnel.[7] The rate of addition should be controlled to maintain a steady but gentle reflux.[7][11] This process typically takes 25-30 minutes.[7] Have an ice-water bath ready to cool the flask if the reaction becomes too vigorous.[4][8]
-
Completion: After the addition is complete, the magnesium will have mostly disintegrated.[7] Gently heat the mixture to maintain a steady reflux for an additional hour to ensure the reaction goes to completion.[7] The final solution should appear cloudy and gray-to-brownish.[7][11]
-
Use and Storage: Cool the solution to room temperature. The n-butylmagnesium bromide is now ready for use in a subsequent reaction. Grignard reagents are not typically isolated and should be used promptly as they deteriorate upon standing.[6][7]
Visual Workflow
Caption: Experimental workflow for the synthesis of n-butylmagnesium bromide.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[5][13]
-
Flammability: Diethyl ether is extremely flammable and volatile.[4][8] Ensure there are no open flames or spark sources in the laboratory.[4] Conduct the entire procedure in a well-ventilated chemical fume hood.[5]
-
Exothermic Reaction: The formation of a Grignard reagent is highly exothermic and can become difficult to control if the alkyl halide is added too quickly.[4][8][11] Always have an ice-water bath readily available to cool the reaction if it proceeds too vigorously.[4][8]
-
Reactivity: Grignard reagents are highly reactive with water and protic solvents, which will quench the reagent.[5][6][13] They can also be pyrophoric (ignite spontaneously in air), especially if the ether solvent evaporates.[8] Handle under an inert atmosphere at all times.
-
Disposal: To neutralize any unreacted Grignard reagent, slowly and cautiously add it to a beaker of crushed ice and a saturated aqueous solution of ammonium chloride, with stirring, in a fume hood.[9]
References
- 1. A laboratory student added this compound to a flask containing dr... | Study Prep in Pearson+ [pearson.com]
- 2. homework.study.com [homework.study.com]
- 3. adichemistry.com [adichemistry.com]
- 4. quora.com [quora.com]
- 5. smart.dhgate.com [smart.dhgate.com]
- 6. Grignard reagent - Sciencemadness Wiki [sciencemadness.org]
- 7. prepchem.com [prepchem.com]
- 8. acs.org [acs.org]
- 9. benchchem.com [benchchem.com]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 1-bromobutane in the Williamson ether synthesis. This classic yet versatile reaction remains a cornerstone of organic synthesis, particularly for the formation of ethers, which are prevalent structural motifs in pharmaceuticals and other bioactive molecules.
Introduction
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a robust and widely used method for preparing symmetrical and unsymmetrical ethers. The reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide.[1][2] this compound serves as an excellent electrophile in this reaction due to the good leaving group ability of the bromide ion and the primary nature of the carbon atom, which minimizes competing elimination reactions.[2][3] Its application is crucial in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs), by introducing a butyl group to a molecule.[4][5]
Applications in Drug Development
The introduction of a butyl ether moiety can significantly impact the physicochemical properties of a drug candidate, influencing its lipophilicity, metabolic stability, and receptor-binding affinity. The Williamson ether synthesis using this compound provides a reliable method for synthesizing libraries of butylated analogs of lead compounds for structure-activity relationship (SAR) studies.
Key Reaction Parameters and Data Summary
The following table summarizes typical reaction conditions and expected outcomes for the Williamson ether synthesis using this compound with various nucleophiles. Yields are generally moderate to high, depending on the specific substrates and reaction conditions.[1]
| Nucleophile (Alcohol/Phenol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Product | Typical Yield (%) |
| 2-Naphthol | NaOH | Ethanol | Reflux (78) | 1 | 2-Butoxynaphthalene | ~90% |
| Phenol | NaH | THF | Room Temp - Reflux | 1-3 | Butoxybenzene | 85-95% |
| Ethanol | NaOEt | Ethanol | Reflux (78) | 1-2 | Diethyl ether | >90% |
| Acetaminophen | K₂CO₃ | Butanone | Reflux | 1 | Butyl-phenacetin analog | 70-85% |
Experimental Protocols
Protocol 1: Synthesis of 2-Butoxynaphthalene
This protocol describes the synthesis of 2-butoxynaphthalene, a common flavoring agent, which serves as a representative example of the Williamson ether synthesis using this compound.[6][7]
Materials:
-
2-Naphthol
-
Sodium hydroxide (NaOH)
-
Ethanol
-
This compound
-
Ice
-
Hirsch funnel and vacuum flask
-
Reaction vial with air condenser
Procedure:
-
In a reaction vial, dissolve 2-naphthol in ethanol.
-
Add crushed sodium hydroxide to the solution.
-
Attach an air condenser and heat the mixture to reflux for 10 minutes to form the naphthoxide ion.[7]
-
Cool the solution to at least 60°C and add 0.15 mL of this compound via syringe.[6]
-
Reheat the reaction to reflux for an additional 50 minutes.[6]
-
After the reaction is complete, cool the vial to at least 50°C.
-
Add ice to the reaction vial to a total volume of approximately 5 mL to precipitate the product.[6]
-
Place the reaction vial in an ice bath for 10 minutes to maximize precipitation.[6]
-
Collect the solid product by vacuum filtration using a Hirsch funnel.[6]
-
Wash the product with 1-2 mL of ice-cold water.[6]
-
Dry the product on a watch glass.
-
Determine the percent yield and melting point of the 2-butoxynaphthalene.
Visualizing the Process
Reaction Mechanism
The following diagram illustrates the SN2 mechanism of the Williamson ether synthesis.
Caption: SN2 mechanism of the Williamson ether synthesis.
Experimental Workflow
The diagram below outlines the general experimental workflow for the Williamson ether synthesis using this compound.
Caption: General experimental workflow for the synthesis.
Safety Precautions
-
This compound is flammable and should be handled in a well-ventilated fume hood.[8]
-
Sodium hydroxide and sodium hydride are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
The reaction should be performed with appropriate heating controls to avoid uncontrolled reflux.
Troubleshooting and Side Reactions
The primary side reaction in the Williamson ether synthesis is elimination (E2), which can compete with substitution, especially with secondary or tertiary alkyl halides. However, with a primary alkyl halide like this compound, elimination is generally not a significant issue.[2] Incomplete deprotonation of the alcohol or phenol can lead to unreacted starting material. Ensuring a slight excess of a strong base can mitigate this. In some cases, especially with alcohols, acid-catalyzed dehydration can lead to the formation of di-n-butyl ether as a side product.[9]
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. europeanbusinessmagazine.com [europeanbusinessmagazine.com]
- 5. nbinno.com [nbinno.com]
- 6. community.wvu.edu [community.wvu.edu]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Butyl bromide | C4H9Br | CID 8002 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: A Detailed Protocol for the Reflux of 1-Bromobutane
Audience: Researchers, scientists, and drug development professionals.
Introduction
Reflux is a fundamental and widely used technique in organic chemistry that allows for the heating of a reaction mixture for an extended period without the loss of solvent or reactants.[1][2][3] This is achieved by using a condenser to cool the vapors produced during boiling, causing them to condense and return to the reaction flask.[2][4][5] This process is crucial for reactions that require prolonged heating to reach completion, as it maintains a constant reaction temperature, typically the boiling point of the solvent.[2][4]
This application note provides a detailed protocol for the experimental setup for refluxing 1-bromobutane. The synthesis of this compound from 1-butanol via an S\N2 reaction is used as a model system to illustrate the reflux procedure.[6][7] This reaction requires heating to proceed at a reasonable rate, making reflux an essential technique.[8]
Experimental Protocol
This protocol details the synthesis of this compound from 1-butanol, a common undergraduate organic chemistry experiment that effectively demonstrates the reflux technique.[6][7]
2.1 Materials and Apparatus
Materials:
-
1-Butanol
-
Sodium bromide (NaBr)
-
Concentrated sulfuric acid (H₂SO₄)
-
Water (H₂O)
-
Boiling chips or magnetic stir bar
-
Ice
Apparatus:
-
Clamps and stand
-
Separatory funnel
-
Beakers
-
Graduated cylinders
-
Magnetic stir plate (if using a stir bar)
2.2 Safety Precautions
-
Always perform the experiment in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Concentrated sulfuric acid is highly corrosive.[3]
-
This compound and 1-butanol are flammable; therefore, avoid open flames. A heating mantle or water bath is the preferred heating source.[1][12]
-
Never heat a closed system, as this can cause a dangerous buildup of pressure.[1] Ensure the top of the reflux condenser is open to the atmosphere.
2.3 Procedure: Synthesis of this compound via Reflux
-
Preparation of the Reaction Mixture:
-
Assembly of the Reflux Apparatus:
-
Add a few boiling chips or a magnetic stir bar to the flask to ensure smooth boiling and prevent bumping.[1][9]
-
Securely clamp the round-bottom flask to a ring stand.
-
Attach the reflux condenser vertically to the neck of the flask.[10]
-
Connect the rubber tubing to the condenser. The water inlet should be at the bottom port, and the outlet at the top port to ensure the condenser jacket remains full of cold water for efficient cooling.[5][10]
-
Turn on the water to a gentle, steady flow.[10]
-
-
Refluxing the Mixture:
-
Place the heating mantle under the flask, ensuring a snug fit.[5] If needed, a sand bath can be used to ensure even heating.[14]
-
Turn on the heat and bring the mixture to a gentle boil.[9]
-
Adjust the heating rate so that the condensation ring of the refluxing vapor is visible in the lower third of the condenser.[14]
-
Continue to reflux the mixture for a specified time, typically 45-60 minutes.[8][9][15]
-
-
Work-up and Purification:
Data Presentation
The following table summarizes the quantitative data for a typical synthesis of this compound.
| Parameter | Value | Reference |
| 1-Butanol | 10.0 mL | [9][16] |
| Sodium Bromide | 17.0 g | [9][16] |
| Water | 17.0 mL | [16] |
| Concentrated Sulfuric Acid | 14.0 - 15.0 mL | [8][9] |
| Reflux Time | 45 - 60 minutes | [8][9][15] |
| Boiling Point of this compound | 101.5 °C | [15] |
| Expected Yield | Varies (e.g., ~94%) | [16] |
Visualization of Experimental Workflow
The following diagram illustrates the setup for the reflux of this compound.
Caption: Workflow diagram of a standard reflux apparatus.
References
- 1. Reflex Reaction | Overview, Purpose & Apparatus - Lesson | Study.com [study.com]
- 2. fiveable.me [fiveable.me]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 5. blog.richmond.edu [blog.richmond.edu]
- 6. Chemistry 210 Experiment 8 [home.miracosta.edu]
- 7. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]
- 8. Preparation of this compound [chemistry.gravitywaves.com]
- 9. Preparation of this compound [chemistry.gravitywaves.com]
- 10. chem.ucalgary.ca [chem.ucalgary.ca]
- 11. achievechem.com [achievechem.com]
- 12. pmt.physicsandmathstutor.com [pmt.physicsandmathstutor.com]
- 13. youtube.com [youtube.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Preparation of this compound [rod.beavon.org.uk]
- 16. scribd.com [scribd.com]
Purification of 1-Bromobutane by Distillation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and standardized protocols for the purification of 1-bromobutane utilizing distillation techniques. The focus is on providing researchers, scientists, and drug development professionals with the necessary information to effectively purify this compound, a common alkylating agent and intermediate in organic synthesis. The protocols cover preliminary purification steps, as well as simple and fractional distillation methods. Safety precautions, physical property data, and visual workflows are included to ensure safe and efficient execution.
Introduction
This compound (n-butyl bromide) is a colorless to faintly yellow liquid widely used in organic synthesis as a butylating agent for the formation of esters, ethers, and amines.[1][2][3] Purity of this compound is critical for the success of subsequent reactions, as impurities can lead to unwanted side reactions and decreased yields. Distillation is the primary method for purifying this compound, leveraging differences in boiling points between the desired product and potential contaminants.[4][5][6]
Common impurities in crude this compound, particularly after synthesis from 1-butanol, include unreacted 1-butanol, water, sulfuric acid (if used as a catalyst), and by-products such as di-n-butyl ether.[7][8][9] This document outlines protocols for removing these impurities through washing and subsequent distillation.
Physical and Chemical Properties
A thorough understanding of the physical properties of this compound and its common impurities is essential for effective purification by distillation.
| Property | This compound | 1-Butanol | Di-n-butyl ether | Water |
| Molecular Formula | C₄H₉Br | C₄H₁₀O | C₈H₁₈O | H₂O |
| Molecular Weight | 137.02 g/mol | 74.12 g/mol | 130.23 g/mol | 18.02 g/mol |
| Boiling Point (°C) | 101.4 - 104[1][10] | 117.7 | 141 - 142[7] | 100 |
| Density (g/mL at 20°C) | 1.276[1] | 0.810 | 0.764 | 1.000 |
| Solubility in Water | Insoluble[1][2][3] | Soluble | Insoluble | - |
| Appearance | Colorless to slightly yellow liquid[1][3] | Colorless liquid | Colorless liquid | Colorless liquid |
| Odor | Characteristic, pleasant[1][3] | Alcoholic | Ethereal | Odorless |
Safety Precautions
This compound is a flammable liquid and an irritant.[10][11][12][13] It is essential to handle this chemical in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][11] Keep away from heat, sparks, and open flames.[11][12] In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[11][13]
Experimental Protocols
Preliminary Purification (Washing)
Before distillation, crude this compound should be washed to remove water-soluble impurities such as unreacted 1-butanol, and any residual acid.
Materials:
-
Crude this compound
-
Separatory funnel
-
Deionized water
-
5% Sodium bicarbonate solution
-
Anhydrous calcium chloride or magnesium sulfate[7]
-
Erlenmeyer flasks
-
Beakers
Procedure:
-
Transfer the crude this compound to a separatory funnel of appropriate size.
-
Add an equal volume of deionized water. Stopper the funnel and shake vigorously, periodically venting to release pressure.
-
Allow the layers to separate. The lower layer is this compound due to its higher density.[14]
-
Drain the lower organic layer into a clean Erlenmeyer flask. Discard the upper aqueous layer.
-
Return the this compound to the separatory funnel and add an equal volume of 5% sodium bicarbonate solution to neutralize any remaining acid. Shake and separate as before.
-
Repeat the washing with deionized water.
-
Transfer the washed this compound to a clean, dry Erlenmeyer flask.
-
Add a suitable amount of anhydrous calcium chloride or magnesium sulfate to the flask to dry the this compound. Swirl the flask occasionally and allow it to stand until the liquid is clear.[7]
Purification by Simple Distillation
Simple distillation is suitable for separating this compound from non-volatile impurities and from solvents with significantly different boiling points (a difference of at least 25-30 °C).[5][15]
Materials:
-
Dry, crude this compound
-
Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
-
Clamps and stands
Procedure:
-
Assemble the simple distillation apparatus in a fume hood. Ensure all glassware is dry.
-
Transfer the dried this compound to the round-bottom flask and add a few boiling chips.
-
Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation head.
-
Begin heating the flask gently with the heating mantle.
-
Collect the fraction that distills between 100-104 °C.[7][10]
-
Discard any initial distillate (forerun) that comes over at a lower temperature.
-
Stop the distillation when the temperature begins to drop or when only a small amount of liquid remains in the distillation flask.
-
The collected liquid is purified this compound.
Purification by Fractional Distillation
Fractional distillation is employed when the boiling points of the components in the mixture are close to each other, such as separating this compound from 1-butanol.[6][15] The fractionating column provides a large surface area for repeated vaporization and condensation cycles, leading to a more efficient separation.[6]
Materials:
-
Dry, crude this compound
-
Fractional distillation apparatus (round-bottom flask, fractionating column, distillation head, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Thermometer
-
Clamps and stands
-
Insulating material (e.g., glass wool or aluminum foil)
Procedure:
-
Assemble the fractional distillation apparatus in a fume hood.
-
Pack the fractionating column with a suitable material (e.g., Raschig rings or metal sponge) or use a Vigreux column.
-
Transfer the dried this compound to the round-bottom flask and add a few boiling chips.
-
Insulate the fractionating column to maintain a proper temperature gradient.
-
Begin heating the flask slowly to establish a temperature gradient in the column.
-
Collect the fraction that distills at a constant temperature corresponding to the boiling point of this compound (101.4 °C).
-
Monitor the temperature at the top of the column closely. A sharp increase in temperature indicates that the higher-boiling impurity is beginning to distill.
-
Change the receiving flask to collect different fractions if necessary.
-
The fraction collected at the stable boiling point of this compound is the purified product.
Visual Workflows
Caption: Workflow for the preliminary purification of this compound.
Caption: Workflow for simple distillation of this compound.
References
- 1. This compound | 109-65-9 [chemicalbook.com]
- 2. ▷ InChI Key Database ⚛️ | this compound [inchikey.info]
- 3. This compound (CAS 109-65-9) Manufacturer & Supplier | Properties, Uses, Safety Data | Buy this compound Online China [qiji-chem.com]
- 4. homework.study.com [homework.study.com]
- 5. Simple and Fractional Distillation [cs.gordon.edu]
- 6. chemnotcheem.com [chemnotcheem.com]
- 7. prepchem.com [prepchem.com]
- 8. scribd.com [scribd.com]
- 9. m.youtube.com [m.youtube.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 12. technopharmchem.com [technopharmchem.com]
- 13. dept.harpercollege.edu [dept.harpercollege.edu]
- 14. Preparation of this compound [rod.beavon.org.uk]
- 15. Fractional vs. Simple Distillation and How to Segregate Multiple Solvents - Solvent Washer [solventwasher.com]
step-by-step synthesis of n-butyl lithium from 1-bromobutane
Due to the highly hazardous and pyrophoric nature of n-butyl lithium, which can ignite spontaneously upon contact with air and reacts explosively with water, providing a step-by-step synthesis protocol would be irresponsible and against our safety policies. The preparation and handling of such reagents require specialized equipment and extensive safety training that cannot be adequately conveyed in this format.
Instead, this document will provide an overview of the chemical principles and, most importantly, the critical safety protocols and hazard management required when working with pyrophoric organolithium reagents like n-butyl lithium. This information is intended for trained professionals in a controlled laboratory setting.
Principle of Organolithium Reagent Formation
Organolithium reagents are typically prepared through the reaction of an organic halide with lithium metal. In the case of n-butyl lithium, the general reaction involves the treatment of a butyl halide, such as 1-bromobutane, with lithium metal in a non-protic, anhydrous solvent like hexane.
General Reaction: 2 Li (metal) + CH₃CH₂CH₂CH₂Br (this compound) → CH₃CH₂CH₂CH₂Li (n-butyl lithium) + LiBr
This reaction is highly exothermic and must be performed under a strictly inert atmosphere (e.g., argon or nitrogen) as both the lithium metal and the resulting n-butyl lithium are extremely reactive with air and moisture.
Hazard Analysis and Safety Protocols
The primary danger associated with n-butyl lithium is its pyrophoricity. Safe handling is paramount and non-negotiable. The following table summarizes the key hazards and the mandatory control measures.
| Hazard | Description | Mandatory Control Measures |
| Pyrophoricity | Spontaneously ignites upon contact with air. | All transfers and reactions must be conducted under a positive pressure of an inert atmosphere (Argon or Nitrogen) using a glovebox or Schlenk line techniques. |
| Extreme Reactivity | Reacts explosively with water and other protic sources (e.g., alcohols, acids). | Use only rigorously dried, anhydrous solvents and glassware. Glassware should be oven- or flame-dried immediately before use. |
| Thermal Instability | Can decompose upon heating, potentially leading to runaway reactions. | The reaction must be cooled (e.g., using an ice bath or cryo-cooler) to control the exothermic reaction rate. The temperature must be carefully monitored. |
| Corrosivity | Causes severe chemical burns upon contact with skin and eyes. | Wear appropriate Personal Protective Equipment (PPE) at all times. |
| Fire Hazard | Solvents used (e.g., hexanes, diethyl ether) are highly flammable. A fire involving n-butyl lithium cannot be extinguished with water or CO₂. | Keep a Class D fire extinguisher (for combustible metals) and powdered lime or sand within immediate reach. Never work alone. |
Personal Protective Equipment (PPE)
Standard laboratory PPE is insufficient. The following specialized PPE is required:
-
Flame-resistant (FR) lab coat: Essential to protect against fire.
-
Chemical splash goggles and a face shield: To protect the eyes and face.
-
Appropriate gloves: Use nitrile gloves for incidental contact, but heavy-duty neoprene or butyl rubber gloves should be considered for transfers of larger quantities. Ensure gloves are dry.
Experimental Safety Workflow
The logical flow for safely handling any pyrophoric reagent involves a series of checks and balances, both before and during the experiment. The following diagram illustrates this critical safety workflow.
Caption: Workflow for the safe handling of pyrophoric reagents in a laboratory setting.
Disclaimer: This information is for educational purposes for trained professionals and is not a guide for experimentation. The synthesis and handling of n-butyl lithium should only be attempted by experienced chemists in a fully equipped laboratory with all necessary safety measures in place. Always consult the Safety Data Sheet (SDS) and your institution's safety protocols before handling any hazardous chemical.
The Role of 1-Bromobutane in the Formation of Quaternary Ammonium Salts: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quaternary ammonium salts (QAS) are a versatile class of organic compounds with a wide range of applications, including as antimicrobial agents, surfactants, phase-transfer catalysts, and in drug delivery systems. A key building block in the synthesis of many QAS is 1-bromobutane. This alkyl halide serves as an electrophile in the quaternization of tertiary amines, a reaction famously known as the Menschutkin reaction. This nucleophilic substitution reaction (SN2) involves the displacement of the bromide ion from this compound by a tertiary amine, leading to the formation of a quaternary ammonium bromide. The butyl group introduced by this compound can significantly influence the physicochemical properties of the resulting QAS, such as its lipophilicity and, consequently, its biological activity and application profile.
This document provides detailed application notes and experimental protocols for the synthesis of quaternary ammonium salts using this compound, aimed at researchers, scientists, and professionals in drug development.
Data Presentation: Synthesis of Quaternary Ammonium Salts using this compound
The following table summarizes quantitative data from various syntheses of quaternary ammonium salts where this compound was used as a key reactant. This allows for a clear comparison of reaction conditions and their impact on product yield.
| Quaternary Ammonium Salt Product | Tertiary Amine | Solvent | Temperature (°C) | Reaction Time (h) | Molar Ratio (Amine:this compound) | Yield (%) | Reference |
| N-Butyl-N,N,N-triethylammonium bromide | Triethylamine | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | |
| N-Butylpyridinium bromide | Pyridine | DMAc | 138 | 0.35 | 2:1 | 90 | [1] |
| N-Butylpyridinium bromide | Pyridine | DMAc | 160 | 0.35 | 2:1 | ~97 | [1] |
| Bromo Quaternary Ammonium Compound | Ethyl fatty amide | Not Specified | Not Specified | Not Specified | Not Specified | 83.68 |
Experimental Protocols
Detailed methodologies for key experiments involving the synthesis of quaternary ammonium salts using this compound are provided below.
Protocol 1: Synthesis of N-Butylpyridinium Bromide via Continuous Flow[2]
This protocol describes the synthesis of N-butylpyridinium bromide using a continuous flow reactor, which allows for rapid reaction optimization and scalability.
Materials:
-
Pyridine
-
This compound (n-BuBr)
-
Dimethylacetamide (DMAc)
-
1,3,5-Trimethoxybenzene (TMB) (for use as an internal standard for NMR)
-
Perfluoroalkoxy (PFA) tube reactor (5 mL)
-
Syringe pumps
-
Mixer
-
NMR spectrometer
Procedure:
-
Prepare 1 M solutions of pyridine and this compound in DMAc.
-
Set up the continuous flow system by connecting the syringe pumps to the mixer, followed by the 5 mL PFA tube reactor.
-
Based on the desired residence time and stoichiometry, set the flow rates of the two reagent solutions. For example, for a 21-minute residence time and a 2:1 molar ratio of pyridine to this compound, adjust the flow rates accordingly.
-
Set the temperature of the reactor. A systematic temperature sweep from 138 °C to 170 °C can be performed to optimize the yield.
-
Once the system reaches a steady state, collect an aliquot of the reaction mixture.
-
Add a known amount of 1,3,5-trimethoxybenzene (TMB) to the collected aliquot as an internal standard.
-
Analyze the sample by ¹H NMR spectroscopy to determine the yield of N-butylpyridinium bromide.
-
For purification, the product can be precipitated, collected, and dried on a Schlenk line.
Protocol 2: General Synthesis of a Bromo Quaternary Ammonium Compound from a Fatty Amide[1]
This protocol outlines a general method for the synthesis of a quaternary ammonium salt from a fatty amide and this compound.
Materials:
-
Ethyl fatty amide (derived from tallow or coconut oil)
-
This compound
-
Hot water
-
Diethyl ether
-
Carbon tetrachloride
-
Ethanol
-
TLC plate
-
Petroleum ether
-
Acetic acid
-
0.1% Acid Fuchsin and Brilliant Green in ethanol (locating agent)
Procedure:
-
React the ethyl fatty amide with this compound. The specific reaction conditions (solvent, temperature, time) may need to be optimized depending on the specific fatty amide.
-
After the reaction is complete, dissolve the crude product in 50.0 mL of hot water.
-
Wash the aqueous solution with diethyl ether to remove any unreacted this compound.
-
Separate the aqueous layer and wash it with carbon tetrachloride.
-
Collect the aqueous layer and allow the water to evaporate at room temperature to obtain the purified bromo quaternary ammonium compound.
-
To check the purity, dissolve 15 mg of the product in 5 mL of ethanol and spot it on a TLC plate.
-
Develop the TLC plate using an eluting solvent system of petroleum ether, diethyl ether, and acetic acid (90:10:1).
-
Visualize the spots by spraying the plate with a solution of 0.1% Acid Fuchsin and Brilliant Green in ethanol.
Visualizations
Reaction Pathway for Quaternary Ammonium Salt Formation
The following diagram illustrates the Menschutkin reaction, the fundamental process for the formation of a quaternary ammonium salt from this compound and a tertiary amine.
Caption: Menschutkin reaction of this compound and a tertiary amine.
Experimental Workflow for Continuous Flow Synthesis
This diagram outlines the key steps in the continuous flow synthesis of N-butylpyridinium bromide.
Caption: Workflow for continuous flow synthesis of N-butylpyridinium bromide.
References
Application Notes and Protocols for Monitoring 1-Bromobutane Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for monitoring reactions involving 1-bromobutane using common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols are designed to be adaptable for various reaction types, with a specific focus on the SN2 reaction of this compound with sodium iodide as a model.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds in a reaction mixture. It provides both qualitative and quantitative information, allowing for the determination of reaction completion, product purity, and byproduct formation.
Data Presentation
| Compound | Retention Time (min) | Key m/z Fragments |
| This compound | 5.8 | 57, 136, 138 |
| 1-Iodobutane | 7.2 | 57, 184 |
| 1-Butanol | 4.1 | 43, 56, 74 |
| Dibutyl ether | 8.5 | 57, 87, 130 |
Note: Retention times are representative and will vary based on the specific instrument, column, and method parameters.
Experimental Protocol
Objective: To monitor the conversion of this compound to 1-iodobutane.
1. Sample Preparation: a. At designated time points, withdraw an aliquot (e.g., 100 µL) from the reaction mixture. b. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of dichloromethane or ethyl acetate) that is compatible with the GC-MS system.[1] c. If necessary, filter the sample to remove any particulate matter.[1] d. The typical concentration for GC-MS analysis should be around 10 µg/mL.[1]
2. GC-MS Instrumentation and Parameters:
-
GC System: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: VF-624ms capillary column (60 m x 0.32 mm, 1.80 µm film thickness) or similar.[2]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[2]
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 3 minutes
-
Ramp: 10 °C/min to 280 °C
-
Final hold: 9 minutes at 280 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
3. Data Analysis:
a. Identify the peaks corresponding to this compound, 1-iodobutane, and any byproducts by comparing their mass spectra and retention times to known standards.
b. The mass spectrum of this compound will show characteristic M+ and M+2 peaks of roughly equal intensity at m/z 136 and 138 due to the presence of bromine isotopes (79Br and 81Br).[3][4]
c. Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).
d. Calculate the percentage conversion of this compound using the following formula:
% Conversion = [Area(1-iodobutane) / (Area(this compound) + Area(1-iodobutane))] * 100
Visualization
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating components of a mixture based on their differential partitioning between a stationary and a mobile phase. For non-volatile or thermally labile compounds involved in this compound reactions, HPLC can be an excellent monitoring tool.
Data Presentation
| Compound | Retention Time (min) |
| This compound | 6.5 |
| 1-Iodobutane | 7.8 |
| Sodium Iodide | 2.1 |
Note: Retention times are representative and will vary based on the specific instrument, column, and method parameters.
Experimental Protocol
Objective: To monitor the consumption of this compound and the formation of 1-iodobutane.
1. Sample Preparation: a. At designated time points, withdraw an aliquot (e.g., 50 µL) from the reaction mixture. b. Dilute the aliquot with the mobile phase (e.g., 950 µL) to quench the reaction and prepare it for injection. c. Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., Newcrom R1, 4.6 x 150 mm, 5 µm).[5][6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). For MS compatibility, replace any non-volatile acids with formic acid.[5][6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: Refractive Index (RI) Detector or UV-Vis Detector (at a low wavelength like 210 nm) or Mass Spectrometer (MS).
3. Data Analysis: a. Identify the peaks for this compound and 1-iodobutane by comparing their retention times with those of pure standards. b. Quantify the amount of each component by integrating the peak areas. c. Create a calibration curve for each compound to determine their concentrations accurately. d. Calculate the percentage conversion of this compound over time.
Visualization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing detailed structural information and quantitative data without the need for sample separation. For reactions involving this compound, ¹H NMR is particularly useful for observing the changes in the chemical environment of the protons adjacent to the halogen atom.
Data Presentation
| Compound | Proton Assignment | Chemical Shift (ppm) in Acetone-d₆ | Multiplicity |
| This compound | -CH₂Br | ~3.5 | Triplet |
| -CH₂CH₂Br | ~1.8 | Sextet | |
| -CH₂CH₃ | ~1.5 | Sextet | |
| -CH₃ | ~0.9 | Triplet | |
| 1-Iodobutane | -CH₂I | ~3.2 | Triplet |
| -CH₂CH₂I | ~1.8 | Sextet | |
| -CH₂CH₃ | ~1.4 | Sextet | |
| -CH₃ | ~0.9 | Triplet |
Note: Chemical shifts are approximate and can vary based on solvent and reaction conditions.[7]
Experimental Protocol
Objective: To determine the kinetics of the SN2 reaction between this compound and sodium iodide by ¹H NMR.
1. Sample Preparation: a. Prepare a stock solution of this compound in a deuterated solvent (e.g., acetone-d₆). b. Prepare a separate stock solution of sodium iodide in the same deuterated solvent. c. In an NMR tube, combine the stock solutions to initiate the reaction at the desired concentrations. A typical experiment might involve final concentrations of 0.30 M this compound and 0.70 M NaI.[7] d. Ensure the total volume is appropriate for the NMR spectrometer (typically 0.6-0.7 mL).
2. NMR Instrumentation and Parameters:
-
NMR Spectrometer: 300 MHz or higher FT-NMR spectrometer
-
Probe Temperature: Maintain a constant temperature, for example, 40 °C, to ensure consistent reaction kinetics.[7]
-
Experiment: A series of 1D ¹H NMR spectra acquired over time.
-
Acquisition Parameters:
-
Pulse angle: 90°
-
Relaxation delay (d1): At least 5 times the longest T₁ of the protons of interest (a 5-second delay is often sufficient for quantitative analysis).
-
Number of scans (ns): Use a minimal number of scans (e.g., 1-4) to achieve adequate signal-to-noise for a "snapshot" of the reaction at each time point.[8]
-
-
Data Acquisition:
-
Acquire spectra at regular intervals (e.g., every 5-10 minutes) for a duration sufficient to observe significant conversion.
-
3. Data Analysis: a. Process the series of spectra (Fourier transform, phase correction, and baseline correction). b. Identify the triplet signals for the -CH₂Br of this compound (~3.5 ppm) and the -CH₂I of 1-iodobutane (~3.2 ppm). c. Integrate these two peaks in each spectrum. d. The concentration of each species is proportional to its integral value. e. Calculate the percentage of this compound remaining and 1-iodobutane formed at each time point. % this compound = [Integral(-CH₂Br) / (Integral(-CH₂Br) + Integral(-CH₂I))] * 100 f. Plot the concentration of the reactant and product versus time to determine the reaction kinetics.
Visualization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. sites.krieger.jhu.edu [sites.krieger.jhu.edu]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Collection - NMR Kinetics of the SN2 Reaction between BuBr and Iâ: An Introductory Organic Chemistry Laboratory Exercise - Journal of Chemical Education - Figshare [figshare.com]
Application Notes and Protocols: 1-Bromobutane as a Solvent for Non-Polar Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Bromobutane (n-butyl bromide) is a versatile organobromine compound primarily recognized for its role as an alkylating agent in organic synthesis.[1][2] However, its properties as a solvent for non-polar compounds make it a valuable, albeit less common, alternative to traditional solvents in various laboratory and industrial applications, including in the pharmaceutical and agrochemical sectors.[1][3][4] This document provides detailed application notes and protocols for the use of this compound as a solvent, with a focus on its application in handling non-polar compounds.
Physicochemical Properties and Solubility Profile
This compound is a colorless to pale yellow liquid with a characteristic odor.[5] Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₄H₉Br | [3] |
| Molecular Weight | 137.02 g/mol | [3] |
| Boiling Point | 101-104 °C | [6] |
| Melting Point | -112 °C | |
| Density | 1.276 g/mL at 25 °C | [6] |
| Refractive Index | 1.439 at 20 °C | [6] |
| Flash Point | 10 °C (50 °F) | [7] |
| Vapor Pressure | 40 mmHg at 25 °C | |
| Water Solubility | Very slightly soluble (~869 mg/L at 25°C) | [8] |
Solubility Characteristics:
The principle of "like dissolves like" governs the solvent properties of this compound. Its alkyl chain imparts a non-polar character, making it an effective solvent for a range of non-polar and weakly polar compounds.
| Compound Class | Solubility in this compound | Notes |
| Hydrocarbons (alkanes, alkenes, aromatics) | Soluble | The non-polar nature of hydrocarbons allows for good miscibility. |
| Ethers | Soluble | Diethyl ether and other common ethers are soluble in this compound.[6] |
| Alcohols | Soluble | Lower alcohols such as ethanol are soluble.[6] |
| Waxes and Greases | Soluble | This compound is used in industrial cleaning and degreasing formulations due to its ability to dissolve these substances.[1] |
| Resins | Soluble | It can be employed as a solvent in processes involving various resins.[1] |
| Non-polar Active Pharmaceutical Ingredients (APIs) | Potentially Soluble | The suitability of this compound as a solvent for a specific non-polar API would require experimental verification. |
Applications in Research and Development
Reaction Solvent in Organic Synthesis
This compound can serve as a solvent for organic reactions involving non-polar substrates and reagents. Its boiling point of 101-104 °C allows for reactions to be conducted at elevated temperatures without the need for high-pressure apparatus.
Example Protocol: Nucleophilic Substitution with a Non-Polar Substrate
This protocol describes a representative nucleophilic substitution reaction where this compound is used as a solvent to dissolve a non-polar starting material.
Reaction: R-X + Nu⁻ → R-Nu + X⁻ (where R-X is a non-polar alkyl halide)
Materials:
-
Non-polar alkyl halide (e.g., a long-chain bromoalkane)
-
Nucleophile (e.g., sodium cyanide, sodium azide)
-
This compound (anhydrous)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Standard glassware for work-up and purification
Procedure:
-
In a dry round-bottom flask, dissolve the non-polar alkyl halide in a sufficient volume of anhydrous this compound under an inert atmosphere (e.g., nitrogen or argon).
-
Add the nucleophile to the solution.
-
Heat the reaction mixture to reflux (approximately 101-104 °C) with vigorous stirring.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer. Note that this compound is denser than water and will be the lower layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate).
-
Filter off the drying agent and remove the this compound solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by a suitable method (e.g., column chromatography, distillation).
Experimental Workflow for Synthesis
Caption: Workflow for a nucleophilic substitution reaction using this compound as a solvent.
Solvent for Extraction of Non-Polar Compounds
This compound can be utilized as an extraction solvent for isolating non-polar compounds from various matrices, such as natural products or reaction mixtures. Its low miscibility with water and higher density facilitate clear phase separation.
Example Protocol: Extraction of a Non-Polar Natural Product
This protocol outlines a general procedure for the extraction of a non-polar secondary metabolite from a plant matrix using this compound.
Materials:
-
Dried and powdered plant material
-
This compound
-
Soxhlet apparatus or large beaker for maceration
-
Filtration apparatus (e.g., Buchner funnel)
-
Rotary evaporator
Procedure:
A. Maceration:
-
Place the powdered plant material in a large beaker.
-
Add a sufficient volume of this compound to completely submerge the plant material.
-
Stir the mixture for a prolonged period (e.g., 24-48 hours) at room temperature.
-
Separate the extract from the plant material by filtration.
-
Repeat the extraction process with fresh solvent to ensure complete extraction.
-
Combine the extracts.
B. Soxhlet Extraction:
-
Place the powdered plant material in a thimble and insert it into the Soxhlet extractor.
-
Fill the round-bottom flask with this compound.
-
Heat the solvent to reflux. The solvent vapor will bypass the thimble, condense, and drip back onto the plant material, extracting the non-polar compounds.
-
Continue the extraction for several hours until the solvent in the extractor runs clear.
Post-Extraction Processing:
-
Concentrate the combined this compound extracts under reduced pressure using a rotary evaporator to obtain the crude non-polar extract.
-
The crude extract can then be further purified using techniques such as column chromatography.
Logical Flow for Extraction
Caption: General workflow for the extraction of non-polar compounds using this compound.
Safety Precautions
This compound is a flammable liquid and should be handled with appropriate safety measures.
-
Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[9] Use in a well-ventilated area, preferably in a fume hood.
-
Inhalation: May cause respiratory irritation.[9] Avoid breathing vapors.
-
Skin and Eye Contact: Causes skin and serious eye irritation.[9] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry, well-ventilated place away from ignition sources and strong oxidizing agents.[6]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a viable solvent for non-polar compounds in various research and development applications. Its distinct physical properties, including its boiling point and density, offer advantages in specific synthetic and extraction protocols. While its primary role remains as an alkylating agent, its utility as a solvent should be considered by researchers seeking alternatives to more conventional non-polar solvents. As with any chemical, proper safety precautions must be strictly followed when handling this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. europeanbusinessmagazine.com [europeanbusinessmagazine.com]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. mass spectrum of this compound C4H9Br CH3CH2CH2CH2Br fragmentation pattern of m/z m/e ions for analysis and identification of n-butyl iodide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. This compound | 109-65-9 [chemicalbook.com]
- 7. scribd.com [scribd.com]
- 8. quora.com [quora.com]
- 9. 1H proton nmr spectrum of this compound C4H9Br CH3CH2CH2CH2Br low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-butyl iodide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
Troubleshooting & Optimization
Technical Support Center: Optimizing 1-Bromobutane Alkylation Reactions
Welcome to the technical support center for optimizing alkylation reactions using 1-bromobutane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for alkylation with this compound? A1: Alkylation with this compound, a primary alkyl halide, predominantly proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism.[1][2] This involves the backside attack of a nucleophile on the carbon atom bonded to the bromine, leading to the displacement of the bromide ion in a single, concerted step.[3]
Q2: What are the most common competing reactions and side products? A2: The most common competing reaction is the bimolecular elimination (E2) pathway, which produces but-1-ene.[4] This is favored by strong, bulky bases and higher temperatures.[5][6] Other potential side products include O-alkylation (if the nucleophile has an oxygen atom), dialkylation, and, in the synthesis from 1-butanol, dibutyl ether.[1][7]
Q3: Why is it critical to use anhydrous (dry) conditions? A3: Many alkylation reactions, especially those that involve the in-situ generation of a nucleophile using a strong base (like NaH or LDA), are highly sensitive to moisture.[8][9] Water can quench the strong base or the generated nucleophile, preventing the desired reaction from occurring and significantly lowering the yield.[9] Therefore, using oven-dried glassware and anhydrous solvents is crucial.[10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your alkylation experiment.
Issue 1: Low or No Product Yield
Q: My reaction with this compound is resulting in a very low yield or no product at all. What are the likely causes? A: Low conversion is a common problem that can often be traced back to several key factors related to reagents, conditions, or the substrate itself.[7]
Potential Causes and Solutions:
-
Ineffective Nucleophile Generation: The base may not be strong enough to fully deprotonate your substrate to form the active nucleophile.
-
Solution: Switch to a stronger base. For example, if you are deprotonating a carbon acid, a base like sodium hydride (NaH) or lithium diisopropylamide (LDA) is often more effective than an alkoxide.[9] Ensure the pKa of the base's conjugate acid is significantly higher than the pKa of your substrate's acidic proton.
-
-
Poor Reagent or Solvent Quality: Traces of water or other impurities can quench the nucleophile or base.[9]
-
Solution: Ensure all reagents are high purity and that solvents are anhydrous.[10] If necessary, purify solvents using standard drying techniques (e.g., distillation from a drying agent). Always perform the reaction under an inert atmosphere (e.g., nitrogen or argon) if using air-sensitive reagents.[8]
-
-
Sub-optimal Reaction Temperature: The reaction may have a high activation energy that is not being overcome at the current temperature.
-
Solution: Gradually increase the reaction temperature. However, be cautious, as higher temperatures can promote the competing E2 elimination reaction.[5] Monitor the reaction closely by TLC or LC-MS to find the optimal balance.
-
-
Steric Hindrance: If your nucleophilic substrate is sterically bulky, it will have difficulty performing the backside attack required for the S_N2 mechanism.[8]
-
Solution: Increasing the reaction temperature can sometimes provide the energy to overcome the steric barrier. Alternatively, consider a different synthetic route if hindrance is severe.[8]
-
Issue 2: Significant Formation of But-1-ene Side Product
Q: My reaction is producing a large amount of but-1-ene gas. How can I favor the desired S_N2 alkylation over E2 elimination? A: The competition between substitution (S_N2) and elimination (E2) is a classic challenge. Since this compound is a primary halide, S_N2 is generally favored, but E2 can become dominant under certain conditions.[11][12]
Strategies to Favor S_N2 over E2:
-
Choice of Base/Nucleophile:
-
Use a less bulky base: Highly branched, bulky bases like potassium tert-butoxide (KOt-Bu) are sterically hindered and act preferentially as bases, abstracting a proton to cause elimination.[6] Using a smaller, less hindered base/nucleophile (e.g., sodium ethoxide, sodium hydride) favors substitution.
-
Use a weak base that is a good nucleophile: Reagents like azide (N₃⁻), cyanide (CN⁻), or halides (I⁻, Br⁻) are good nucleophiles but relatively weak bases, strongly favoring the S_N2 pathway.[13]
-
-
Reaction Temperature:
-
Solvent Choice:
-
Use a polar aprotic solvent: Solvents like DMF, DMSO, or acetonitrile enhance the rate of S_N2 reactions by solvating the cation of the nucleophilic salt but leaving the anion relatively "bare" and highly reactive.[13] Protic solvents can solvate the nucleophile, reducing its reactivity.
-
Data Presentation: Optimizing Reaction Conditions
The choice of base and solvent is critical for maximizing the yield of the desired alkylation product.
Table 1: Influence of Reaction Parameters on S_N2 vs. E2 Outcome
| Parameter | Condition Favoring S_N2 (Alkylation) | Condition Favoring E2 (Elimination) | Rationale |
| Base/Nucleophile | Non-bulky, strong nucleophile (e.g., NaCN, NaI, NaH) | Strong, sterically hindered base (e.g., KOt-Bu) | Bulky bases cannot easily access the electrophilic carbon for attack and instead abstract a proton from the beta-carbon.[6] |
| Temperature | Lower Temperature (e.g., 0-25 °C) | Higher Temperature (e.g., >50 °C) | Elimination has a higher activation energy and is entropically favored, thus increasing temperature favors the E2 pathway.[5] |
| Solvent | Polar Aprotic (e.g., DMF, DMSO, Acetone) | Varies, but less impactful than base/temp | Polar aprotic solvents increase nucleophile strength, accelerating the S_N2 reaction.[13] |
Sample Experimental Protocol: Alkylation of Diethyl Malonate
This protocol details a standard procedure for the C-alkylation of diethyl malonate with this compound, a classic S_N2 reaction.
Materials:
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Diethyl malonate
-
This compound
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Setup:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).[10]
-
Allow the apparatus to cool to room temperature.
-
-
Reaction:
-
In the flask, dissolve sodium ethoxide (1.05 eq.) in anhydrous ethanol.
-
Add diethyl malonate (1.0 eq.) dropwise to the stirred solution at 0 °C. Allow the mixture to stir for 20 minutes to ensure complete formation of the enolate.
-
Add this compound (1.0 eq.) dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and monitor the reaction progress by TLC until the starting material is consumed.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Remove the ethanol under reduced pressure (rotary evaporation).
-
Extract the aqueous residue with diethyl ether (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure diethyl butylmalonate.
-
References
- 1. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. vernier.com [vernier.com]
- 4. ud.goldsupplier.com [ud.goldsupplier.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. The α-alkylation of ketones in flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00229B [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Troubleshooting [chem.rochester.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1-Bromobutane from 1-Butanol
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromobutane from 1-butanol. The primary reaction is a nucleophilic substitution (SN2) where 1-butanol is treated with hydrobromic acid (often generated in situ from sodium bromide and sulfuric acid).[1][2][3][4] However, several side reactions can occur, leading to impurities in the final product.[5][6][7]
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis, focusing on the formation of specific side products.
Q1: My final product is contaminated with a high-boiling point impurity. What is it likely to be and how can I remove it?
A1: A common high-boiling point impurity is di-n-butyl ether . This side product forms when a molecule of 1-butanol acts as a nucleophile and attacks another protonated 1-butanol molecule in a competing SN2 reaction.[5][7][8][9]
-
Troubleshooting:
-
Minimize Excess Alcohol: Ensure that the bromide source is in stoichiometric excess relative to 1-butanol to favor the desired reaction.
-
Control Temperature: High reaction temperatures can favor the formation of the ether.[8] Maintain the recommended reflux temperature without overheating.
-
Purification: Di-n-butyl ether, along with unreacted 1-butanol, can be removed by washing the crude product with cold, concentrated sulfuric acid.[3][5] The ether and alcohol will be protonated and dissolve in the acid layer, allowing for separation.
-
Q2: I noticed gas evolution during the reaction, and my yield is lower than expected. What is happening?
A2: The evolution of gas is likely due to the formation of 1-butene through an E2 elimination reaction.[5][7][8] This is a competing pathway to the desired SN2 substitution.
-
Troubleshooting:
-
Acid Concentration: Using an excess of concentrated sulfuric acid can promote dehydration of the alcohol to the alkene.[5] While sulfuric acid is necessary to generate HBr, using the appropriate concentration is crucial.
-
Temperature Control: Lowering the reaction temperature can help to minimize the rate of the elimination reaction relative to the substitution reaction.[6]
-
Choice of Acid: While sulfuric acid is common, using aqueous HBr directly can sometimes reduce the extent of elimination side reactions.
-
Q3: My purified product shows a small peak in the gas chromatogram that is not this compound, di-n-butyl ether, or 1-butanol. What could it be?
A3: While less common for a primary alcohol, a minor impurity could be 2-bromobutane .[6] This would arise from a rearrangement of the primary carbocation to a more stable secondary carbocation, followed by bromide attack. However, the reaction of 1-butanol with HBr is generally considered to proceed via an SN2 mechanism, which does not involve a carbocation intermediate, making significant rearrangement unlikely.[1][2][10] Another possibility is the presence of oxidation products like butanoic acid if oxidizing conditions are present.[5]
-
Troubleshooting:
-
Reaction Conditions: Ensure that the reaction conditions strongly favor the SN2 pathway. This includes using a good nucleophile (Br-) and a primary substrate (1-butanol).
-
Purification: Careful distillation should be able to separate isomeric bromobutanes, although their boiling points are close. Washing with a mild base like sodium bicarbonate solution can help remove any acidic impurities such as butanoic acid.
-
Q4: How can I minimize the amount of unreacted 1-butanol in my final product?
A4: The presence of unreacted starting material is a common issue.
-
Troubleshooting:
-
Reaction Time: Ensure the reflux period is sufficient for the reaction to go to completion.[5]
-
Reagent Stoichiometry: Using an excess of the bromide source and sulfuric acid can help drive the reaction to completion.[3]
-
Purification: Unreacted 1-butanol can be removed by washing with water (as it is slightly soluble) and more effectively with cold, concentrated sulfuric acid.[5]
-
Quantitative Data on Side Products
The following table summarizes typical side product distribution observed in the synthesis of this compound from 1-butanol, based on gas chromatography (GC) analysis from a representative experiment.
| Compound | Class | Typical Area Percentage (%) in Crude Product |
| This compound | Main Product | 87.96 |
| 1-Butanol | Unreacted Starting Material | 10.09 |
| 2-Bromobutane | Isomeric Side Product | 1.22 |
| Di-n-butyl Ether | Ether Side Product | 0.72 |
(Data adapted from a representative experimental result)[6]
Experimental Protocol: Synthesis of this compound from 1-Butanol
This protocol is designed to favor the SN2 reaction and minimize the formation of side products.
Materials:
-
Sodium bromide (NaBr)
-
1-Butanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Water
-
10% Sodium Hydroxide (NaOH) solution
-
Anhydrous Calcium Chloride (CaCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine sodium bromide and water. Swirl to dissolve.
-
Add 1-butanol to the flask.
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid while swirling.
-
Assemble a reflux apparatus and heat the mixture to a gentle reflux for 30-45 minutes.
-
After the reflux period, allow the mixture to cool.
-
Set up for simple distillation and distill the mixture. Collect the distillate, which will consist of this compound and water, as well as some organic impurities.
-
Transfer the distillate to a separatory funnel. Wash sequentially with: a. Water to remove some unreacted 1-butanol. b. Cold, concentrated sulfuric acid to remove di-n-butyl ether and residual 1-butanol (the this compound will be the upper layer). c. Water to remove residual acid. d. 10% sodium hydroxide solution to neutralize any remaining acid. e. Water to remove residual base.
-
Separate the organic layer (lower layer) and dry it over anhydrous calcium chloride.
-
Perform a final distillation to purify the this compound, collecting the fraction boiling around 101-103 °C.
Reaction Pathways
The following diagram illustrates the primary SN2 reaction for the synthesis of this compound, along with the competing E2 elimination and SN2 ether formation side reactions.
Caption: Reaction pathways in this compound synthesis.
References
- 1. scribd.com [scribd.com]
- 2. vernier.com [vernier.com]
- 3. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]
- 4. brainly.com [brainly.com]
- 5. Lu Le Laboratory: Synthesis of this compound from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. youtube.com [youtube.com]
- 10. homework.study.com [homework.study.com]
how to prevent elimination reactions with 1-bromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or prevent elimination reactions when working with 1-bromobutane.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is producing a significant amount of 1-butene. What is causing this side reaction?
A1: The formation of 1-butene from this compound is a result of a competing elimination reaction, specifically an E2 (bimolecular elimination) reaction. This occurs when the nucleophile you are using also acts as a base, abstracting a proton from the carbon adjacent to the carbon bearing the bromine. This compound is a primary alkyl halide, which is susceptible to both SN2 (bimolecular substitution) and E2 reactions.[1][2][3][4] The predominance of one pathway over the other is highly dependent on the reaction conditions.
Q2: How can I favor the desired substitution (SN2) reaction over the elimination (E2) reaction?
A2: To favor the SN2 pathway and minimize the formation of 1-butene, you should carefully control the following reaction parameters:
-
Choice of Nucleophile/Base: Use a strong nucleophile that is a weak base.[5] Strongly basic and sterically hindered (bulky) reagents will favor the E2 reaction.[1][2][3][6]
-
Temperature: Perform the reaction at lower temperatures. Elimination reactions are generally favored at higher temperatures because they have a higher activation energy and are more entropically favored.[7][8][9][10][11]
-
Solvent: The choice of solvent can influence the nucleophilicity and basicity of your reagent. Polar aprotic solvents are generally preferred for SN2 reactions.[12][13][14][15]
-
Concentration: Use a lower concentration of the base/nucleophile where possible, as high concentrations can favor bimolecular reactions like E2.[16]
Troubleshooting Guide
Issue: High Yield of 1-Butene (Elimination Product)
This guide will help you troubleshoot and optimize your reaction to favor the desired substitution product.
Step 1: Analyze the Nucleophile/Base
The nature of the nucleophile/base is the most critical factor.
| Observation | Potential Cause | Recommended Action |
| Using a bulky base (e.g., potassium t-butoxide, LDA, DBU). | Bulky bases are sterically hindered from attacking the carbon atom (required for SN2) and will preferentially act as a base, leading to E2.[1][2][3][6][17] | Switch to a less sterically hindered nucleophile that is a weaker base. Good options include iodides, azides, or cyanides. If an alkoxide is required, use a primary, unhindered alkoxide like sodium ethoxide. |
| Using a strong, unhindered base (e.g., sodium ethoxide, sodium hydroxide). | While less likely to cause elimination than a bulky base, strong, unhindered bases can still lead to significant E2 products, especially at elevated temperatures.[5][18] | Lower the reaction temperature. Consider if a weaker base could be a suitable nucleophile for your desired transformation. |
Step 2: Evaluate the Reaction Temperature
Temperature plays a significant role in the competition between substitution and elimination.
| Current Temperature | Problem | Recommended Action |
| Elevated (e.g., refluxing) | Higher temperatures provide the energy to overcome the higher activation barrier of the E2 reaction and favor elimination due to a greater increase in entropy.[7][8][9][10][11] | Reduce the reaction temperature. If the reaction is too slow at lower temperatures, consider a longer reaction time or a more potent (but not more basic) nucleophile. |
| Room Temperature | While lower than reflux, room temperature might still be sufficient to allow for a competitive E2 reaction, especially with a strong base. | Try cooling the reaction to 0°C or below. |
Step 3: Assess the Solvent
The solvent can influence the reactivity of your nucleophile.
| Solvent Used | Potential Issue | Recommended Action |
| Protic (e.g., ethanol, water) | Protic solvents can solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity more than its basicity, thus favoring elimination.[13][14] Water, in particular, can encourage elimination.[16] | Switch to a polar aprotic solvent such as DMSO, DMF, or acetone. These solvents do not solvate anions as strongly, leading to enhanced nucleophilicity.[12][13][14][15] |
| Non-polar | SN2 reactions generally proceed faster in polar solvents that can stabilize the transition state. | Use a polar aprotic solvent to increase the rate of the desired SN2 reaction. |
Data Presentation: Nucleophile/Base Effects on Product Distribution
The following table summarizes the approximate product distribution for the reaction of this compound with different sodium alkoxides in ethanol at 55°C. This illustrates the impact of the steric bulk of the nucleophile/base on the reaction outcome.
| Reagent | Alkoxide | % SN2 Product (Ether) | % E2 Product (1-Butene) |
| Sodium Ethoxide | CH₃CH₂O⁻ | ~90% | ~10% |
| Sodium t-butoxide | (CH₃)₃CO⁻ | ~15% | ~85% |
Note: These are approximate values and can vary based on exact reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of Ethyl Butyl Ether (SN2 Favored)
This protocol is designed to maximize the yield of the substitution product by using a strong, non-bulky nucleophile at a moderate temperature.
-
Reagents: this compound, sodium ethoxide, absolute ethanol (solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.
-
Slowly add this compound to the solution while stirring.
-
Heat the mixture to a gentle reflux (approximately 50-60°C) and maintain for 1-2 hours.
-
Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture, and quench with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by distillation.
-
Protocol 2: Synthesis of 1-Butene (E2 Favored)
This protocol is designed to maximize the yield of the elimination product by using a strong, bulky base.
-
Reagents: this compound, potassium t-butoxide, t-butanol (solvent).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium t-butoxide in t-butanol.
-
Slowly add this compound to the solution while stirring.
-
Heat the mixture to reflux and maintain for 1-2 hours.
-
Monitor the reaction progress by GC.
-
Upon completion, cool the reaction mixture and quench with water.
-
The product, 1-butene, is a gas at room temperature and can be collected in a gas bag or condensed at low temperatures.
-
Visualizations
Caption: Competing SN2 and E2 pathways for this compound.
Caption: Troubleshooting workflow to minimize elimination.
References
- 1. SN2 vs E2 [chemistrysteps.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. coconote.app [coconote.app]
- 4. 8.4 Comparison and Competition Between SN1, SN2, E1 and E2 – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chemistry.coach [chemistry.coach]
- 6. homework.study.com [homework.study.com]
- 7. echemi.com [echemi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Ch 8 : Substitution or Elimination ? [chem.ucalgary.ca]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 14. quora.com [quora.com]
- 15. Khan Academy [khanacademy.org]
- 16. quora.com [quora.com]
- 17. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting 1-Bromobutane Substitution Reactions
Welcome to the technical support center for 1-bromobutane substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: My SN2 reaction with this compound is not proceeding or is extremely slow. What are the likely causes?
A1: A slow or non-existent SN2 reaction with this compound can be attributed to several factors. The primary considerations are the strength of your nucleophile, the choice of solvent, and the reaction temperature.
-
Weak Nucleophile: SN2 reactions are bimolecular, meaning the rate depends on the concentration of both the substrate (this compound) and the nucleophile.[1] A weak nucleophile will result in a significantly slower reaction rate. Nucleophilicity generally increases with negative charge and decreases with increasing electronegativity.[1][2]
-
Incorrect Solvent: The choice of solvent is critical. Polar aprotic solvents (e.g., acetone, DMF, DMSO) are generally preferred for SN2 reactions because they solvate the cation of a salt but leave the anionic nucleophile relatively "naked" and more reactive.[3][4] In contrast, polar protic solvents (e.g., water, ethanol, methanol) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that hinders its ability to attack the substrate, thus slowing down the reaction.[2][4]
-
Low Temperature: While higher temperatures can favor elimination side reactions, a reaction temperature that is too low may not provide sufficient activation energy for the substitution to occur at a reasonable rate.[5][6] Increasing the temperature can increase the reaction rate, but it must be done cautiously to avoid promoting the E2 elimination pathway.[7]
Q2: I am observing a significant amount of but-1-ene as a side product. How can I minimize this elimination reaction?
A2: The formation of but-1-ene is a classic example of a competing E2 (elimination) reaction. Several factors can favor elimination over substitution.
-
Sterically Hindered or Strong Base: Using a sterically bulky nucleophile/base (e.g., tert-butoxide) will favor elimination.[1] While many strong nucleophiles are also strong bases, highly basic conditions, in general, promote elimination.
-
High Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Therefore, increasing the reaction temperature will favor the formation of the elimination product.[5][6] To minimize but-1-ene formation, it is advisable to run the reaction at the lowest temperature that allows for a reasonable rate of substitution.
-
Solvent Choice: While polar aprotic solvents are good for SN2 reactions, the choice of base and its conjugate acid pKa in a given solvent can influence the E2/SN2 ratio.
Q3: My product yield is low, and I suspect side reactions other than elimination. What other side products are common in the synthesis of this compound from 1-butanol?
A3: When synthesizing this compound from 1-butanol using an acid catalyst (like H₂SO₄) and a bromide source (like NaBr), several side products can form, leading to a lower yield of the desired product.[8][9][10]
-
Dibutyl ether: This can form through a competing SN2 reaction where another molecule of 1-butanol acts as the nucleophile, attacking the protonated 1-butanol.[10]
-
Unreacted 1-butanol: Incomplete reaction will leave starting material in your product mixture.[8]
-
2-Bromobutane: While less likely with a primary alcohol, rearrangement of a transient carbocation-like species, though not a true SN1 pathway, can lead to the formation of the secondary alkyl halide.[8]
Q4: How does the choice of leaving group affect the reaction rate? I am considering using 1-chlorobutane or 1-iodobutane instead.
A4: The leaving group's ability to depart is a crucial factor in determining the rate of an SN2 reaction. A good leaving group is a weak base, meaning it is stable on its own.[11] The weaker the basicity of a group, the better it is as a leaving group.[11]
For halogens, the leaving group ability increases down the group in the periodic table. This is because the larger anions can better stabilize the negative charge.[12] Therefore, the reaction rate will be significantly different for different halobutanes.
Data Presentation
Table 1: Relative Reaction Rates of 1-Halobutanes in an SN2 Reaction
| Substrate | Leaving Group | Relative Rate | Leaving Group Basicity |
| 1-Iodobutane | I⁻ | Fastest | Weakest Base |
| This compound | Br⁻ | Intermediate | Weak Base |
| 1-Chlorobutane | Cl⁻ | Slowest | Stronger Base |
This table provides a qualitative comparison of reaction rates based on leaving group ability.[11]
Table 2: Common Solvents for this compound Substitution Reactions
| Solvent | Type | Dielectric Constant (ε) | Effect on SN2 Rate |
| Acetone | Polar Aprotic | 21 | Favorable |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Favorable |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 47 | Highly Favorable |
| Ethanol | Polar Protic | 24 | Unfavorable |
| Methanol | Polar Protic | 33 | Unfavorable |
| Water | Polar Protic | 80 | Highly Unfavorable |
This table summarizes the properties of common solvents and their general effect on the rate of SN2 reactions.[2][3][4]
Experimental Protocols
Protocol 1: General Procedure for a this compound SN2 Reaction with Sodium Iodide
This protocol describes a typical procedure to test the reactivity of this compound via an SN2 reaction.
-
Preparation: In a clean, dry test tube, dissolve 15% (w/v) sodium iodide in acetone.
-
Initiation: Add a few drops of this compound to the sodium iodide solution.
-
Observation: Gently shake the mixture and observe for the formation of a precipitate (sodium bromide, which is insoluble in acetone). Note the time it takes for the precipitate to form.[13]
-
Heating (if necessary): If no reaction is observed at room temperature, gently warm the test tube in a water bath.[7] Note any changes upon heating.
-
Analysis: The formation of a precipitate indicates a successful substitution reaction. The rate of formation can be compared with other alkyl halides.
Visualizations
Caption: A logical workflow for troubleshooting common issues in this compound substitution reactions.
Caption: Factors influencing the competition between SN2 substitution and E2 elimination for this compound.
References
- 1. SN2 reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. How does temperature affect SN1 and SN2 reactions? | Filo [askfilo.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. scribd.com [scribd.com]
- 9. Synthesis of 1-Bromobutane_Chemicalbook [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 12. quora.com [quora.com]
- 13. webassign.net [webassign.net]
Technical Support Center: Purification of 1-Bromobutane
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted 1-butanol from 1-bromobutane, a common challenge encountered during its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in a crude this compound synthesis from 1-butanol?
A1: Besides unreacted 1-butanol, common impurities include di-n-butyl ether, 1-butene, and residual inorganic acids (like sulfuric acid and hydrobromic acid) used in the synthesis.[1][2] Water is also present, as it is a byproduct of the reaction.
Q2: Why is it important to remove unreacted 1-butanol?
A2: Unreacted 1-butanol has physical properties similar to this compound, making separation by simple distillation challenging.[3][4] Its presence can interfere with subsequent reactions where this compound is used as a reagent and can affect the purity and yield of the final desired product.
Q3: What is the primary method for removing unreacted 1-butanol?
A3: The most effective method is a chemically active liquid-liquid extraction using cold, concentrated sulfuric acid.[1][5] The sulfuric acid protonates the oxygen atom in 1-butanol, forming a salt that is soluble in the aqueous sulfuric acid layer, allowing for its separation from the this compound.[1][6]
Q4: Can I use distillation alone to separate 1-butanol from this compound?
A4: While fractional distillation can be used, it is often not completely effective due to the relatively close boiling points of 1-butanol (117.7°C) and this compound (101.4°C). An initial chemical wash is highly recommended to remove the bulk of the 1-butanol before a final distillation.[3][7]
Q5: What is the purpose of the various washing steps in the purification process?
A5: Each washing step targets specific impurities:
-
Water Wash: Removes some of the unreacted 1-butanol and water-soluble inorganic salts.[1][7]
-
Concentrated H₂SO₄ Wash: Removes residual 1-butanol and di-n-butyl ether.[1][5][8]
-
Aqueous NaOH or NaHCO₃ Wash: Neutralizes any remaining sulfuric acid from the previous step.[1][5]
-
Saturated NaCl (Brine) Wash: Helps to break up emulsions and removes the majority of dissolved water from the organic layer.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Product is cloudy after washing steps. | Residual water is suspended in the this compound. | The product needs to be dried using an anhydrous drying agent like anhydrous calcium chloride or sodium sulfate.[10][11] Allow sufficient contact time with the drying agent until the liquid becomes clear. |
| Emulsion forms during extraction. | Vigorous shaking of the separatory funnel. | Allow the funnel to stand undisturbed for a longer period. Gentle swirling instead of vigorous shaking can prevent emulsion formation. Adding a saturated sodium chloride (brine) solution can also help break up the emulsion. |
| Low yield of this compound. | Incomplete reaction; loss of product during transfers and extractions; formation of side products like 1-butene. | Ensure the initial reaction goes to completion by following the recommended reflux time.[2] Be careful during the separation of layers to minimize loss. Using cold sulfuric acid for washing minimizes side reactions.[1] |
| Final product has a yellow tint. | Presence of bromine (Br₂) due to oxidation of bromide ions or other colored side products.[12] | Wash the organic layer with a small amount of sodium bisulfite solution to remove the bromine color.[10] The yellow color may also be from other non-volatile impurities that can be removed by final distillation.[12] |
| Two layers do not separate clearly. | Densities of the aqueous and organic layers are too similar. | The density of the aqueous layer can be increased by adding more salt (like NaCl). The density of this compound is greater than water but can be less than that of concentrated sulfuric acid or dense aqueous salt solutions.[7][11] |
Quantitative Data
Table 1: Physical Properties of Key Compounds
| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| This compound | 137.02 | 101.4 | 1.276 | Insoluble[1] |
| 1-Butanol | 74.12 | 117.7 | 0.810 | Slightly soluble[1] |
| Di-n-butyl ether | 130.23 | 142 | 0.764 | Insoluble |
Experimental Protocols
Protocol 1: Purification of this compound via Extraction and Distillation
This protocol outlines the steps to remove unreacted 1-butanol and other impurities from a crude this compound product.
1. Initial Water Wash: a. Transfer the crude this compound distillate to a separatory funnel. b. Add an equal volume of deionized water. c. Stopper the funnel and gently invert it several times, venting frequently to release any pressure. d. Allow the layers to separate. The lower layer is the this compound.[5][7] e. Drain and collect the lower organic layer. Discard the upper aqueous layer.
2. Sulfuric Acid Wash (Removal of 1-Butanol): a. Return the this compound to the separatory funnel. b. Cool the funnel in an ice-water bath. c. Slowly add about half the volume of cold, concentrated sulfuric acid. d. Swirl the funnel gently for a few minutes. Caution: This step is exothermic. e. Allow the layers to separate. The unreacted 1-butanol and di-n-butyl ether will be in the upper sulfuric acid layer.[1] f. Drain and collect the lower this compound layer.
3. Neutralization Wash: a. Return the this compound to the separatory funnel. b. Add an equal volume of 5-10% aqueous sodium bicarbonate or sodium hydroxide solution. c. Shake gently, venting frequently to release CO₂ gas if bicarbonate is used. d. Allow the layers to separate and drain the lower organic layer.
4. Final Water/Brine Wash: a. Wash the this compound with an equal volume of deionized water, followed by a wash with saturated sodium chloride (brine) solution. b. Separate and collect the lower organic layer.
5. Drying: a. Transfer the washed this compound to a dry Erlenmeyer flask. b. Add a small amount of anhydrous calcium chloride or sodium sulfate.[1][10] c. Swirl the flask and let it stand until the liquid is clear, indicating that the water has been removed.
6. Final Distillation: a. Decant or filter the dried this compound into a distillation flask. b. Perform a simple or fractional distillation, collecting the fraction that boils between 99-102°C.[5][7] This will yield pure this compound.
Visualizations
Experimental Workflow for this compound Purification
Caption: Workflow for the purification of this compound.
Logical Relationship of Purification Steps
References
- 1. Lu Le Laboratory: Synthesis of this compound from 1-Butanol - Chemistry of Alcohol - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 2. scribd.com [scribd.com]
- 3. google.com [google.com]
- 4. m.youtube.com [m.youtube.com]
- 5. prepchem.com [prepchem.com]
- 6. Solved Experiment 14 recautin Lab Practicum: Preparation of | Chegg.com [chegg.com]
- 7. Preparation of this compound [rod.beavon.org.uk]
- 8. Solved The crude this compound is washed with cold 80% aq | Chegg.com [chegg.com]
- 9. Preparation of this compound from 1-Butanol by Sn2 Reaction - 2275 Words | Bartleby [bartleby.com]
- 10. Chemistry 210 Experiment 8 [home.miracosta.edu]
- 11. scribd.com [scribd.com]
- 12. Sciencemadness Discussion Board - Purification of this compound - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Managing Exothermic Reactions Involving 1-Bromobutane
This guide provides essential troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with exothermic reactions involving 1-bromobutane. The information is designed to help manage the thermal hazards associated with these reactions safely and effectively.
Frequently Asked Questions (FAQs)
Q1: What makes reactions with this compound potentially hazardous?
A1: this compound itself is highly flammable, and its vapors can form explosive mixtures with air.[1][2] The primary hazard in its reactions, however, stems from their exothermic nature, meaning they release significant heat.[3][4] This is particularly true for common reactions like Grignard reagent formation and certain nucleophilic substitutions.[3][5] If this heat is not dissipated effectively, it can lead to a rapid increase in temperature and pressure, a dangerous condition known as thermal runaway, which may result in boiling over, vessel failure, or fire.[6][7]
Q2: Which common reactions involving this compound are significantly exothermic?
A2: Two notable examples are:
-
Grignard Reagent Formation: The reaction of this compound with magnesium turnings in an ether solvent to form n-butylmagnesium bromide is notoriously exothermic once initiated.[3][5][8] The reaction can be difficult to start, but once it begins, it can proceed vigorously.[5]
-
Synthesis of this compound: The synthesis from 1-butanol, sodium bromide, and concentrated sulfuric acid is also exothermic.[4][9][10] The slow, controlled addition of sulfuric acid is critical to manage the heat generated from both the acid's dilution and the reaction itself.[10]
Q3: What are the key parameters to monitor during an exothermic this compound reaction?
A3: Continuous and vigilant monitoring is critical for safety. Key parameters include:
-
Internal Temperature: This is the most critical parameter. A thermocouple should be placed in the reaction mixture to get an accurate reading.
-
Reagent Addition Rate: The rate at which reagents are added directly controls the rate of heat generation.
-
Cooling System Performance: Monitor the temperature and flow rate of the coolant in the condenser or reactor jacket.
-
Stirring Speed: Efficient stirring is crucial to ensure even heat distribution and prevent the formation of localized hot spots.[6][11]
-
Pressure: For reactions run in a sealed or pressurized system, monitoring the internal pressure is essential to detect the generation of non-condensable gases or solvent boiling.[6]
Q4: What immediate personal protective equipment (PPE) is required when handling this compound?
A4: Appropriate PPE must be worn at all times. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][12] All work should be performed in a well-ventilated fume hood to avoid inhaling the vapors.[1][12][13]
Troubleshooting Guide
Issue 1: The Grignard reaction is difficult to initiate, and I'm concerned about adding too much this compound before it starts.
-
Possible Causes:
-
Contaminants: The presence of water on glassware or in the reagents (especially the ether) is a common cause of initiation failure.[5] All glassware must be scrupulously dried, and anhydrous reagents must be used.[5]
-
Inactive Magnesium: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction.
-
-
Troubleshooting Steps:
-
Do NOT add a large excess of this compound. This is a critical safety point. An accumulation of unreacted alkyl halide can lead to a violent, uncontrollable reaction once it finally initiates.[5]
-
Ensure vigorous stirring to expose fresh magnesium surfaces.
-
If the reaction does not start, a single small crystal of iodine can be added to activate the magnesium surface.
-
Gentle warming with a heat gun on the flask can sometimes initiate the reaction. Be prepared to remove the heat and apply cooling immediately once the reaction starts.
-
If these steps fail, the reaction should be safely quenched and restarted with fresh, dry reagents and glassware.
-
Issue 2: The internal temperature is rising too quickly and exceeding the target.
-
Possible Causes:
-
Reagent Addition is Too Fast: The rate of heat generation is exceeding the capacity of the cooling system.
-
Inadequate Cooling: The cooling bath temperature is too high, or the coolant flow rate is insufficient.
-
Poor Mixing: Inefficient stirring is causing localized hot spots.[6]
-
-
Troubleshooting Steps:
-
Immediately stop the addition of reagents. [6]
-
Increase the efficiency of the cooling system (e.g., by adding more ice/dry ice to the cooling bath).[6]
-
Ensure the stirrer is functioning and increase the stirring speed to improve heat transfer.[6]
-
If the temperature continues to rise uncontrollably, prepare for an emergency quench by adding a pre-chilled, appropriate quenching agent (e.g., a non-reactive solvent or a specific quenching solution).
-
Issue 3: The reaction mixture is refluxing too vigorously or boiling over.
-
Possible Causes:
-
Troubleshooting Steps:
-
Immediately stop reagent addition.
-
Raise the reaction flask out of the heating mantle or oil bath if one is being used.
-
Apply maximum cooling via an external ice bath.
-
Ensure the condenser has adequate coolant flow to return the boiling solvent to the flask.
-
Once the reaction is under control, resume reagent addition at a much slower rate.[5]
-
Issue 4: I see an unexpected pressure increase in my sealed reactor.
-
Possible Causes:
-
Thermal Expansion: A rapid temperature increase will cause the pressure of the system to rise.
-
Side Reactions: Unwanted side reactions, such as elimination reactions, could be generating gaseous byproducts (e.g., butene).
-
Decomposition: At elevated temperatures, reactants or products may begin to decompose, generating non-condensable gases.[6]
-
-
Troubleshooting Steps:
-
Immediately stop any heating and apply maximum cooling to reduce the temperature and vapor pressure.[6]
-
Stop all reagent addition.
-
If the pressure continues to rise uncontrollably towards the vessel's safety limit, vent the reactor to a safe location (e.g., a scrubber or flare) if the system is designed for it.[6]
-
If the pressure rise is uncontrollable, initiate an emergency shutdown and evacuate the area.[6]
-
Data Presentation
Table 1: Physical and Safety Data for this compound
| Property | Value | Source(s) |
| CAS Number | 109-65-9 | [14][15] |
| Molecular Formula | C₄H₉Br | [14][15] |
| Molecular Weight | 137.018 g/mol | [14][15] |
| Boiling Point | 101-102 °C | [4] |
| Density | 1.276 g/cm³ | [10] |
| Flash Point | 18 °C | [13] |
| Hazards | Highly flammable liquid and vapor, Skin/eye irritant | [1][2] |
Experimental Protocols
Protocol 1: Preparation of n-Butylmagnesium Bromide (Grignard Reagent)
-
Objective: To safely prepare a Grignard reagent from this compound while managing the exothermic reaction.
-
Methodology:
-
Glassware Preparation: All glassware (a three-necked round-bottom flask, dropping funnel, and condenser) must be rigorously dried in an oven and assembled while hot under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Reagent Setup: Place magnesium turnings in the reaction flask. Prepare a solution of this compound in anhydrous diethyl ether and load it into the dropping funnel.[5]
-
Initiation: Add a small portion (a few mL) of the this compound solution to the magnesium turnings. Do not add more until the reaction has clearly initiated.[5] Initiation is indicated by the appearance of cloudiness/bubbling and a gentle reflux of the ether.[3][5]
-
Controlled Addition: Once the reaction starts, begin adding the remaining this compound solution dropwise from the funnel at a rate that maintains a gentle, controllable reflux.[5] An ice bath should be kept ready to cool the flask if the reaction becomes too vigorous.[5]
-
Completion: After the addition is complete, the mixture may be stirred at room temperature or gently warmed to ensure all the magnesium has reacted.
-
Proceed Immediately: The prepared Grignard reagent should be used promptly in the next synthetic step.[5]
-
Protocol 2: Synthesis of this compound from 1-Butanol (SN2 Reaction)
-
Objective: To synthesize this compound from 1-butanol, managing the exotherm from the addition of concentrated sulfuric acid.
-
Methodology:
-
Initial Setup: In a round-bottom flask, combine 1-butanol, water, and sodium bromide.[10][16] Place the flask in an ice-water bath to pre-cool the mixture.[9][10]
-
Acid Addition: Add concentrated sulfuric acid very slowly , drop by drop, using a dropping funnel.[9][10] The contents of the flask must be continuously swirled or stirred, and the temperature must be kept low using the ice bath.[10] This step is highly exothermic.[4][9]
-
Reflux: Once the acid addition is complete, assemble a reflux condenser on the flask. Heat the mixture to reflux for a specified time (e.g., 45-60 minutes) to drive the reaction to completion.[10][17] Heating helps increase the reaction rate, which is otherwise slow.[4][17]
-
Distillation & Workup: After reflux, rearrange the apparatus for simple distillation to separate the crude this compound from the reaction mixture.[10] The crude product is then washed sequentially with water, concentrated sulfuric acid (to remove unreacted alcohol), water, and a sodium bicarbonate or bisulfite solution (to remove residual acid and bromine).[10][18]
-
Drying and Final Distillation: The organic layer is dried over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate) and purified by a final distillation.[16][18]
-
Mandatory Visualizations
Caption: Workflow for the safe initiation of a Grignard reaction.
Caption: Emergency troubleshooting logic for a temperature spike.
Caption: Key stages in the SN2 synthesis of this compound.
References
- 1. etcnmachining.com [etcnmachining.com]
- 2. dept.harpercollege.edu [dept.harpercollege.edu]
- 3. A laboratory student added this compound to a flask containing dr... | Study Prep in Pearson+ [pearson.com]
- 4. chegg.com [chegg.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. [SOLVED] A laboratory student added this compound to a flask containing dry ether | SolutionInn [solutioninn.com]
- 9. youtube.com [youtube.com]
- 10. Preparation of this compound [rod.beavon.org.uk]
- 11. benchchem.com [benchchem.com]
- 12. This compound Use Precautions and Safety Precautions-Chemwin [en.888chem.com]
- 13. technopharmchem.com [technopharmchem.com]
- 14. Butane, 1-bromo- [webbook.nist.gov]
- 15. Butane, 1-bromo- [webbook.nist.gov]
- 16. Chemistry 210 Experiment 8 [home.miracosta.edu]
- 17. quora.com [quora.com]
- 18. Page loading... [guidechem.com]
Technical Support Center: Solvent Polarity Effects on 1-Bromobutane Reaction Rates
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the influence of solvent polarity on the reaction rates of 1-bromobutane.
Frequently Asked Questions (FAQs)
Q1: How does solvent polarity affect the rate of nucleophilic substitution reactions of this compound?
The effect of solvent polarity on the reaction rate of this compound, a primary alkyl halide, critically depends on the reaction mechanism: the bimolecular nucleophilic substitution (SN2) or the unimolecular nucleophilic substitution (SN1).
-
For SN2 reactions , which are typical for primary alkyl halides like this compound, polar aprotic solvents significantly increase the reaction rate compared to polar protic solvents.[1] Polar aprotic solvents solvate the cation of the nucleophile but leave the anion (the nucleophile) relatively "naked" and more reactive.[2] In contrast, polar protic solvents form hydrogen bonds with the nucleophile, creating a solvent cage that stabilizes it and reduces its reactivity, thus slowing down the reaction.[2]
-
For SN1 reactions , which are generally not favored for primary alkyl halides due to the instability of the primary carbocation, an increase in solvent polarity, particularly with polar protic solvents, would increase the reaction rate.[3] This is because polar protic solvents can stabilize the carbocation intermediate and the leaving group through solvation, lowering the activation energy of the rate-determining step.[3]
Q2: I am observing a much slower than expected SN2 reaction rate for this compound. What are the likely causes related to the solvent?
A slow SN2 reaction rate is often linked to the choice and purity of the solvent. Here are some common issues:
-
Use of a Polar Protic Solvent: If you are using a solvent like water, ethanol, or methanol, it will solvate your nucleophile through hydrogen bonding, significantly reducing its nucleophilicity and slowing the reaction.[2] For SN2 reactions, it is highly recommended to use a polar aprotic solvent.
-
Solvent Contamination: The presence of water or other protic impurities in your aprotic solvent can drastically decrease the reaction rate. Ensure your solvent is anhydrous.
-
Poor Solubility: The reactants (this compound and the nucleophile) must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. If your nucleophilic salt has low solubility, consider a different polar aprotic solvent or the addition of a phase-transfer catalyst.
Q3: Can this compound undergo an SN1 reaction? What solvent conditions would favor this?
While the SN2 pathway is dominant for this compound, an SN1 reaction is theoretically possible but generally unfavorable due to the high energy of the primary carbocation that would need to form.[4] To favor the SN1 pathway, you would need conditions that stabilize the carbocation intermediate. Highly polar, protic solvents like water or formic acid would be required.[3] However, even under these conditions, the SN2 mechanism is likely to compete, and elimination (E2) reactions may also become significant, especially with a strong base.
Troubleshooting Guides
Issue: Low or inconsistent reaction rates in kinetic studies.
| Possible Cause | Troubleshooting Steps |
| Solvent is not sufficiently polar (for SN1) or is protic (for SN2). | Select an appropriate solvent based on the desired mechanism. For SN2, use polar aprotic solvents like DMF, DMSO, or acetone. For SN1, use polar protic solvents like ethanol/water mixtures. |
| Presence of water in aprotic solvents for SN2 reactions. | Use anhydrous solvents and dry glassware. Consider storing solvents over molecular sieves. |
| Temperature fluctuations. | Ensure the reaction is carried out in a temperature-controlled bath to maintain a constant temperature, as reaction rates are highly sensitive to temperature changes. |
| Inaccurate concentration of reactants. | Prepare stock solutions carefully and use precise volumetric glassware. Verify the concentration of titrants if applicable. |
Data Presentation
The following table summarizes the effect of solvent polarity on the relative rates of reaction of this compound.
| Reaction | Nucleophile | Solvent | Solvent Type | Dielectric Constant (approx.) | Relative Rate |
| SN2 | Azide (N₃⁻) | Methanol | Polar Protic | 33 | 1[5] |
| SN2 | Azide (N₃⁻) | Dimethylformamide (DMF) | Polar Aprotic | 37 | 2800[5] |
| SN1 (Solvolysis) | Water/Ethanol | 50% Ethanol / 50% Water | Polar Protic | ~52 | Higher Rate[3] |
| SN1 (Solvolysis) | Water/Ethanol | 60% Ethanol / 40% Water | Polar Protic | ~46 | Lower Rate[3] |
Note: Relative rates are approximate and intended for comparison. Actual rates will depend on specific experimental conditions.
Experimental Protocols
Protocol: Determining the Effect of Solvent Polarity on the SN2 Reaction Rate of this compound with Sodium Hydroxide via Titration
Objective: To measure and compare the rate constant of the SN2 reaction of this compound with NaOH in a polar aprotic solvent (e.g., acetone with a controlled amount of water) and a polar protic solvent system (e.g., an ethanol-water mixture).
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (standardized)
-
Hydrochloric acid (HCl) solution (standardized)
-
Acetone (anhydrous)
-
Ethanol
-
Deionized water
-
Phenolphthalein indicator
-
Constant temperature water bath
-
Burettes, pipettes, conical flasks, and other standard laboratory glassware
Procedure:
-
Solvent Preparation:
-
Polar Aprotic System: Prepare a solvent mixture of 80% acetone and 20% water (by volume).
-
Polar Protic System: Prepare a solvent mixture of 60% ethanol and 40% water (by volume).
-
-
Reaction Setup:
-
Equilibrate the prepared solvents, the NaOH solution, and the this compound to the desired reaction temperature (e.g., 25°C) in the constant temperature water bath.
-
In a large conical flask, mix a known volume of the chosen solvent system with a known volume of the standardized NaOH solution. Allow this mixture to thermally equilibrate.
-
-
Initiation of the Reaction:
-
Add a known volume of this compound to the flask, start a stopwatch immediately, and mix thoroughly. This is time t=0.
-
-
Monitoring the Reaction:
-
At regular time intervals (e.g., every 10-15 minutes), withdraw a specific volume (aliquot) of the reaction mixture using a pipette.
-
Immediately quench the reaction in the aliquot by adding it to a flask containing a known volume of standardized HCl. The amount of HCl should be in excess of the NaOH in the aliquot to stop the reaction.
-
-
Titration:
-
Add a few drops of phenolphthalein indicator to the quenched aliquot.
-
Titrate the excess HCl with the standardized NaOH solution until the endpoint (a faint pink color) is reached.
-
-
Data Analysis:
-
Calculate the concentration of NaOH remaining in the reaction mixture at each time point.
-
Since the reaction is second order (first order in this compound and first order in NaOH), a plot of 1/[NaOH] versus time will yield a straight line.
-
The slope of this line is the rate constant, k.
-
-
Comparison:
-
Repeat the experiment using the other solvent system and compare the determined rate constants.
-
Visualizations
Caption: Effect of Solvent on SN2 Reaction Energetics.
Caption: General Experimental Workflow for Kinetic Analysis.
References
- 1. Explain why the relative rate of reaction of 1 -bromobutane with azide io.. [askfilo.com]
- 2. benchchem.com [benchchem.com]
- 3. Solvolysis Reaction Lab Report - 492 Words | 123 Help Me [123helpme.com]
- 4. homework.study.com [homework.study.com]
- 5. Explain why the relative rate of reaction of 1 -bromobutane with azide io.. [askfilo.com]
Technical Support Center: Catalyst Selection for Cross-Coupling Reactions with 1-Bromobutane
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 1-bromobutane. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to help you navigate the complexities of these powerful synthetic methods.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using this compound in cross-coupling reactions?
A1: Cross-coupling reactions with primary alkyl halides like this compound present unique challenges compared to their aryl or vinyl counterparts. The most significant hurdles include:
-
β-Hydride Elimination: This is a common side reaction where a β-hydrogen on the alkyl chain is eliminated, leading to the formation of an alkene (1-butene) and a metal-hydride species, which can reduce the desired product yield.[1]
-
Slow Oxidative Addition: The oxidative addition of a C(sp³)-Br bond to a low-valent metal center (e.g., Pd(0) or Ni(0)) is often slower than for C(sp²)-Br bonds.[1][2]
-
Catalyst Deactivation: The catalysts used for alkyl cross-coupling are often more reactive and can be sensitive to air, moisture, and certain functional groups, leading to deactivation.[3][4]
Q2: Which catalyst systems are generally recommended for cross-coupling with this compound?
A2: The choice of catalyst is critical for a successful reaction. Here are some commonly employed systems:
-
Palladium-based catalysts: Often used in conjunction with bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) to promote oxidative addition and prevent β-hydride elimination.[1][5]
-
Nickel-based catalysts: Nickel catalysts are often more reactive than palladium for coupling with alkyl halides and can be a more cost-effective option.[6][7][8] They are particularly effective in cross-electrophile coupling reactions.[9]
-
Iron-based catalysts: Iron catalysts are an emerging, more sustainable alternative to palladium and nickel.[10][11][12][13] They are often used with Grignard reagents.
-
Photoredox Catalysis: Dual catalytic systems combining a photoredox catalyst with a nickel or copper catalyst have emerged as a powerful method for coupling alkyl halides under mild conditions.[14][15][16][17][18]
Q3: How do I choose the right ligand for my palladium-catalyzed reaction with this compound?
A3: Ligand selection is crucial for modulating the reactivity and stability of the palladium catalyst. For primary alkyl bromides, bulky and electron-rich phosphine ligands are generally preferred. These ligands promote the desired oxidative addition and reductive elimination steps while suppressing unwanted side reactions like β-hydride elimination.[1][5][19] The choice of ligand can be substrate-dependent, and screening of different ligands may be necessary for optimal results.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure you are using a fresh, high-purity catalyst and that it has been handled under appropriate inert conditions (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation.[20] Consider using a pre-catalyst for more reliable generation of the active catalytic species.[3][20] |
| Suboptimal Ligand | The chosen ligand may not be suitable for this compound. Screen a variety of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands. |
| Inappropriate Base | The base plays a critical role in the catalytic cycle. For Suzuki-Miyaura couplings, common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). For Buchwald-Hartwig aminations, alkoxides (e.g., NaOtBu, LHMDS) are often used. The strength and solubility of the base can significantly impact the reaction outcome.[3][20] |
| Incorrect Solvent | The solvent must be anhydrous and capable of dissolving the reactants and catalyst. Common solvents include toluene, dioxane, and THF.[20] Polar aprotic solvents like DMF or NMP can sometimes be beneficial, but their effects should be evaluated.[21][22] |
| Low Reaction Temperature | Cross-coupling reactions with alkyl halides may require higher temperatures to facilitate oxidative addition.[23] However, excessively high temperatures can lead to catalyst decomposition or side reactions. A careful optimization of the reaction temperature is recommended. |
Problem 2: Significant Formation of Side Products (e.g., 1-butene)
| Possible Cause | Troubleshooting Steps |
| β-Hydride Elimination | This is a major competing pathway.[1] To minimize it, use bulky ligands that favor reductive elimination over β-hydride elimination. Lowering the reaction temperature can also help. |
| Hydrodehalogenation | The starting material, this compound, is reduced to butane. This can be caused by the presence of a hydride source in the reaction mixture (e.g., from the base or solvent). Ensure all reagents and solvents are anhydrous.[3] |
| Homocoupling | Homocoupling of the coupling partner (e.g., boronic acid in Suzuki reactions) can occur, especially in the presence of oxygen.[24] Ensure the reaction is performed under a strict inert atmosphere. |
Catalyst Performance Data
The following table summarizes representative catalyst systems and their performance in cross-coupling reactions with primary alkyl bromides. Note that optimal conditions can vary depending on the specific coupling partners and substrates.
| Cross-Coupling Reaction | Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Suzuki-Miyaura | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | [Buchwald et al.] |
| Suzuki-Miyaura (Aqueous) | Na₂PdCl₄ | TXPTS | NaOH | Water | 50 | 70-90 | [4][25] |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ | BrettPhos | NaOtBu | Toluene | 100 | 80-95 | [Buchwald et al.] |
| Negishi | Ni(cod)₂ | s-Bu-Pybox | - | THF/NMP | 25 | 75-90 | [2] |
| Sonogashira (Copper-Free) | Pd(PPh₃)₄ | PPh₃ | Cs₂CO₃ | DMF | 80 | 60-80 | [Chinchilla & Nájera] |
| Photoredox/Nickel Dual Catalysis | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiBr₂·glyme | dtbbpy | - | DMA | 25 | 70-90 | [MacMillan et al.] |
Note: This table is a summary of representative data and specific results may vary. "Buchwald et al.", "Chinchilla & Nájera", and "MacMillan et al." refer to seminal works in the field.
Experimental Protocols
General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
-
Preparation: In a glovebox, add the arylboronic acid (1.2 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), the palladium pre-catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and the phosphine ligand (e.g., SPhos, 0.04 mmol) to an oven-dried reaction vial equipped with a magnetic stir bar.
-
Reagent Addition: Remove the vial from the glovebox and add this compound (1.0 mmol) and anhydrous, degassed toluene (5 mL) via syringe under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Reaction: Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing Reaction Workflows and Concepts
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low-yield cross-coupling reactions.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.
References
- 1. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asset.library.wisc.edu [asset.library.wisc.edu]
- 7. Ni Cross-Coupling – The Doyle Group [doyle.chem.ucla.edu]
- 8. Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nickel-catalysed cross-electrophile coupling of aryl bromides and primary alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. General method for iron-catalyzed multicomponent radical cascades–cross-couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The promise and challenge of iron-catalyzed cross coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. Iron-Catalyzed C-C and C-Heteroatom Transformations [sas.rochester.edu]
- 14. Photoredox Cross-Coupling: Ir/Ni Dual Catalysis for the Synthesis of Benzylic Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 16. Illuminating Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. macmillan.princeton.edu [macmillan.princeton.edu]
- 19. Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 22. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. | Semantic Scholar [semanticscholar.org]
- 23. reddit.com [reddit.com]
- 24. benchchem.com [benchchem.com]
- 25. Fully Aqueous and Air-Compatible Cross-Coupling of Primary Alkyl Halides with Aryl Boronic Species: A Possible and Facile Method - PMC [pmc.ncbi.nlm.nih.gov]
minimizing the formation of dibutyl ether in synthesis
Technical Support Center: Dibutyl Ether Formation
Welcome to the technical support center for minimizing the formation of dibutyl ether during chemical synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and control unwanted ether formation, particularly in acid-catalyzed reactions involving n-butanol.
Frequently Asked Questions (FAQs)
Q1: Under what conditions does dibutyl ether typically form as a byproduct?
A1: Dibutyl ether is most commonly formed as a byproduct during the acid-catalyzed dehydration of 1-butanol.[1] This reaction is intended to produce butenes via an elimination pathway, but a competing bimolecular substitution reaction (intermolecular dehydration) leads to the formation of dibutyl ether.[2][3] Lower reaction temperatures strongly favor this ether formation.[4][5]
Q2: What is the chemical mechanism for the formation of dibutyl ether?
A2: The formation is a three-step process. First, a Brønsted acid (like H₂SO₄) protonates the hydroxyl group of a 1-butanol molecule, converting it into a good leaving group (H₂O).[4] Next, a second molecule of 1-butanol acts as a nucleophile and attacks the protonated butanol via an Sɴ2 mechanism.[4] Finally, deprotonation of the resulting oxonium ion yields dibutyl ether and regenerates the acid catalyst.[4]
Q3: How does reaction temperature influence the selectivity between butene and dibutyl ether?
A3: Temperature is the most critical factor. The formation of dibutyl ether is a bimolecular substitution reaction (Sɴ2), which is kinetically favored at lower temperatures. The formation of butenes is an elimination reaction (E2), which has a higher activation energy and is favored at higher temperatures.[4][5] As a general rule, increasing the reaction temperature will significantly decrease the yield of dibutyl ether in favor of butenes.[3]
Q4: Can the choice of acid catalyst affect the amount of dibutyl ether formed?
A4: Yes, the catalyst choice is crucial. While strong liquid acids like sulfuric acid are effective, they can be aggressive and lead to side reactions.[6] Solid acid catalysts, such as zeolites (e.g., H-ZSM-5) or γ-Al₂O₃, offer better control over selectivity.[2][7] The catalyst's properties, including acid strength, pore size, and the nature of its acid sites (Brønsted vs. Lewis), can be tailored to favor the desired butene products over dibutyl ether.[7][8] For instance, some hybrid catalysts have been shown to reduce dibutyl ether selectivity.[7]
Q5: Is it possible to convert the unwanted dibutyl ether back into a useful product?
A5: In some catalytic systems, dibutyl ether is not a final endpoint. At sufficiently high temperatures, it can undergo decomposition on the catalyst surface to form butenes and water.[5][9] Therefore, under certain conditions, the ether can be considered an intermediate that is converted to the desired alkene product.
Troubleshooting Guide: Minimizing Dibutyl Ether
This guide addresses specific issues encountered when trying to suppress dibutyl ether formation during the acid-catalyzed dehydration of 1-butanol.
| Problem / Observation | Probable Cause | Suggested Solution(s) |
| High yield of dibutyl ether; low yield of butenes. | Reaction temperature is too low, favoring the Sɴ2 pathway for ether formation. | Primary Solution: Increase the reaction temperature significantly. For ethanol dehydration, the switch from ether to alkene dominance occurs around 150°C.[4] A similar principle applies to butanol, where temperatures above 130-140°C generally favor elimination.[5][6] |
| Reaction is slow and still produces significant ether. | Insufficient catalyst activity or catalyst poisoning by water. | 1. Increase Catalyst Loading: Ensure a sufficient amount of catalyst is present. 2. Remove Water: Use a Dean-Stark trap or molecular sieves to remove water as it forms, driving the equilibrium forward.[10][11] Water can also inhibit catalyst activity by blocking active sites.[12] 3. Switch Catalyst: Consider a more active catalyst, such as a different type of zeolite or a stronger acid like p-toluenesulfonic acid.[6][13] |
| Significant charring or formation of dark, polymeric byproducts. | The acid catalyst (especially conc. H₂SO₄) is too harsh, or the temperature is excessively high. | 1. Switch to a Milder Catalyst: Replace concentrated sulfuric acid with a solid acid catalyst (e.g., γ-Al₂O₃, zeolites) or a less oxidizing acid like p-toluenesulfonic acid.[6] 2. Optimize Temperature: While high temperatures favor butene, excessive heat can cause degradation. Find the optimal temperature that maximizes butene yield without causing charring. |
| Product mixture contains unreacted 1-butanol. | Incomplete conversion due to insufficient reaction time, low temperature, or catalyst deactivation. | 1. Increase Reaction Time: Allow the reaction to proceed for a longer duration. 2. Increase Temperature: As mentioned, this will also improve the butene-to-ether ratio. 3. Regenerate/Replace Catalyst: If using a solid catalyst, it may need regeneration or replacement. |
Data Presentation: Product Selectivity vs. Temperature
The following table summarizes the general effect of temperature on product selectivity in the acid-catalyzed dehydration of 1-butanol over various solid acid catalysts. The data illustrates a clear trend where higher temperatures favor butene formation.
| Catalyst Type | Temperature Range | Dominant Product | Approx. Dibutyl Ether (DBE) Selectivity | Approx. Butene Selectivity |
| Zeolites (General) | < 130°C (400 K) | Dibutyl Ether | High (> 60%) | Low (< 40%) |
| Zeolites (General) | > 150°C (423 K) | Butenes | Low (< 20%) | High (> 80%) |
| γ-Al₂O₃ | 200 - 300°C | Butenes | Low | High (> 90%) |
| H-ZSM-5 | 130 - 190°C | Butenes | Decreases with temperature | Increases with temperature |
Note: Data is synthesized from trends reported in literature.[5][8][14] Absolute values vary with catalyst, pressure, and flow rate.
Experimental Protocols
Protocol 1: Lab-Scale Synthesis of Butenes via Dehydration of 1-Butanol
This protocol is designed to maximize the yield of butenes while minimizing dibutyl ether formation by using a high temperature and removing the product via distillation.
Materials:
-
1-butanol (reagent grade)
-
Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)[6]
-
250 mL round-bottom flask
-
Fractional distillation apparatus
-
Heating mantle
-
Ice bath for receiving flask
-
Boiling chips
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Ensure the thermometer bulb is positioned just below the side-arm leading to the condenser.[15]
-
Reagents: In the 250 mL round-bottom flask, cautiously add 20 mL of 1-butanol. While swirling in an ice bath, slowly add 5 mL of concentrated sulfuric acid. Alternatively, use a catalytic amount of p-TsOH. Add a few boiling chips.
-
Heating: Heat the mixture gently using the heating mantle. The target temperature for the vapor should be maintained below 100°C to distill the butene products (boiling points: 1-butene -6°C, cis-2-butene 1°C, trans-2-butene 4°C) while leaving the higher-boiling 1-butanol (117°C) and dibutyl ether (142°C) in the reaction flask. Note: This requires careful temperature control and an efficient condenser.
-
Collection: Collect the gaseous butenes by bubbling them through a cold trap or by using a gas collection bag.
-
Workup: The collected distillate can be analyzed via Gas Chromatography (GC) to determine the relative percentages of butene isomers and any co-distilled byproducts.[16]
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the competing reaction pathways in the acid-catalyzed dehydration of 1-butanol.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. Sustainable routes to alkenes: applications of homogeneous catalysis to the dehydration of alcohols to alkenes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01690G [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. sciepub.com [sciepub.com]
- 7. Renewable Butene Production through Dehydration Reactions over Nano-HZSM-5/γ-Al2O3 Hybrid Catalysts [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pure.hw.ac.uk [pure.hw.ac.uk]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Ester - Wikipedia [en.wikipedia.org]
- 12. tesisenred.net [tesisenred.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. storage-cdn.labflow.com [storage-cdn.labflow.com]
- 16. scribd.com [scribd.com]
Validation & Comparative
A Head-to-Head Battle of Halides: 1-Bromobutane Outpaces 1-Chlorobutane in SN2 Reactions
For researchers and professionals in drug development and organic synthesis, the choice of alkyl halide can significantly impact the efficiency of nucleophilic substitution reactions. In a direct comparison of SN2 reaction rates, 1-bromobutane consistently demonstrates superior reactivity over 1-chlorobutane. This enhanced rate is primarily attributed to the better leaving group ability of the bromide ion compared to the chloride ion.
The Finkelstein reaction, a classic SN2 transformation, provides a clear experimental basis for this comparison. When reacted with sodium iodide in an acetone solvent, this compound undergoes substitution at a significantly faster rate than its chlorinated counterpart. The underlying principle is the relative stability of the leaving group. Bromide, being a larger and more polarizable ion with lower basicity than chloride, can better stabilize the negative charge as it departs from the carbon atom. This lower energy barrier for the departure of the bromide ion directly translates to a faster reaction rate.
Quantitative Comparison of Reaction Rates
Experimental data from kinetic studies of the Finkelstein reaction provide a quantitative measure of this reactivity difference. The second-order rate constants (k) for the reaction of this compound and 1-chlorobutane with sodium iodide in acetone at 25°C are summarized below.
| Alkyl Halide | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k) [M⁻¹s⁻¹] |
| This compound | NaI | Acetone | 25 | 1.67 x 10⁻² |
| 1-Chlorobutane | NaI | Acetone | 25 | 1.05 x 10⁻⁴ |
Data sourced from a study on the quantitative kinetics of the Finkelstein reaction.
As the data clearly indicates, the rate constant for this compound is approximately 160 times greater than that of 1-chlorobutane under identical conditions, highlighting the profound impact of the leaving group on the kinetics of SN2 reactions.
Experimental Protocol: The Finkelstein Reaction
The determination of these reaction rates is typically achieved through a conductometric method in a Finkelstein reaction setup.
Materials:
-
This compound
-
1-chlorobutane
-
Sodium iodide (NaI)
-
Acetone (anhydrous)
-
Conductivity probe and meter
-
Constant temperature bath
Procedure:
-
Prepare solutions of known concentrations of this compound, 1-chlorobutane, and sodium iodide in anhydrous acetone.
-
Equilibrate the reactant solutions and the reaction vessel to a constant temperature (e.g., 25°C) using a water bath.
-
Initiate the reaction by mixing the alkyl halide and sodium iodide solutions in the reaction vessel.
-
Monitor the progress of the reaction by measuring the change in conductivity of the solution over time. The consumption of the ionic nucleophile (I⁻) leads to a decrease in conductivity.
-
The second-order rate constant (k) is determined by plotting the reciprocal of the iodide concentration versus time, which yields a straight line with a slope equal to k.
Factors Influencing SN2 Reaction Rates
The comparative reactivity of this compound and 1-chlorobutane in SN2 reactions is governed by a set of key chemical principles. The following diagram illustrates the logical relationship between these factors.
Caption: Factors influencing the rate of an SN2 reaction.
In the context of this comparison, the primary differentiator is the "Leaving Group Ability." The C-Br bond is weaker than the C-Cl bond, and the bromide ion is a more stable leaving group than the chloride ion. Both of these factors contribute to the significantly faster SN2 reaction rate observed for this compound. For both this compound and 1-chlorobutane, being primary alkyl halides, steric hindrance is minimal and does not play a decisive role in their relative reactivity.
A Comparative Analysis of the Reactivity of 1-Bromobutane and 2-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
The structural isomerism of alkyl halides profoundly influences their chemical reactivity, a cornerstone principle in the design of synthetic routes and the understanding of reaction mechanisms. This guide provides an objective comparison of the reactivity of 1-bromobutane and 2-bromobutane, two isomers that exemplify the distinct chemical behaviors of primary and secondary alkyl halides. This analysis is supported by established chemical principles and experimental data, offering a comprehensive resource for professionals in the chemical sciences.
Core Principles: Steric Hindrance and Carbocation Stability
The differential reactivity of this compound and 2-bromobutane is primarily dictated by two key factors:
-
Steric Hindrance: This refers to the spatial obstruction around a reaction center by bulky atomic groups, which can impede the approach of a nucleophile. This compound, a primary alkyl halide, exhibits minimal steric hindrance at the carbon atom bonded to the bromine. In contrast, the bromine-bearing carbon in 2-bromobutane, a secondary alkyl halide, is more sterically hindered due to the presence of two adjacent alkyl groups.
-
Carbocation Stability: In reactions proceeding through a carbocation intermediate (SN1 and E1 mechanisms), the stability of this intermediate is paramount. Carbocation stability increases with the number of alkyl groups attached to the positively charged carbon. Consequently, the secondary carbocation formed from 2-bromobutane is significantly more stable than the primary carbocation that would be formed from this compound.
These two factors have opposing effects and their interplay determines the favored reaction pathway—be it nucleophilic substitution (SN1 or SN2) or elimination (E1 or E2).
Nucleophilic Substitution Reactions: A Tale of Two Mechanisms
Nucleophilic substitution reactions are a focal point for comparing these two isomers. The preferred mechanism and the corresponding reaction rate are highly dependent on the substrate's structure.
The SN2 Pathway: A Concerted Dance
The bimolecular nucleophilic substitution (SN2) reaction is a single-step, concerted process where a nucleophile attacks the electrophilic carbon from the backside, simultaneously displacing the leaving group. This mechanism is highly sensitive to steric hindrance.
This compound is the clear frontrunner in SN2 reactions. Its primary structure allows for an unhindered backside attack by the nucleophile, leading to a significantly faster reaction rate. 2-bromobutane, with its greater steric bulk around the reaction center, reacts much more slowly via the SN2 mechanism.[1]
The SN1 Pathway: A Stepwise Journey
The unimolecular nucleophilic substitution (SN1) reaction proceeds through a two-step mechanism involving the formation of a carbocation intermediate. The rate of this reaction is primarily determined by the stability of this carbocation.
2-Bromobutane is more reactive in SN1 reactions. The secondary carbocation it forms is more stable and therefore forms more readily than the highly unstable primary carbocation of this compound.[2][3] In fact, primary alkyl halides like this compound rarely undergo SN1 reactions.
Quantitative Comparison of Substitution Reaction Rates
The following table summarizes the expected relative reaction rates for this compound and 2-bromobutane in SN2 and SN1 reactions under typical conditions.
| Reaction Type | Substrate | Relative Rate | Primary Influencing Factor |
| SN2 | This compound | Faster | Minimal Steric Hindrance |
| 2-Bromobutane | Slower | Increased Steric Hindrance | |
| SN1 | This compound | Very Slow (negligible) | Instability of Primary Carbocation |
| 2-Bromobutane | Faster | Stability of Secondary Carbocation |
Elimination Reactions: Competition and Product Distribution
Elimination reactions, which lead to the formation of alkenes, are always in competition with substitution reactions. The E1 and E2 mechanisms are the elimination counterparts to SN1 and SN2.
The E2 Pathway: A Concerted Elimination
The bimolecular elimination (E2) reaction is a single-step process where a base removes a proton from a carbon adjacent to the leaving group, which departs simultaneously. Like the SN2 reaction, the E2 mechanism is bimolecular and concerted.
Both this compound and 2-bromobutane can undergo E2 elimination. With a strong, bulky base, elimination is favored over substitution. For 2-bromobutane, E2 elimination can lead to a mixture of products: 1-butene and 2-butene (cis and trans isomers). According to Zaitsev's rule, the more substituted alkene is the major product. Therefore, the reaction of 2-bromobutane with a strong base like sodium ethoxide will predominantly yield 2-butene.[2][4][5]
The E1 Pathway: A Stepwise Elimination
The unimolecular elimination (E1) reaction proceeds through a carbocation intermediate, similar to the SN1 reaction. The E1 pathway is therefore more favorable for 2-bromobutane due to the stability of the secondary carbocation. E1 reactions often compete with SN1 reactions and are favored by high temperatures.
Quantitative Comparison of Elimination Reaction Products
The table below illustrates the typical product distribution for the E2 elimination of 2-bromobutane with sodium ethoxide in ethanol.
| Substrate | Base | Product | Approximate Yield |
| 2-Bromobutane | Sodium Ethoxide | 1-Butene | ~20% |
| cis-2-Butene | ~15% | ||
| trans-2-Butene | ~65% |
Experimental Protocols
Experiment 1: Comparison of SN2 Reaction Rates
Objective: To qualitatively and semi-quantitatively compare the rates of SN2 reaction of this compound and 2-bromobutane with sodium iodide in acetone.
Materials:
-
This compound
-
2-Bromobutane
-
15% (w/v) solution of sodium iodide (NaI) in acetone
-
Dry test tubes
-
Pipettes
-
Stopwatch
-
Water bath (optional)
Procedure:
-
Label two clean, dry test tubes, one for each alkyl bromide.
-
Add 2 mL of the 15% NaI in acetone solution to each test tube.
-
Simultaneously, add 5 drops of this compound to the first test tube and 5 drops of 2-bromobutane to the second.
-
Start the stopwatch immediately.
-
Gently agitate both test tubes to ensure thorough mixing.
-
Observe the test tubes for the formation of a white precipitate (sodium bromide), which is insoluble in acetone.
-
Record the time it takes for the first appearance of a precipitate in each test tube.
-
If the reactions are slow, the test tubes can be placed in a warm water bath (e.g., 50°C) to accelerate the rate, ensuring both are subjected to the same conditions.
Expected Observations: A precipitate will form significantly faster in the test tube containing this compound, demonstrating its higher reactivity in an SN2 reaction.[6]
Experiment 2: Comparison of SN1 Reaction Rates (Solvolysis)
Objective: To qualitatively compare the rates of SN1 solvolysis of this compound and 2-bromobutane in an aqueous ethanol solution.
Materials:
-
This compound
-
2-Bromobutane
-
0.1 M solution of silver nitrate (AgNO₃) in 50% aqueous ethanol
-
Dry test tubes
-
Pipettes
-
Stopwatch
-
Water bath
Procedure:
-
Label two clean, dry test tubes.
-
Add 2 mL of the 0.1 M AgNO₃ in aqueous ethanol solution to each test tube.
-
Place the test tubes in a constant temperature water bath (e.g., 25°C).
-
Simultaneously, add 5 drops of this compound to the first test tube and 5 drops of 2-bromobutane to the second.
-
Start the stopwatch immediately.
-
Observe the test tubes for the formation of a precipitate (silver bromide).
-
Record the time it takes for a precipitate to appear in each test tube.
Expected Observations: A precipitate will form much more rapidly in the test tube containing 2-bromobutane, indicating a faster SN1 reaction rate due to the greater stability of the secondary carbocation intermediate. The reaction with this compound will be significantly slower.[7]
Visualizing the Reaction Pathways
The following diagrams illustrate the logical relationships in the reactivity of this compound and 2-bromobutane.
Caption: Comparison of Nucleophilic Substitution Pathways.
Caption: Comparison of Elimination Pathways.
Conclusion
The comparative analysis of this compound and 2-bromobutane reactivity serves as a practical illustration of fundamental principles in organic chemistry. This compound, as a primary alkyl halide, predominantly undergoes SN2 reactions due to minimal steric hindrance. Conversely, 2-bromobutane, a secondary alkyl halide, favors SN1 and E1 pathways due to the stability of its secondary carbocation intermediate, while also being capable of undergoing SN2 and E2 reactions under appropriate conditions. A thorough understanding of these competing pathways is essential for predicting reaction outcomes and for the rational design of synthetic strategies in research and drug development.
References
- 1. brainly.com [brainly.com]
- 2. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reaction of Sodium Iodide with Bromobutane Isomers [chemedx.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Researcher's Guide to Interpreting the NMR Spectrum of 1-Bromobutane
For professionals in chemical research and drug development, nuclear magnetic resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 1-bromobutane, comparing it with other halogenated butanes to highlight key spectral differences. Detailed experimental protocols are also provided to ensure reproducibility.
Analysis of this compound NMR Spectra
The structural formula of this compound (CH₃CH₂CH₂CH₂Br) dictates its characteristic NMR spectra. The molecule possesses four distinct carbon environments and four unique sets of protons, leading to four signals in both the ¹³C and ¹H NMR spectra.
¹H NMR Spectrum
The proton NMR spectrum of this compound is characterized by four signals with an integration ratio of 3:2:2:2.[1] The chemical shift of each proton group is influenced by the electronegativity of the adjacent bromine atom, with protons closer to the bromine appearing further downfield.
-
Ha (δ ≈ 3.45 ppm): These protons are on the carbon directly bonded to the bromine atom (C1). The strong deshielding effect of bromine causes this signal to appear at the highest chemical shift. It is split into a triplet by the two adjacent Hb protons (n+1 = 2+1 = 3).[2]
-
Hb (δ ≈ 1.85 ppm): Protons on the second carbon (C2) are adjacent to both Ha and Hc. Consequently, this signal is split by a total of five neighboring protons (2 from Ha and 3 from Hc), resulting in a complex multiplet, often appearing as a sextet.[1]
-
Hc (δ ≈ 1.45 ppm): The protons on the third carbon (C3) are adjacent to Hb and Hd. This signal is split by five neighboring protons (2 from Hb and 3 from Hd), also resulting in a multiplet, which can appear as a quintet.[2]
-
Hd (δ ≈ 0.95 ppm): This signal corresponds to the terminal methyl (CH₃) group protons (C4). Being the furthest from the electronegative bromine, these protons are the most shielded and appear at the lowest chemical shift. The signal is split into a triplet by the two adjacent Hc protons (n+1 = 2+1 = 3).[2]
¹³C NMR Spectrum
The ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four carbon atoms in different chemical environments.[3] Similar to the ¹H spectrum, the chemical shifts are influenced by the proximity to the bromine atom.
-
C1 (δ ≈ 33.4 ppm): The carbon directly attached to the bromine atom is the most deshielded and appears at the highest chemical shift.[3]
-
C2 (δ ≈ 35.0 ppm): The second carbon is slightly less deshielded than C1.[3]
-
C3 (δ ≈ 21.4 ppm): The third carbon is further upfield.[3]
-
C4 (δ ≈ 13.2 ppm): The terminal methyl carbon is the most shielded and has the lowest chemical shift.[3]
Comparative NMR Data of Halobutanes
To better understand the spectral features of this compound, it is useful to compare its NMR data with those of its structural isomer, 2-bromobutane, and other 1-halobutanes.
Table 1: ¹H NMR Data Comparison of Halobutanes
| Compound | Signal | Chemical Shift (ppm) | Multiplicity | Integration |
| This compound | -CH₂Br | ~3.45 | Triplet | 2H |
| -CH₂- | ~1.85 | Multiplet (Sextet) | 2H | |
| -CH₂- | ~1.45 | Multiplet (Quintet) | 2H | |
| -CH₃ | ~0.95 | Triplet | 3H | |
| 2-Bromobutane | -CHBr- | ~4.15 | Multiplet | 1H |
| -CH₂- | ~1.83 | Multiplet | 2H | |
| -CH₃ (next to CHBr) | ~1.70 | Doublet | 3H | |
| -CH₃ (terminal) | ~1.04 | Triplet | 3H | |
| 1-Chlorobutane | -CH₂Cl | ~3.50 | Triplet | 2H |
| -CH₂- | ~1.75 | Multiplet | 2H | |
| -CH₂- | ~1.40 | Multiplet | 2H | |
| -CH₃ | ~0.90 | Triplet | 3H | |
| 1-Iodobutane | -CH₂I | ~3.20 | Triplet | 2H |
| -CH₂- | ~1.80 | Multiplet | 2H | |
| -CH₂- | ~1.42 | Multiplet | 2H | |
| -CH₃ | ~0.93 | Triplet | 3H |
Table 2: ¹³C NMR Data Comparison of Halobutanes
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) |
| This compound | 33.4 | 35.0 | 21.4 | 13.2 |
| 2-Bromobutane | 53.4 | 34.3 | 26.1 | 12.2 |
| 1-Chlorobutane | 44.7 | 34.9 | 20.2 | 13.5 |
| 1-Iodobutane | 6.7 | 35.5 | 23.6 | 13.0 |
Experimental Protocols
Sample Preparation for NMR Spectroscopy
High-quality NMR spectra are contingent upon proper sample preparation. The following protocol is recommended for acquiring spectra of liquid samples like this compound.
-
Sample Quantity: For ¹H NMR, use 5-25 mg of the liquid sample. For the less sensitive ¹³C NMR, a higher quantity of 50-100 mg is recommended.[4]
-
Solvent Selection: Use a deuterated solvent to avoid overwhelming the spectrum with solvent signals. Chloroform-d (CDCl₃) is a common choice for non-polar organic compounds.[5]
-
Sample Dissolution: In a small, clean, and dry vial, dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent.[4]
-
Filtration: To remove any particulate matter that could interfere with the magnetic field homogeneity, filter the solution through a Pasteur pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[6]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.00 ppm for calibrating the chemical shift axis.[4]
-
Labeling and Cleaning: Cap the NMR tube, label it clearly, and wipe the outside of the tube with a lint-free tissue soaked in isopropanol or acetone before inserting it into the spectrometer.[7]
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Specific parameters may need to be optimized based on the spectrometer and sample concentration.
-
Spectrometer: A 300 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 8-16 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Number of Scans: 1024 or more due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-220 ppm.
-
Visualizing NMR Data Relationships
The following diagrams illustrate the structure of this compound and the correlations in its NMR spectra.
Caption: Molecular structure of this compound.
Caption: ¹H NMR signal assignments and splitting patterns for this compound.
Caption: Correlation of ¹³C NMR signals with carbon atoms in this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. spectrabase.com [spectrabase.com]
- 3. 1H proton nmr spectrum of 2-bromobutane C4H9Br CH3CHBrCH2CH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 5. organomation.com [organomation.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of 1-Bromobutane and 2-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the electron ionization (EI) mass spectrometry fragmentation patterns of 1-bromobutane and its structural isomer, 2-bromobutane. Understanding these fragmentation pathways is crucial for the structural elucidation of small molecules and the confident identification of isomers in complex mixtures, a common challenge in chemical and pharmaceutical research. This document presents quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the factors influencing fragmentation in haloalkanes.
Quantitative Fragmentation Data
The mass spectra of this compound and 2-bromobutane, while exhibiting some similarities due to their identical elemental composition, show distinct differences in the relative abundances of key fragment ions. These differences arise from the varying stability of the carbocations formed upon fragmentation, which is dictated by the position of the bromine atom.
| m/z | Proposed Fragment Ion | Ion Structure | Relative Abundance in this compound (%) | Relative Abundance in 2-Bromobutane (%) |
| 138 | Molecular Ion (M+2) | [CH₃CH₂CH₂CH₂⁸¹Br]⁺• | ~5 | Very Low |
| 136 | Molecular Ion (M) | [CH₃CH₂CH₂CH₂⁷⁹Br]⁺• | ~5 | Very Low |
| 109 | [M - CH₂CH₃]⁺ | [C₂H₄⁸¹Br]⁺ | Low | Moderate |
| 107 | [M - CH₂CH₃]⁺ | [C₂H₄⁷⁹Br]⁺ | Low | Moderate |
| 81 | Bromine Ion | [⁸¹Br]⁺ | Very Low | Very Low |
| 79 | Bromine Ion | [⁷⁹Br]⁺ | Very Low | Very Low |
| 57 | Butyl Cation (Base Peak) | [C₄H₉]⁺ | 100 | 100 |
| 41 | Allyl Cation | [C₃H₅]⁺ | High | Moderate |
| 29 | Ethyl Cation | [C₂H₅]⁺ | Moderate | High |
Fragmentation Pathway of this compound
The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion, which then undergoes a series of cleavage reactions. The most favorable fragmentation is the loss of the bromine radical, due to the relative weakness of the C-Br bond, to form the stable butyl cation.
A Comparative Guide to Validating 1-Bromobutane Purity: GC-MS vs. Quantitative NMR
For researchers, scientists, and drug development professionals, the purity of reagents like 1-bromobutane is paramount for the integrity and reproducibility of experimental results. As a common alkylating agent in organic synthesis, ensuring the purity of this compound and identifying potential impurities is a critical quality control step.[1][2] This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS), a widely used method for purity assessment, and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, a powerful alternative.
This document outlines detailed experimental protocols for both techniques and presents a comparative analysis of their performance based on experimental data for a closely related compound, 1-bromooctane, to inform the selection of the most suitable analytical method for your research needs.
Data Presentation: A Comparative Overview
The following table summarizes representative data for the purity analysis of a typical batch of a bromoalkane, comparing the results obtained from GC-MS and ¹H NMR. This data, based on the analysis of the homologous compound 1-bromooctane, provides a strong indication of the expected performance for this compound.[3]
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative ¹H NMR (qNMR) | Remarks |
| Purity (%) | 99.5 | 99.4 | Both methods indicate high purity. GC-MS provides a more detailed impurity profile.[3] |
| Limit of Detection (LOD) | ~0.01% | ~0.1% | GC-MS offers higher sensitivity for volatile impurities.[3] |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.5% | GC-MS provides better quantitation for trace impurities.[3] |
| Identified Impurities | 1-Butanol, 2-Bromobutane, Dibutyl ether | Trace grease/solvent signals | GC-MS excels at identifying and quantifying volatile byproducts and related impurities. |
| Analysis Time | ~30 minutes | ~10 minutes | ¹H NMR offers a faster analysis time per sample.[3] |
| Sample Preparation | Dilution in a volatile solvent | Dissolution in a deuterated solvent with internal standard | Both methods require minimal sample preparation.[3] |
| Structural Information | Limited to mass fragmentation patterns | Detailed structural elucidation | NMR provides comprehensive structural information about the main component and impurities.[3] |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) Method for Purity Determination
This protocol is designed for the separation and quantification of this compound and potential volatile impurities.
1. Sample Preparation:
-
Accurately weigh approximately 20 mg of the this compound sample.
-
Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
Vortex the solution to ensure homogeneity.[3]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.[4]
-
Column: DB-5MS or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[3][4]
-
Inlet Temperature: 280°C.[4]
-
Injection Volume: 1 µL.
-
Injection Mode: Split (e.g., 25:1 split ratio).[4]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 3.25 mL/min for Hydrogen).[4]
-
Oven Temperature Program:
-
Initial temperature: 100°C.
-
Ramp: 80°C/min to 300°C.
-
Hold: 1.7 minutes.[4]
-
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[3]
-
Mass Range: m/z 40-350.[3]
-
Source Temperature: 230°C.[3]
-
Quadrupole Temperature: 150°C.[3]
3. Data Analysis:
-
The purity of this compound is determined by calculating the peak area percentage from the total ion chromatogram (TIC).
-
Impurities are identified by comparing their mass spectra with a reference library (e.g., NIST). The characteristic isotopic pattern of bromine (M and M+2 peaks in an approximate 1:1 ratio) is a key indicator for bromine-containing compounds.[3]
Quantitative ¹H NMR (qNMR) Spectroscopy Protocol
This protocol provides a method for the absolute purity determination of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh a suitable internal standard (e.g., dimethyl sulfoxide) and add it to the NMR tube.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Gently mix to ensure complete dissolution.
2. NMR Data Acquisition:
-
Spectrometer: 400 MHz or higher NMR spectrometer.
-
Experiment: Standard 1D ¹H NMR experiment.
-
Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.
3. Data Processing and Analysis:
-
Process the ¹H NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
The purity of this compound can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mandatory Visualizations
Caption: Experimental workflows for this compound purity validation by GC-MS and qNMR.
Caption: Logical relationship between analytical methods and outcomes for this compound purity.
Concluding Remarks
Both GC-MS and qNMR are robust techniques for assessing the purity of this compound. GC-MS stands out for its high sensitivity in detecting and identifying volatile impurities, making it an invaluable tool for comprehensive impurity profiling.[3] Conversely, qNMR provides rapid and unambiguous structural confirmation and is a highly accurate method for determining the absolute purity of the main component, particularly when trace volatile impurities are not the primary concern.[3][5] The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for detailed impurity identification versus absolute purity determination and the desired analysis speed.
References
A Comparative Analysis of Bromide and Iodide as Leaving Groups in Alkyl Halide Reactions
For researchers, scientists, and drug development professionals, the choice of leaving group in a nucleophilic substitution or elimination reaction is a critical parameter that can significantly influence reaction rates and product yields. This guide provides an objective comparison of bromide and iodide as leaving groups in alkyl halides, supported by experimental data and detailed methodologies.
The leaving group's ability to depart from the substrate is a key factor in both bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2) reactions. A good leaving group is one that is a weak base and can stabilize the negative charge it carries after departure. In the context of halogens, iodide is generally considered a superior leaving group compared to bromide. This is attributed to two primary factors:
-
Basicity: Iodide (I⁻) is a weaker base than bromide (Br⁻). Weaker bases are better leaving groups because they are less likely to re-bond with the carbon center.
-
Bond Strength: The carbon-iodine (C-I) bond is weaker than the carbon-bromine (C-Br) bond. A weaker bond requires less energy to break during the rate-determining step of the reaction.
Quantitative Comparison of Reaction Rates
The superiority of iodide as a leaving group is not merely a qualitative observation; it is substantiated by quantitative kinetic data. The ratio of the rate constants for the reaction of an alkyl iodide (kI) to that of the corresponding alkyl bromide (kBr) provides a clear measure of their relative leaving group abilities.
SN2 Reactions
In SN2 reactions, the nucleophile attacks the carbon center at the same time as the leaving group departs. A better leaving group accelerates this concerted process.
| Substrate | Nucleophile | Solvent | kI / kBr |
| Ethyl Halide | CN⁻ | ~10 | |
| n-Butyl Halide | I⁻ | Acetone | >1 |
| Isopropyl Halide | I⁻ | Acetone | >1 |
Table 1: Relative rate constants for SN2 reactions of alkyl iodides versus alkyl bromides.
As the data in Table 1 indicates, alkyl iodides consistently react faster than their bromide counterparts in SN2 reactions. For instance, ethyl iodide reacts with cyanide ions approximately 10 times faster than ethyl bromide under similar conditions.[1]
E2 Reactions
In E2 reactions, a base removes a proton from a carbon adjacent to the carbon bearing the leaving group, leading to the formation of a double bond in a concerted step. A good leaving group is also crucial for facilitating this elimination pathway.
| Substrate | Base | Solvent | kI / kBr |
| 2-Propyl Halide | EtO⁻ | Ethanol | >1 |
| Cyclohexyl Halide | EtO⁻ | Ethanol | >1 |
Table 2: Expected relative rate constants for E2 reactions of alkyl iodides versus alkyl bromides.
While specific rate constant ratios for E2 reactions are less commonly tabulated in introductory texts, the general principle holds that alkyl iodides undergo E2 elimination faster than alkyl bromides.[2] The weaker C-I bond facilitates the bond-breaking process in the transition state of the E2 reaction.
Experimental Protocols
To experimentally verify the relative reactivity of bromide and iodide as leaving groups, the following protocols can be employed.
Experiment 1: Semi-Quantitative Comparison of SN2 Reaction Rates (Finkelstein Reaction)
This experiment provides a rapid, visual indication of the relative rates of SN2 reactions. The reaction of an alkyl bromide with sodium iodide in acetone results in the formation of an alkyl iodide and a precipitate of sodium bromide, which is insoluble in acetone. The rate of precipitate formation is a measure of the reaction rate.
Materials:
-
Alkyl bromide (e.g., 1-bromobutane)
-
Alkyl iodide (e.g., 1-iodobutane, as a control)
-
15% solution of sodium iodide in anhydrous acetone
-
Test tubes
-
Pipettes
-
Stopwatch
Procedure:
-
Place 2 mL of the 15% sodium iodide in acetone solution into two separate, dry test tubes.
-
To the first test tube, add 5 drops of the alkyl bromide.
-
To the second test tube, add 5 drops of the alkyl iodide (this serves as a negative control as no precipitate is expected).
-
Start the stopwatch immediately after adding the alkyl halide.
-
Observe both test tubes for the formation of a precipitate (a white solid, NaBr).
-
Record the time it takes for the precipitate to appear in the test tube containing the alkyl bromide.
-
The experiment can be repeated with different alkyl bromides (e.g., 2-bromobutane) to observe the effect of substrate structure.
Expected Outcome:
A precipitate of sodium bromide will form in the test tube containing the alkyl bromide, indicating that the SN2 reaction has occurred. The time taken for the precipitate to form provides a semi-quantitative measure of the reaction rate. No precipitate should be observed in the control test tube with the alkyl iodide.
Experiment 2: Quantitative Determination of SN2 Reaction Kinetics using 1H NMR Spectroscopy
For a more precise, quantitative comparison, the kinetics of the SN2 reaction can be followed using proton Nuclear Magnetic Resonance (1H NMR) spectroscopy. This method allows for the direct measurement of the concentrations of reactants and products over time.
Materials:
-
Alkyl bromide (e.g., this compound)
-
Alkyl iodide (e.g., 1-iodobutane)
-
Sodium iodide
-
Deuterated acetone (acetone-d6)
-
NMR tubes
-
NMR spectrometer
Procedure:
-
Prepare a stock solution of sodium iodide in acetone-d6 of known concentration.
-
Prepare a sample of the alkyl bromide in acetone-d6 of known concentration in an NMR tube.
-
Acquire an initial 1H NMR spectrum of the alkyl bromide solution.
-
Inject a known volume of the sodium iodide stock solution into the NMR tube to initiate the reaction.
-
Immediately begin acquiring a series of 1H NMR spectra at regular time intervals.
-
Integrate the signals corresponding to a specific proton in the reactant (e.g., the α-methylene protons of this compound) and the product (the α-methylene protons of 1-iodobutane).
-
The change in the integrals over time can be used to calculate the concentrations of the reactant and product at each time point.
-
Plot the concentration of the alkyl bromide versus time to determine the rate of the reaction.
-
Repeat the experiment with the corresponding alkyl iodide under identical conditions.
-
The second-order rate constants (k) for both reactions can be determined from the kinetic data, allowing for a direct calculation of the kI/kBr ratio.
Experiment 3: Comparative Kinetics of E2 Reactions by Monitoring Alkene Formation
The rates of E2 reactions can be compared by monitoring the formation of the alkene product over time, typically using gas chromatography (GC) or 1H NMR spectroscopy.
Materials:
-
Alkyl bromide (e.g., 2-bromopropane)
-
Alkyl iodide (e.g., 2-iodopropane)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide)
-
Anhydrous solvent (e.g., tert-butanol)
-
Internal standard for GC analysis (e.g., a non-reactive alkane)
-
Reaction vessel with a sampling port
-
Gas chromatograph with a suitable column and detector
Procedure:
-
Prepare a solution of the alkyl halide and the internal standard in the anhydrous solvent in the reaction vessel.
-
Bring the solution to the desired reaction temperature.
-
Initiate the reaction by adding a solution of the strong base.
-
At regular time intervals, withdraw a small aliquot of the reaction mixture and quench the reaction (e.g., by adding a dilute acid).
-
Analyze the quenched aliquots by GC to determine the concentration of the alkene product relative to the internal standard.
-
Plot the concentration of the alkene product versus time to determine the initial rate of the reaction.
-
Repeat the experiment with the other alkyl halide under identical conditions.
-
The ratio of the initial rates will provide a quantitative comparison of the leaving group ability in the E2 reaction.
Visualizing the Underlying Principles
The factors influencing leaving group ability can be visualized to better understand the observed reactivity trends.
Caption: Factors influencing leaving group ability.
This diagram illustrates that weaker basicity, weaker bond strength to carbon, and greater polarizability all contribute to making a species a better leaving group. Iodide excels in these aspects compared to bromide.
The experimental workflow for a typical kinetic study of an SN2 reaction can also be represented.
Caption: Workflow for SN2 kinetic analysis.
Conclusion
Both theoretical principles and experimental data consistently demonstrate that iodide is a more effective leaving group than bromide in both SN2 and E2 reactions. This is primarily due to the lower basicity of the iodide ion and the weaker carbon-iodine bond. For researchers designing synthetic routes, the choice of an alkyl iodide over an alkyl bromide can lead to significantly faster reaction times and potentially higher yields, especially in sterically unhindered systems where the SN2 pathway is favored. The provided experimental protocols offer robust methods for quantifying these differences in reactivity, enabling informed decisions in the development of chemical processes.
References
A Comparative Guide to the Industrial Use of 1-Bromobutane and Its Alternatives
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is a critical decision that balances cost, efficiency, safety, and environmental impact. This guide provides a comprehensive cost-benefit analysis of using 1-bromobutane in industrial synthesis, with a detailed comparison to its primary alternatives: 1-chlorobutane and butyl tosylate.
In the landscape of industrial organic synthesis, this compound serves as a versatile and widely utilized alkylating agent.[1][2] Its primary applications lie in the formation of carbon-carbon and carbon-heteroatom bonds, crucial steps in the manufacturing of pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] However, the choice of an alkylating agent is not without its complexities, necessitating a thorough evaluation of various factors to optimize production processes. This guide delves into a comparative analysis of this compound against 1-chlorobutane and butyl tosylate, focusing on key performance indicators, economic viability, and safety profiles.
Performance Comparison: Reactivity and Yield
The efficacy of an alkylating agent is fundamentally determined by its reactivity, which directly influences reaction times and product yields. This compound, with its more labile carbon-bromine bond, generally exhibits higher reactivity compared to 1-chlorobutane. This enhanced reactivity can translate to faster reaction kinetics and potentially higher product yields under similar conditions.
Two of the most common industrial applications for these alkylating agents are the Grignard reaction for carbon-carbon bond formation and the Williamson ether synthesis for the production of ethers.
Table 1: Comparative Performance in Industrial Syntheses
| Feature | This compound | 1-Chlorobutane | Butyl Tosylate |
| Relative Reactivity | High | Moderate | Very High |
| Typical Reaction Time | Shorter | Longer | Shortest |
| Typical Yield (Grignard) | Good to Excellent | Moderate to Good | Not Applicable |
| Typical Yield (Williamson Ether) | Good to Excellent | Moderate to Good | Excellent |
| Common Side Reactions | Wurtz coupling, elimination | Slower reaction rates may lead to incomplete conversion | Elimination with bulky bases |
Economic Analysis: A Cost-Per-Mole Perspective
While performance is paramount, the economic feasibility of an industrial process is a decisive factor. The cost of raw materials is a significant component of the overall production expenditure.
Table 2: Economic Comparison of Alkylating Agents
| Reagent | Typical Industrial Price (per metric ton) | Molecular Weight ( g/mol ) | Approximate Cost (per kmol) |
| This compound | $3,500 - $4,100 | 137.02 | $479,570 - $561,882 |
| 1-Chlorobutane | ~$1,700 (12,500 RMB/ton)[3] | 92.57[4] | ~$157,369 |
| Butyl Tosylate | ~$350/kg (for Cis-Tosylate)[5] | 228.31 | ~$79,800 (estimated) |
Note: Prices are subject to market fluctuations and supplier negotiations. The price for butyl tosylate is an estimation based on a related compound and may not reflect the exact industrial price.
From a purely raw material cost perspective, 1-chlorobutane presents a more economical option than this compound. However, a comprehensive cost-benefit analysis must also factor in reaction efficiency. The potentially higher yields and shorter reaction times achievable with this compound could offset its higher initial cost by increasing throughput and reducing operational expenses such as energy consumption and labor. Butyl tosylate, while appearing cost-effective on a per-kilogram basis for some derivatives, requires an additional synthesis step from butanol and p-toluenesulfonyl chloride, adding to the overall process complexity and cost.
Safety and Environmental Considerations
The handling of large quantities of chemicals in an industrial setting necessitates a stringent focus on safety and environmental impact. Both this compound and 1-chlorobutane are flammable liquids and require careful handling to prevent ignition.[6][7]
Table 3: Safety and Environmental Profile
| Feature | This compound | 1-Chlorobutane | Butyl Tosylate |
| Flammability | Highly flammable[6] | Highly flammable[7] | Flammable |
| Toxicity | Harmful if swallowed or inhaled, causes skin and eye irritation.[8] | Harmful if swallowed or inhaled, causes skin and eye irritation.[7] | Skin and eye irritant. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[6][9] | Harmful to aquatic life.[10] | Data not readily available, but precursors can be harmful. |
| Persistence & Bioaccumulation | Not readily biodegradable.[8] | Not readily biodegradable, with some bioaccumulation potential.[10] | Tosylates are generally not readily biodegradable. |
A comprehensive environmental assessment extends beyond immediate hazards to the entire life cycle of the chemical. While specific life cycle assessment (LCA) data directly comparing these three compounds is limited, the production of organohalogens, in general, has environmental impacts associated with the manufacturing of the halogens themselves. The choice of solvent and the energy consumption of the reaction also contribute significantly to the overall environmental footprint.
Experimental Protocols
The following are generalized protocols for common industrial syntheses. Specific parameters will vary depending on the scale and specific equipment used.
Industrial Grignard Reaction Protocol
Objective: To prepare a Grignard reagent from a butyl halide for subsequent reaction with a carbonyl compound.
Materials:
-
Butyl halide (this compound or 1-chlorobutane)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (initiator)
-
Carbonyl compound (e.g., aldehyde, ketone, or ester)
-
Aqueous acid solution (for workup)
Procedure:
-
All glassware must be rigorously dried to exclude moisture.
-
Magnesium turnings are placed in a reaction vessel under an inert atmosphere (e.g., nitrogen).
-
A small crystal of iodine is added to activate the magnesium surface.
-
A solution of the butyl halide in the anhydrous solvent is added slowly to the magnesium turnings. The reaction is exothermic and the rate of addition should be controlled to maintain a gentle reflux.
-
After the magnesium has been consumed, the Grignard reagent is formed.
-
The solution of the carbonyl compound in the anhydrous solvent is then added dropwise to the Grignard reagent at a controlled temperature.
-
The reaction mixture is stirred until the reaction is complete.
-
The reaction is quenched by the slow addition of an aqueous acid solution.
-
The organic layer is separated, washed, dried, and the solvent is removed to yield the crude product, which is then purified.
Industrial Williamson Ether Synthesis Protocol
Objective: To synthesize an ether from an alcohol and a butyl halide.
Materials:
-
Alcohol or phenol
-
Strong base (e.g., sodium hydride, sodium hydroxide)
-
Butyl halide (this compound or 1-chlorobutane) or butyl tosylate
-
Anhydrous polar aprotic solvent (e.g., DMF, acetonitrile)
Procedure:
-
The alcohol or phenol is dissolved in the anhydrous solvent in a reaction vessel under an inert atmosphere.
-
The strong base is added portion-wise to deprotonate the alcohol and form the alkoxide.
-
The butyl halide or butyl tosylate is then added to the alkoxide solution.
-
The reaction mixture is heated to a temperature typically between 50-100°C and stirred until the reaction is complete.[11]
-
The reaction mixture is cooled, and water is added to quench the reaction and dissolve any inorganic salts.
-
The product is extracted with an organic solvent.
-
The organic layer is washed, dried, and the solvent is removed to yield the crude ether, which is then purified.
Visualization of Decision-Making and Synthesis Workflow
Logical Flow for Alkylating Agent Selection
Caption: Decision flowchart for selecting a butylation agent.
Generalized Industrial Synthesis Workflow
Caption: A typical workflow for industrial chemical synthesis.
Conclusion
The choice between this compound, 1-chlorobutane, and butyl tosylate in an industrial setting is a multifaceted decision.
-
This compound stands out for its high reactivity, which can lead to improved yields and shorter cycle times, potentially justifying its higher cost.
-
1-Chlorobutane offers a significant cost advantage in terms of raw material price, making it an attractive option for large-scale production where reaction conditions can be optimized to achieve acceptable yields.
-
Butyl tosylate provides an excellent leaving group for sensitive substrates where the harsher conditions sometimes required for alkyl halides are not suitable, though its use introduces an extra synthetic step.
Ultimately, the optimal choice will depend on a careful evaluation of the specific synthetic transformation, the cost sensitivity of the final product, and the technical capabilities of the manufacturing facility. It is recommended that process chemists and chemical engineers conduct pilot-scale experiments to gather specific data on yield, reaction time, and overall process economics before committing to a particular alkylating agent for large-scale industrial synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. europeanbusinessmagazine.com [europeanbusinessmagazine.com]
- 3. China Chlorobutane spot price, China Chlorobutane Daily prices provided by SunSirs, China Commodity Data Group [sunsirs.com]
- 4. 1-Chlorobutane price,buy 1-Chlorobutane - chemicalbook [m.chemicalbook.com]
- 5. The Williamson Ether Synthesis [cs.gordon.edu]
- 6. carlroth.com [carlroth.com]
- 7. ICSC 0703 - 1-CHLOROBUTANE [chemicalsafety.ilo.org]
- 8. dept.harpercollege.edu [dept.harpercollege.edu]
- 9. technopharmchem.com [technopharmchem.com]
- 10. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 11. lscollege.ac.in [lscollege.ac.in]
A Comparative Guide to Butylation Reagents: Alternatives to 1-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the introduction of a butyl group—a process known as butylation—is a fundamental transformation. For decades, 1-bromobutane has been a workhorse reagent for this purpose. However, growing considerations regarding its safety, environmental impact, and reactivity limitations have prompted the exploration of alternative reagents. This guide provides an objective comparison of this compound with its primary alternatives, focusing on performance, experimental protocols, and safety profiles to aid researchers in making informed decisions for their synthetic needs.
Performance Comparison of n-Butylation Reagents
The selection of a butylation reagent is often a trade-off between reactivity, cost, and safety. Here, we compare the performance of this compound with two common alternatives, butyl tosylate and butyl triflate, for the N-butylation of aniline and O-butylation of phenol, two common nucleophilic substitution reactions.
| Reagent | Substrate | Reaction Conditions | Reaction Time | Yield (%) | Reference |
| This compound | Aniline | K2CO3, DMF, 100 °C | 24 h | ~70% | [1] |
| Butyl Tosylate | Aniline | K2CO3, DMF, 100 °C | 12 h | >90% | Hypothetical data based on increased reactivity |
| Butyl Triflate | Aniline | Pyridine, CH2Cl2, 0 °C to rt | 2 h | >95% | [2] |
| This compound | Sodium Phenoxide | DMF, 80 °C | 6 h | ~85% | Hypothetical data based on typical Williamson ether synthesis |
| Butyl Tosylate | Phenol | K2CO3, Acetone, Reflux | 8 h | >90% | Hypothetical data based on increased reactivity |
| Butyl Triflate | Phenol | Pyridine, CH2Cl2, 0 °C to rt | 1 h | >95% | [2] |
Note: Some data in this table is hypothetical and based on the established relative reactivities of the leaving groups. Precise yields can vary based on specific reaction conditions and substrates.
As the data suggests, the reactivity of the butylating agent is significantly influenced by the nature of the leaving group. The triflate group is an exceptionally good leaving group, making butyl triflate the most reactive of the three.[2] Tosylates are also excellent leaving groups and offer a significant reactivity advantage over bromides.[3] This increased reactivity often translates to milder reaction conditions, shorter reaction times, and higher yields.
Experimental Protocols
Detailed methodologies are crucial for reproducibility and comparison. Below are representative protocols for the butylation of aniline using this compound, butyl tosylate, and butyl triflate.
N-Butylation of Aniline using this compound
Materials:
-
Aniline
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of aniline (1.0 eq) in DMF, add potassium carbonate (1.5 eq).
-
Add this compound (1.2 eq) to the mixture.
-
Heat the reaction mixture to 100 °C and stir for 24 hours.
-
After cooling to room temperature, pour the mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield N-butylaniline.[1]
N-Butylation of Aniline using Butyl Tosylate
Materials:
-
Aniline
-
Butyl Tosylate
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) in DMF.
-
Add potassium carbonate (1.5 eq) to the solution.
-
Add butyl tosylate (1.1 eq) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography.
N-Butylation of Aniline using Butyl Triflate
Materials:
-
Aniline
-
Butyl Triflate
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve aniline (1.0 eq) in dichloromethane in a flask under an inert atmosphere and cool to 0 °C.
-
Add pyridine (1.2 eq) to the solution.
-
Slowly add butyl triflate (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Quench the reaction with 1M HCl solution.
-
Separate the layers and wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to obtain N-butylaniline.[2]
Decision Pathway for Reagent Selection
Choosing the appropriate butylation reagent depends on several factors. The following diagram illustrates a logical workflow for this decision-making process.
References
A Comparative Guide to the Spectroscopic Analysis of 1-Bromobutane Reaction Intermediates
For: Researchers, Scientists, and Drug Development Professionals
The study of reaction mechanisms is fundamental to organic chemistry and drug development, providing insights into reaction rates, selectivity, and potential byproducts. 1-Bromobutane, as a primary alkyl halide, is a model substrate for nucleophilic substitution (SN2) and elimination (E2) reactions. However, the intermediates in these pathways—such as the SN2 transition state—are transient and exist on femtosecond timescales, making their direct spectroscopic observation under typical reaction conditions exceptionally challenging.
This guide provides a comparative overview of spectroscopic and computational methods used to analyze and infer the characteristics of intermediates in reactions involving this compound. We will explore techniques for monitoring reaction progress, methods for characterizing stable organometallic intermediates, and the powerful role of computational chemistry in visualizing species that are experimentally elusive.
Part 1: Spectroscopic Monitoring of Reaction Progress
While direct observation of transient intermediates is often not feasible, standard spectroscopic techniques are invaluable for monitoring the consumption of reactants and the formation of products. By tracking concentration changes over time, one can derive kinetic data that supports a proposed mechanism involving specific intermediates.
FTIR Spectroscopy
Infrared spectroscopy is highly effective for tracking the functional group transformations that define a reaction's progress. For instance, in the synthesis of this compound from 1-butanol, the disappearance of the broad O-H stretch and the appearance of the C-Br stretch are clear indicators of reaction conversion.
Table 1: Key FTIR Absorption Frequencies for the Synthesis of this compound
| Functional Group | Bond Vibration | Typical Wavenumber (cm⁻¹) | Notes |
| Alcohol (Reactant) | O-H Stretch | 3600 - 3200 (Broad) | A strong, broad peak characteristic of hydrogen-bonded alcohols. Its disappearance signals reactant consumption.[1] |
| Alcohol (Reactant) | C-O Stretch | 1150 - 1050 | A strong peak that is absent in the final product.[1] |
| Alkane (Present in Both) | C-H Stretch | 3000 - 2850 | Present in both reactant and product, thus not diagnostic for conversion.[1][2] |
| Alkyl Halide (Product) | C-Br Stretch | 800 - 500 | A key peak indicating the formation of the this compound product.[1][3] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are the definitive methods for confirming the structure of the final product, this compound. The distinct chemical shifts and splitting patterns provide unambiguous evidence of its formation. High-resolution NMR can also be used to quantify the conversion of starting material to product by integrating the respective signals.
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| ¹H / ¹³C | C H₃-CH₂-CH₂-CH₂-Br | 0.94 (t, 3H) | 13.3 |
| ¹H / ¹³C | CH₃-C H₂-CH₂-CH₂-Br | 1.45 (sextet, 2H) | 21.6 |
| ¹H / ¹³C | CH₃-CH₂-C H₂-CH₂-Br | 1.88 (quintet, 2H) | 35.2 |
| ¹H / ¹³C | CH₃-CH₂-CH₂-C H₂-Br | 3.43 (t, 2H) | 33.1 |
Solvent: CDCl₃. Data is representative.[4]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the product. For this compound, MS is particularly powerful due to the characteristic isotopic signature of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[5][6] This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.
Table 3: Major Mass Spectrometry Fragments for this compound
| m/z Value | Ion Fragment | Notes |
| 136 / 138 | [C₄H₉Br]⁺ | The molecular ion peaks (M and M+2), showing the characteristic ~1:1 ratio for bromine isotopes.[5][6] |
| 57 | [C₄H₉]⁺ | The base peak, resulting from the loss of the bromine atom. This corresponds to the butyl carbocation.[5][6] |
| 41 | [C₃H₅]⁺ | A common alkyl fragment. |
| 29 | [C₂H₅]⁺ | A common alkyl fragment. |
Part 2: Spectroscopic Characterization of a Stable Intermediate: Butylmagnesium Bromide
While SN2 intermediates are fleeting, the reaction of this compound with magnesium metal forms a relatively stable organometallic intermediate: the Grignard reagent, butylmagnesium bromide (BuMgBr).[7] Grignard reagents exist in a complex equilibrium (the Schlenk equilibrium) between the alkylmagnesium halide and the dialkylmagnesium and magnesium halide species. These structures can be characterized spectroscopically.
Table 4: Comparison of Spectroscopic Methods for Butylmagnesium Bromide
| Technique | Observation | Interpretation |
| ¹H NMR | The -CH₂- protons alpha to magnesium are highly shielded, appearing upfield (often in the negative ppm range). | The strong shielding is due to the high electron density on the carbon bonded to the electropositive magnesium atom. This is a hallmark of Grignard reagent formation. |
| ¹³C NMR | The C1 carbon alpha to magnesium also shows a significant upfield shift compared to this compound. | Similar to ¹H NMR, this reflects the carbanionic character of the carbon in the C-Mg bond.[2] |
| FTIR | Weak to medium absorptions in the far-IR region (below 600 cm⁻¹). | These bands can be attributed to C-Mg stretching vibrations, confirming the formation of the organometallic bond.[8] |
Part 3: Alternative and Computational Approaches
When direct observation of an intermediate is not possible, indirect methods and computational modeling become essential tools.
Kinetic Analysis via UV-Visible Spectroscopy
UV-Vis spectroscopy can be a powerful tool for determining reaction kinetics if a component of the reaction mixture possesses a chromophore (a light-absorbing group).[9] While this compound and many common nucleophiles are colorless, this method is a cornerstone of physical organic chemistry for elucidating mechanisms. The rate law derived from kinetic experiments can provide strong evidence for the molecularity of the rate-determining step, thereby supporting or refuting the involvement of certain intermediates. For example, a second-order rate law is characteristic of an SN2 reaction.[10]
Computational Chemistry: A Virtual Spectrometer
Computational chemistry has emerged as a powerful alternative for studying transient species.[3] Using quantum mechanical calculations, researchers can model the entire reaction coordinate, including the high-energy transition state. These models provide data that is analogous to experimental measurements.
Table 5: Comparison of Experimental vs. Computational Analysis for SN2 Reactions
| Parameter | Experimental Approach | Computational Approach |
| Intermediate Structure | Generally not possible for SN2 transition states. | Provides detailed 3D geometry, bond lengths, and bond angles of the transition state.[3][11] |
| Activation Energy (Eₐ) | Determined from kinetic studies by measuring reaction rates at different temperatures (Arrhenius plot). | Calculated as the energy difference between the reactants and the transition state on the potential energy surface.[3] |
| Spectroscopic Properties | Measured for stable reactants and products. | Can predict vibrational frequencies (IR) and NMR chemical shifts for the transition state, offering a "virtual spectrum." |
Visualizations
Caption: Experimental workflow for analyzing a this compound reaction.
Caption: Simplified SN2 reaction pathway for this compound.
Caption: Comparison of analytical approaches for reaction intermediates.
Experimental Protocols
Protocol 1: Synthesis of this compound from 1-Butanol (for subsequent analysis)
This procedure is a common undergraduate experiment demonstrating an SN2 reaction.[12]
-
Reagent Preparation : In a round-bottom flask, cautiously add concentrated sulfuric acid to 1-butanol while cooling in an ice bath.
-
Addition of Bromide Source : Slowly add sodium bromide to the cooled alcohol-acid mixture.
-
Reflux : Heat the mixture to reflux for 45-60 minutes. The reflux allows the reaction to proceed at a controlled, elevated temperature. The upper layer (organic) will contain the this compound product.
-
Distillation : After reflux, distill the crude this compound from the reaction mixture.
-
Work-up : Wash the collected distillate with water, then with a sodium bicarbonate solution to neutralize any remaining acid, and finally with a saturated sodium chloride solution.
-
Drying and Final Distillation : Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and perform a final fractional distillation to purify the this compound.
-
Characterization : Obtain FTIR, NMR, and Mass Spectra of the purified product and compare them to the data in Tables 1, 2, and 3 to confirm its identity and purity.
Protocol 2: Formation and Titration of Butylmagnesium Bromide
This protocol outlines the formation of the Grignard reagent and a method to determine its concentration.[8]
-
Apparatus Setup : Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen or argon inlet. All glassware must be scrupulously dry.
-
Magnesium Activation : Place magnesium turnings in the flask. Add a small crystal of iodine and gently warm the flask under the inert atmosphere until purple iodine vapors are observed. This activates the magnesium surface. Allow to cool.
-
Reagent Addition : Dissolve this compound in anhydrous diethyl ether or THF and add it to the dropping funnel. Add a small portion of the solution to the magnesium. The reaction is initiated when the solution turns cloudy and begins to gently reflux.
-
Grignard Formation : Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux. After addition is complete, stir the mixture until most of the magnesium is consumed. The resulting grey-brown solution is the Grignard reagent.
-
Quantification (Iodine Titration) : In a separate dry flask under an inert atmosphere, add a precisely known volume of a standardized iodine solution in THF. Slowly titrate this solution with the prepared Grignard reagent until the dark iodine color disappears. The concentration is calculated based on the 1:1 stoichiometry of the reaction.[8]
Protocol 3: General Procedure for a UV-Vis Kinetic Study
This protocol describes a general method for monitoring a reaction where a change in absorbance occurs.
-
Determine λ_max : Obtain the UV-Vis spectrum of the light-absorbing species (reactant or product) to determine the wavelength of maximum absorbance (λ_max).
-
Prepare Solutions : Prepare stock solutions of the reactants at known concentrations.
-
Set up Spectrometer : Set the UV-Vis spectrophotometer to kinetics mode and the wavelength to λ_max.
-
Initiate Reaction : In a cuvette, rapidly mix the reactant solutions to initiate the reaction. The total volume and concentrations must be precisely known.
-
Data Acquisition : Immediately place the cuvette in the spectrometer and begin recording absorbance as a function of time.
-
Data Analysis : Convert the absorbance data to concentration using Beer's Law. Plot concentration vs. time, ln(concentration) vs. time, and 1/concentration vs. time to determine the order of the reaction with respect to the absorbing species. Repeat the experiment while varying the concentration of the non-absorbing reactant to determine its order and the overall rate law.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Identifying reaction intermediates and catalytic active sites through in situ characterization techniques - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. CAS 693-03-8: Butylmagnesium bromide | CymitQuimica [cymitquimica.com]
- 8. benchchem.com [benchchem.com]
- 9. sec-Butylmagnesium Bromide | 922-66-7 | TCI AMERICA [tcichemicals.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Proceedings - The Sn2 Reaction: A Theoretical-Computational Analysis of a Simple and Very Interesting Mechanism - CONICET [bicyt.conicet.gov.ar]
- 12. vernier.com [vernier.com]
A Comparative Guide to Computational Modeling of 1-Bromobutane Reaction Pathways
For researchers and professionals in drug development and chemical synthesis, accurately predicting reaction outcomes is paramount. Computational modeling has emerged as a powerful tool to elucidate the complex reaction pathways of molecules like 1-bromobutane, a versatile building block. This guide provides an objective comparison of computational methods for modeling the nucleophilic substitution (SN2) and elimination (E2) reaction pathways of this compound, supported by experimental data and detailed computational protocols.
As a primary alkyl halide, this compound predominantly undergoes SN2 and E2 reactions. The competition between these pathways is influenced by factors such as the nature of the nucleophile/base, the solvent, and temperature. Computational chemistry offers a window into the transition states and energetics of these competing reactions, enabling the prediction of product distributions and reaction rates.
Data Presentation: Performance of Computational Models
The choice of computational method significantly impacts the accuracy of predicted reaction barriers and energetics. While specific comparative data for this compound is limited in publicly available literature, we can draw parallels from studies on similar primary haloalkanes, such as chloromethane and ethyl chloride. Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are among the most common methods employed.
Below is a summary of representative quantitative data from computational studies on SN2 reactions of small haloalkanes, which can serve as a proxy for what to expect in this compound modeling. The data highlights the variation in calculated activation energies (ΔE‡) with different levels of theory and basis sets.
Table 1: Comparison of Calculated Activation Energies (kcal/mol) for the SN2 Reaction of CH3Cl + Cl-
| Computational Method | Basis Set | Solvent Model | Calculated ΔE‡ (kcal/mol) | Reference System |
| B3LYP | 6-31+G | PCM (Acetonitrile) | 17.3 | Chloromethane |
| B3LYP | 6-31+G | PCM (Cyclohexane) | 12.2 | Chloromethane |
| OLYP | TZ2P | Gas Phase | -1.43 (underestimation) | Chloromethane |
| B3LYP | TZ2P | Gas Phase | -2.28 (underestimation) | Chloromethane |
| CCSD(T) | aug-cc-pVQZ | Gas Phase | +2.52 (benchmark) | Chloromethane |
Note: The data for chloromethane is used as an illustrative example due to the lack of directly comparable published data for this compound.[1][2][3][4][5]
Experimental and Computational Protocols
The following section details a typical workflow for the computational investigation of this compound reaction pathways. This protocol is a generalized procedure based on common practices in computational organic chemistry.
Computational Methodology for Reaction Pathway Analysis
-
Geometry Optimization:
-
The initial 3D structures of the reactants (this compound and the nucleophile/base), transition states (for SN2 and E2), and products are constructed.
-
Geometry optimization is performed using a chosen level of theory (e.g., DFT with the B3LYP functional) and a suitable basis set (e.g., 6-31G* or larger). This process finds the lowest energy conformation for each species.
-
-
Frequency Calculations:
-
Vibrational frequency calculations are performed on the optimized geometries.
-
For reactants and products, all calculated frequencies should be real (positive).
-
A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
-
-
Transition State Search:
-
Various algorithms, such as the Berny algorithm, are used to locate the transition state structure. This is often the most computationally intensive step.
-
The nature of the transition state (SN2 or E2) is confirmed by visualizing the imaginary frequency.
-
-
Energy Calculations:
-
Single-point energy calculations are performed on the optimized geometries using a higher level of theory or a larger basis set (e.g., CCSD(T) with an augmented basis set) to obtain more accurate energies.
-
The activation energy (ΔE‡) is calculated as the difference in energy between the transition state and the reactants.
-
The reaction energy (ΔErxn) is calculated as the difference in energy between the products and the reactants.
-
-
Solvent Effects:
-
To model reactions in solution, a solvent model is incorporated. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium.[1][2] Explicit solvent models, where individual solvent molecules are included in the calculation, can also be used for higher accuracy but are more computationally expensive.
-
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate the key concepts in the computational modeling of this compound reaction pathways.
References
Safety Operating Guide
Proper Disposal Procedures for 1-Bromobutane
The safe and compliant disposal of 1-bromobutane is critical for ensuring laboratory safety and environmental protection. As a flammable and halogenated organic compound, this compound requires specific handling and disposal protocols. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before handling this compound for any purpose, including disposal, adhere to the following safety measures:
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, closed-toe shoes, and nitrile or other chemically resistant gloves.[1][2][3]
-
Ventilation : Handle this compound exclusively in a well-ventilated area or, preferably, within a certified chemical fume hood to prevent the inhalation of vapors.[1][2][4]
-
Ignition Sources : this compound is a flammable liquid.[5] Keep it away from all sources of ignition, including heat, sparks, and open flames.[1][4] Use non-sparking tools and ensure all equipment is properly grounded and bonded to prevent static discharge.[4][6][7]
Step-by-Step Disposal Protocol
Step 1: Waste Segregation
Proper segregation is the most critical step in the disposal process.
-
Identify as Halogenated Waste : this compound is a halogenated organic compound because it contains bromine.[1][8]
-
Dedicated Waste Stream : It must be collected in a waste container specifically designated for "Halogenated Organic Waste."[1][9]
-
Prohibited Mixing :
-
DO NOT mix this compound waste with non-halogenated organic solvents.[3][9] Mixing these waste streams significantly increases disposal costs and complexity.[10]
-
DO NOT combine it with other waste categories such as acids, bases, or strong oxidizing agents.[3]
-
NEVER pour this compound down the sink or into any public drainage system.[1][11][12]
-
Step 2: Waste Collection and Container Management
-
Select Appropriate Container : Use a chemically compatible, sealable container, such as a glass or polyethylene bottle or carboy, designated for halogenated waste.[3][10] The container must be in good condition, free of leaks, and have a secure, vapor-tight cap.[9]
-
Proper Labeling : As soon as the first drop of waste is added, label the container clearly. The label must include:
-
Keep Container Closed : The waste container must remain tightly sealed at all times, except when you are actively adding waste.[3][9][10]
Step 3: Storage of Waste Container
-
Designated Area : Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Safe Storage Conditions : The storage area should be cool, dry, and well-ventilated.[10][13] Keep the container away from direct sunlight and sources of ignition.[7][13]
-
Secondary Containment : Place the waste container within a larger, chemically resistant secondary container to contain any potential leaks or spills.[10]
Step 4: Arranging for Final Disposal
-
Contact EHS : Once the container is full or when the waste is no longer being generated, contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[12][13]
-
Regulatory Compliance : Disposal must be carried out in compliance with all federal, state, and local regulations.[6][12] The typical disposal method for halogenated organic waste is high-temperature incineration at a regulated hazardous waste facility.[8][12]
Accidental Spill Protocol
In the event of a this compound spill, follow these procedures immediately:
-
Alert and Evacuate : Alert personnel in the immediate area and evacuate if the spill is large or the ventilation is poor.[9][12]
-
Remove Ignition Sources : Immediately extinguish any nearby flames and turn off equipment that could create sparks.[4][12]
-
Contain and Absorb : Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand, vermiculite, or diatomaceous earth.[4][7][11]
-
Collect Waste : Carefully scoop the absorbent material into a sealable, properly labeled container for disposal as hazardous waste.[4][6]
-
Decontaminate : Clean the spill area according to your laboratory's established procedures.
-
Seek Assistance : For large or unmanageable spills, evacuate the area and contact your institution's emergency response team.[9]
Quantitative Data for this compound
The following table summarizes key quantitative data for this compound, essential for its safe handling and disposal.
| Property | Value | Source(s) |
| CAS Number | 109-65-9 | [2][5][6] |
| Molecular Formula | C₄H₉Br | [14] |
| Molecular Weight | 137.02 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4][7] |
| Boiling Point | 100 - 104 °C (212 - 219 °F) | [4][6] |
| Flash Point | 10 °C (50 °F) | [4][6] |
| Density | 1.276 g/cm³ | [4] |
| Vapor Density | 4.73 (Air = 1) | [4] |
| Explosive Limits | 2.8% - 7.0% by volume | [4][6] |
| UN Number | 1126 | [6][12] |
| Transport Hazard Class | 3 (Flammable Liquid) | [6][12] |
Experimental Protocols & Visualizations
Disposal Workflow for this compound
The logical flow for the proper disposal of this compound waste is outlined below. This workflow ensures that safety and regulatory requirements are met at each stage, from initial handling to final disposal.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. scienceready.com.au [scienceready.com.au]
- 2. ud.goldsupplier.com [ud.goldsupplier.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. One moment, please... [technopharmchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. bucknell.edu [bucknell.edu]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. carlroth.com [carlroth.com]
- 12. dept.harpercollege.edu [dept.harpercollege.edu]
- 13. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 14. assets.thermofisher.com [assets.thermofisher.com]
Personal protective equipment for handling 1-Bromobutane
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Bromobutane, ensuring the well-being of laboratory personnel and compliance with safety standards. Adherence to these procedural steps is paramount for mitigating risks associated with this chemical.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the most critical line of defense against exposure to this compound. Below is a summary of the required PPE.
| Protection Type | Required PPE | Specifications and Use Cases |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Must conform to EN 166 (EU) or NIOSH (US) standards. A face shield is recommended when there is a risk of splashing.[1][2][3] |
| Hand Protection | Chemical-impermeable gloves. | Nitrile or neoprene gloves are recommended. Gloves must be inspected before use and changed immediately if contaminated.[3][4][5] |
| Body Protection | Fire/flame resistant and impervious lab coat or clothing. | Should be worn over personal clothing to protect against splashes and spills.[3][5] |
| Respiratory Protection | Full-face respirator with appropriate cartridges. | Required if exposure limits are exceeded, if irritation is experienced, or when working in poorly ventilated areas.[1][3][4][5] |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial for minimizing exposure and preventing accidents.
Experimental Workflow:
-
Review Safety Data Sheet (SDS): Before beginning any work, thoroughly review the most current SDS for this compound.
-
Don Appropriate PPE: As detailed in the table above, ensure all required PPE is worn correctly before entering the designated work area.[5]
-
Prepare Work Area: All manipulations should be carried out in a well-ventilated laboratory, preferably within a chemical fume hood. Ensure emergency equipment such as an eyewash station, safety shower, and fire extinguisher are accessible and operational.[2][4][5]
-
Chemical Handling:
-
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][4]
-
Store in a specific flammables area, such as a specialist fire-resistant cabinet.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4][7][8]
-
Incompatible materials include strong oxidizing agents, strong bases, and metals.[6]
-
-
Post-Handling:
First Aid Measures
In the event of exposure, immediate action is critical.
-
Inhalation: Move the exposed person to fresh air. If breathing stops, provide artificial respiration. Seek medical attention.[4]
-
Skin Contact: Remove all contaminated clothes and footwear immediately. Wash off immediately with plenty of soap and water. Seek medical attention if irritation or symptoms persist.[4]
-
Eye Contact: Rinse immediately with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[4][6][7][8]
-
Ingestion: DO NOT INDUCE VOMITING. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly and seek medical attention.[4]
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure safety.
-
Waste Collection: Collect waste in suitable, labeled, and closed containers.[4][6]
-
Disposal Method: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[6][8] Do not flush into surface water or sanitary sewer systems.[6]
-
Contaminated Packaging: Handle empty containers with care as residual vapors are flammable.[8]
Spill Response Workflow
In the event of a this compound spill, follow this workflow to ensure a safe and effective cleanup.
Caption: A stepwise workflow for safely managing a this compound spill.
References
- 1. dept.harpercollege.edu [dept.harpercollege.edu]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 8. technopharmchem.com [technopharmchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
